(1S,3R,5R)-PIM447 dihydrochloride
Description
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Properties
IUPAC Name |
N-[4-[(1S,3R,5R)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRSHQQSBGCMJE-ISUJJMBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C[C@@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1S,3R,5R)-PIM447 Dihydrochloride: A Pan-PIM Kinase Inhibitor for Oncology Research
(1S,3R,5R)-PIM447 dihydrochloride , also known as LGH447, is a potent and selective, orally available pan-PIM kinase inhibitor that has demonstrated significant anti-tumor and bone-protective effects in preclinical and clinical studies. This technical guide provides an in-depth overview of the mechanism of action of PIM447, detailing its molecular targets, signaling pathways, and cellular effects, supported by quantitative data and experimental methodologies.
Core Mechanism of Action
PIM447 exerts its therapeutic effects by inhibiting the activity of the three PIM serine/threonine kinase isoforms: PIM1, PIM2, and PIM3.[1][2] These kinases are key downstream effectors in numerous cytokine and growth factor signaling pathways that are crucial for cell cycle progression and the inhibition of apoptosis.[1][2] Overexpression of PIM kinases is a hallmark of various malignancies, making them an attractive target for cancer therapy.[3]
By binding to and inhibiting PIM-1, -2, and -3, PIM447 disrupts critical cellular processes, leading to an interruption of the G1/S phase of the cell cycle and the induction of apoptosis in cancer cells that overexpress these kinases.[1][4]
Quantitative Analysis of PIM447 Activity
The potency and selectivity of PIM447 have been quantified through various biochemical and cellular assays.
Biochemical Activity
| Target | K_i_ (pM) | IC_50_ (µM) |
| PIM1 | 6[4][5] | 0.095[6] |
| PIM2 | 18[4][5] | <0.003[5], 0.522[6] |
| PIM3 | 9[4][5] | 0.369[6] |
| GSK3β | - | 1-5[5] |
| PKN1 | - | 1-5[5] |
| PKCτ | - | 1-5[5] |
Cellular Activity
| Cell Line | Assay | IC_50_ (µM) | Duration |
| MOLM16 | Antiproliferative | 0.01[5] | 3 days |
| HuH6 | Cell Viability | 13[7] | 72 hours |
| COA67 | Cell Viability | 10[7] | 72 hours |
| TRAP+ Multinucleated Cells | Osteoclast Formation | 2[8] | 21 days |
Downstream Signaling Pathways
PIM447's inhibition of PIM kinases leads to the modulation of several downstream signaling pathways, most notably the mTORC1 pathway.
PIM447 Signaling Pathway
Caption: PIM447 inhibits PIM kinases, leading to mTORC1 pathway suppression and induction of apoptosis.
Treatment with PIM447 reduces the phosphorylation of TSC2 and PRAS40, which are inhibitors of mTORC1 in their unphosphorylated state.[8] This leads to the inhibition of the mTORC1 complex, resulting in decreased phosphorylation of its downstream targets, 4E-BP1 and p70S6K.[8] The dephosphorylation of 4E-BP1 allows it to bind to and inhibit eIF4E, a key factor in cap-dependent translation, thereby suppressing protein synthesis.[9]
Furthermore, PIM447-mediated inhibition of PIM kinases leads to a decrease in the phosphorylation of Bad at Ser112 and reduced levels of c-Myc, both of which contribute to the induction of apoptosis and cell cycle arrest.[5][8]
Cellular Effects of PIM447
The inhibition of PIM kinases and downstream signaling by PIM447 manifests in several key cellular outcomes:
-
Cytotoxicity and Apoptosis: PIM447 is cytotoxic to various cancer cell lines, including multiple myeloma and hepatoblastoma cells.[7][8][10] It induces apoptosis, as evidenced by increased Annexin V staining.[4][11]
-
Cell Cycle Disruption: The compound causes an increase in the percentage of cells in the G0-G1 phase and a decrease in the S and G2-M phases, indicating cell cycle arrest.[4]
-
Inhibition of Osteoclastogenesis: PIM447 inhibits the formation and resorption of osteoclasts, suggesting a bone-protective effect.[8]
-
Synergistic Effects: PIM447 demonstrates strong synergy with standard-of-care treatments for multiple myeloma, such as bortezomib, lenalidomide, and pomalidomide, particularly in combination with dexamethasone.[8] It also shows a potent anti-proliferative effect when combined with the BCL2 inhibitor Venetoclax in acute myeloid leukemia (AML) models.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of PIM447.
Cell Viability Assay (MTT)
Caption: Workflow for determining cell viability using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Drug Treatment: After overnight adherence, cells are treated with a serial dilution of PIM447. A vehicle control (e.g., DMSO) is included.[12]
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C.[8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and the IC50 value is calculated using graphing software.[8]
Western Blotting
Caption: Standard workflow for protein analysis via Western Blotting.
-
Cell Treatment and Lysis: Cells are treated with the desired concentration of PIM447 for a specific time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][12]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[5][12]
-
Sample Preparation: Equal amounts of protein are mixed with Laemmli sample buffer and boiled.[12]
-
SDS-PAGE: Protein samples are separated on a polyacrylamide gel.[5][12]
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose membrane.[5]
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent.[5]
Clinical Significance
Preliminary results from a phase I clinical trial in patients with relapsed and/or refractory multiple myeloma have shown that PIM447 has single-agent activity and a tolerable safety profile.[8][13] The maximum tolerated dose was established at 500 mg once daily, with a recommended dose of 300 mg once daily.[14] These findings provide a strong rationale for the continued clinical development of PIM447, both as a monotherapy and in combination with other anti-cancer agents.[8][14]
References
- 1. Facebook [cancer.gov]
- 2. Lgh-447 | C24H23F3N4O | CID 44814409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound|COA [dcchemicals.com]
- 7. PIM447 | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. benchchem.com [benchchem.com]
- 13. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
LGH447: A Pan-PIM Kinase Inhibitor for Oncological Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LGH447, also known as PIM447, is a potent and orally bioavailable small molecule inhibitor targeting the family of serine/threonine kinases known as PIM (Proviral Integration site for Moloney murine leukemia virus). The PIM kinase family, comprising PIM1, PIM2, and PIM3, plays a crucial role in regulating cell cycle progression, survival, and proliferation. Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental protocols related to LGH447. Detailed signaling pathways and a representative drug development workflow are also presented to provide a thorough understanding of this promising anti-cancer agent for researchers and drug development professionals.
Molecular Structure and Identifiers
LGH447 is a complex synthetic organic molecule. Its fundamental structural and identifying information is crucial for researchers in pharmacology and medicinal chemistry.
| Identifier | Value |
| IUPAC Name | N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]-3-pyridinyl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide[1] |
| Molecular Formula | C₂₄H₂₃F₃N₄O[1][2] |
| Molecular Weight | 440.46 g/mol [2][3] |
| CAS Number | 1210608-43-7[1] |
| Canonical SMILES | C[C@H]1C--INVALID-LINK--N">C@HC2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F[1] |
| InChI Key | VRQXRVAKPDCRCI-ZNMIVQPWSA-N[1] |
Physicochemical and Pharmacokinetic Properties
The drug-like properties of LGH447 are summarized below, providing insights into its behavior in biological systems.
Physicochemical Properties
| Property | Value | Source |
| logP | 3.9 | PubChem[2] |
| pKa (strongest basic) | 10.28 (predicted) | DrugBank[4] |
| Solubility | DMSO: 95 mg/mL, Ethanol: 88-95 mg/mL, Water: Insoluble | Selleck Chemicals[1], LabSolutions[5] |
Pharmacokinetic Properties (ADME)
| Parameter | Species | Value | Source |
| Oral Bioavailability | Mouse | 84% | Selleck Chemicals[1] |
| Rat | 70% | Selleck Chemicals[1] | |
| Dog | 71% | Selleck Chemicals[1] | |
| Plasma Protein Binding | Human | 95% | Selleck Chemicals[1] |
| In Vivo Clearance (CL) | Mouse | 20 mL/min/kg | Selleck Chemicals[1] |
| Rat | 28 mL/min/kg | Selleck Chemicals[1] | |
| Dog | 8 mL/min/kg | Selleck Chemicals[1] | |
| Volume of Distribution (Vss) | Mouse | 5.3 L/kg | Selleck Chemicals[1] |
| Rat | 6.4 L/kg | Selleck Chemicals[1] | |
| Dog | 3.6 L/kg | Selleck Chemicals[1] |
Mechanism of Action and Biological Activity
LGH447 is a pan-PIM kinase inhibitor, demonstrating high potency against all three isoforms.
Target Inhibition
| Target | Kᵢ |
| PIM1 | 6 pM[5] |
| PIM2 | 18 pM[5] |
| PIM3 | 9 pM[5] |
LGH447 exhibits significantly lower potency against other kinases, with IC₅₀ values in the micromolar range for off-target kinases such as GSK3β, PKN1, and PKCτ, indicating its selectivity for the PIM kinase family.[1]
Signaling Pathway
PIM kinases are downstream effectors of the JAK/STAT signaling pathway and are constitutively active serine/threonine kinases.[2] They do not require activation loop phosphorylation. PIM kinases phosphorylate a number of downstream substrates that promote cell survival and proliferation while inhibiting apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitor p27, and components of the mTOR signaling pathway, such as TSC2. By inhibiting PIM kinases, LGH447 prevents the phosphorylation of these substrates, leading to the induction of apoptosis and cell cycle arrest.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the evaluation of LGH447.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of LGH447 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KG-1, MM.1S)
-
Complete culture medium
-
LGH447 stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of LGH447 in culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest LGH447 concentration) and a no-cell control (medium only).
-
Add 100 µL of the diluted LGH447 or control solutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the LGH447 concentration.
-
Western Blot for Phospho-S6 Ribosomal Protein (pS6RP)
This protocol is for assessing the in-cell activity of LGH447 by measuring the phosphorylation of a downstream PIM kinase substrate.[4]
Materials:
-
KG-1 cells or other suitable cell line
-
LGH447
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 10% Bis-Tris)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pS6RP (Ser235/236) and anti-total S6RP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pS6RP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total S6RP.
-
In Vivo Tumor Xenograft Model (KG-1 AML Model)
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of LGH447 in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
KG-1 human AML cells
-
Matrigel (optional)
-
LGH447 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest KG-1 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 5-10 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer LGH447 (e.g., 30 or 100 mg/kg) or vehicle control orally once daily.[1]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
Compare the tumor growth rates between the LGH447-treated and vehicle control groups.
-
Drug Discovery and Development Workflow
The development of a kinase inhibitor like LGH447 follows a structured, multi-stage process.
Conclusion
LGH447 is a highly potent and selective pan-PIM kinase inhibitor with promising anti-neoplastic activity demonstrated in preclinical models. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy make it a valuable tool for cancer research and a potential candidate for further clinical development. This technical guide provides a foundational resource for scientists and researchers working with LGH447, offering detailed information on its properties and standardized protocols for its evaluation. Further investigation into the full therapeutic potential of LGH447, both as a monotherapy and in combination with other anti-cancer agents, is warranted.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. apexbt.com [apexbt.com]
- 3. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
(1S,3R,5R)-PIM447 Dihydrochloride: A Technical Guide for Researchers
CAS Number: 1820565-69-2[1]
This technical guide provides an in-depth overview of (1S,3R,5R)-PIM447 dihydrochloride (B599025), a potent and selective pan-PIM kinase inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the compound's core characteristics, experimental data, and relevant protocols.
Core Compound Information
(1S,3R,5R)-PIM447 dihydrochloride is an orally available small molecule that exhibits significant anti-tumor and bone-protective effects.[2] It functions by inhibiting all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) serine/threonine kinases: PIM1, PIM2, and PIM3.[2] This inhibition disrupts key cellular processes, leading to cell cycle arrest and apoptosis in various cancer models, particularly multiple myeloma and hepatocellular carcinoma.
Mechanism of Action
PIM kinases are crucial downstream effectors in various signaling pathways that regulate cell survival, proliferation, and apoptosis. The expression of PIM kinases is often upregulated in response to cytokine signaling through the JAK/STAT pathway. (1S,3R,5R)-PIM447 exerts its therapeutic effects by directly inhibiting the kinase activity of PIM1, PIM2, and PIM3. This leads to the downstream modulation of several key cellular proteins.
One of the primary mechanisms of action is the inhibition of the mTORC1 signaling pathway.[2][3][4][5][6] This is achieved, in part, by preventing the PIM-mediated phosphorylation of TSC2, a negative regulator of mTORC1. Inhibition of mTORC1 leads to a reduction in protein synthesis and cell growth.
Furthermore, (1S,3R,5R)-PIM447 induces apoptosis by decreasing the levels of phosphorylated Bad (Ser112) and the oncoprotein c-Myc.[2][3][4][6] The dephosphorylation of Bad promotes its pro-apoptotic function, while the reduction in c-Myc levels contributes to the suppression of cell proliferation and survival. The induction of apoptosis is further evidenced by the cleavage of initiator caspases 8 and 9, and effector caspases 3 and 7, along with PARP cleavage.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency
| Target | Assay Type | Value | Reference |
| PIM1 | Ki | 6 pM | [2] |
| PIM2 | Ki | 18 pM | [2] |
| PIM3 | Ki | 9 pM | [2] |
| PIM1 | IC50 | 0.095 µM | [7][8] |
| PIM2 | IC50 | 0.522 µM | [7][8] |
| PIM3 | IC50 | 0.369 µM | [7][8] |
Table 2: In Vitro Cellular Activity (GI50/IC50)
| Cell Line | Cancer Type | GI50/IC50 (µM) | Assay Duration | Reference |
| MOLM16 | Acute Myeloid Leukemia | 0.01 | 3 days | [2] |
| KG1 | Acute Myeloid Leukemia | 0.01 | 3 days | [2] |
| EOL-1 | Eosinophilic Leukemia | 0.01 | 3 days | [2] |
| HuH6 | Hepatoblastoma | 13 (LD50) | 72 hours | [9] |
| COA67 | Hepatoblastoma | 10 (LD50) | 72 hours | [9] |
Table 3: Preclinical Pharmacokinetic Parameters
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (%) | Reference |
| Mouse | 20 | 5.3 | 84 | [2] |
| Rat | 28 | 6.4 | 70 | [2] |
| Dog | 8 | 3.6 | 71 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis
This protocol is for the detection of protein expression and phosphorylation status in cells treated with (1S,3R,5R)-PIM447.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer proteins to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA (Bovine serum albumin) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Bad, anti-c-Myc, anti-p-S6RP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP (Horseradish peroxidase)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with (1S,3R,5R)-PIM447 using propidium (B1200493) iodide (PI) staining.
-
Cell Preparation:
-
Harvest and wash cells with PBS.
-
-
Fixation:
-
Fix cells in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Multiple Myeloma Xenograft Model
This protocol describes the establishment and monitoring of a multiple myeloma xenograft mouse model for evaluating the in vivo efficacy of (1S,3R,5R)-PIM447.
-
Cell Preparation:
-
Harvest multiple myeloma cells (e.g., MM.1S, RPMI-8226) and resuspend in a sterile, serum-free medium or PBS.
-
-
Animal Model:
-
Use immunodeficient mice, such as NOD/SCID or NSG mice.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer (1S,3R,5R)-PIM447 or vehicle control orally at the desired dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Visualizations
Signaling Pathways
Caption: JAK/STAT signaling pathway leading to PIM kinase expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound|COA [dcchemicals.com]
- 8. PIMæå¶åï¼this compoundï¼ [bjbalb.com]
- 9. PIM447_TargetMol [targetmol.com]
PIM447: A Deep Dive into its Downstream Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PIM447, a potent and selective pan-PIM kinase inhibitor, has demonstrated significant anti-tumor and bone-protective effects in preclinical and clinical studies, particularly in hematological malignancies like multiple myeloma. Its mechanism of action revolves around the modulation of critical downstream signaling pathways that govern cell survival, proliferation, and apoptosis. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by PIM447, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to PIM Kinases and PIM447
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[1] They are key regulators of various cellular processes, including cell cycle progression, apoptosis, and protein synthesis.[1][2] Overexpression of PIM kinases is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[2]
PIM447 (also known as LGH447) is an orally bioavailable small molecule inhibitor that potently and selectively targets all three PIM kinase isoforms.[3][4] Preclinical studies have highlighted its efficacy in inducing cell cycle arrest and apoptosis in cancer cells.[4][5] This guide will dissect the intricate downstream signaling network modulated by PIM447.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with PIM447's activity and effects on various cell lines.
Table 1: PIM447 Kinase Inhibition
| Target | Ki (pM) | IC50 (µM) |
| PIM1 | 6[3][4] | - |
| PIM2 | 18[3][4] | <0.003[3] |
| PIM3 | 9[3][4] | - |
| GSK3β | - | 1-5[3] |
| PKN1 | - | 1-5[3] |
| PKCτ | - | 1-5[3] |
Table 2: PIM447 Cytotoxicity (IC50 / GI50 Values)
| Cell Line | Cancer Type | IC50 / GI50 | Incubation Time |
| MM1S | Multiple Myeloma | Varies (0.1-10 µM shows effect)[5] | 48 hours[6] |
| NCI-H929 | Multiple Myeloma | Varies (0.1-10 µM shows effect)[5] | - |
| RPMI-8226 | Multiple Myeloma | Varies (0.1-10 µM shows effect)[5] | - |
| OPM-2 | Multiple Myeloma | Varies (0.1-10 µM shows effect)[5] | - |
| RPMI-LR5 | Multiple Myeloma | Varies (0.1-10 µM shows effect)[5] | - |
| Kasumi-1 | Acute Myeloid Leukemia | 1591.54 nM | - |
| SKNO-1 | Acute Myeloid Leukemia | 202.28 nM | - |
| MOLM16 | Acute Myeloid Leukemia | 0.01 µM[3] | 3 days[3] |
| KG1 | Acute Myeloid Leukemia | 0.01 µM[3] | 3 days[3] |
| EOL-1 | Acute Myeloid Leukemia | 0.01 µM[3] | 3 days[3] |
| HuH6 | Hepatoblastoma | LD50: 13 µM[7] | 72 hours[7] |
| COA67 | Hepatoblastoma | LD50: 10 µM[7] | 72 hours[7] |
Core Downstream Signaling Pathways of PIM447
PIM447 exerts its anti-cancer effects by impinging on several critical downstream signaling cascades. The primary pathways affected are the mTORC1 signaling pathway, the apoptosis pathway via modulation of Bad and c-Myc, and the cell cycle regulatory machinery.
Inhibition of the mTORC1 Signaling Pathway
The mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway is a central regulator of cell growth and proliferation. PIM kinases can activate mTORC1 through the phosphorylation and inhibition of TSC2.[1] PIM447 treatment leads to a potent inhibition of the mTORC1 pathway.[5] This is evidenced by the reduced phosphorylation of key downstream mTORC1 targets.[5][8]
Key downstream effects of PIM447 on the mTORC1 pathway include:
-
Decreased phosphorylation of TSC2 .[1]
-
Reduced phosphorylation of S6 Ribosomal Protein (S6RP) at Ser235/236.[5][8]
Induction of Apoptosis via Bad and c-Myc Regulation
PIM447 effectively induces apoptosis in cancer cells through a dual mechanism involving the pro-apoptotic protein Bad and the oncoprotein c-Myc.[5]
-
Bad Phosphorylation: PIM kinases are known to phosphorylate the pro-apoptotic Bcl-2 family member, Bad, at Ser112, thereby inhibiting its function.[5] PIM447 treatment leads to a decrease in phospho-Bad (Ser112) levels, which unleashes the pro-apoptotic activity of Bad.[4][5]
-
c-Myc Regulation: c-Myc is a transcription factor that plays a crucial role in cell proliferation and survival. PIM kinases can phosphorylate c-Myc at Ser62, a key residue for its stabilization.[5] PIM447 treatment reduces both total c-Myc levels and the phosphorylation of c-Myc at Ser62, leading to decreased c-Myc stability and activity.[5][8]
Cell Cycle Arrest
PIM447 induces cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[4] This is a consequence of the downstream effects on the mTORC1 and c-Myc pathways, which are critical for cell cycle progression. The inhibition of these pathways leads to a decrease in the expression of proteins required for the G1 to S phase transition.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the downstream signaling pathways of PIM447.
Western Blotting for Protein Phosphorylation and Expression
Objective: To analyze the expression and phosphorylation status of key proteins in the mTORC1, apoptosis, and cell cycle pathways following PIM447 treatment.
Materials:
-
Cell lines (e.g., MM1S, OPM-2, KG-1)
-
PIM447
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 10% Bis-Tris gels)
-
Nitrocellulose or PVDF membranes (0.2 µm)
-
Primary antibodies (specific for total and phosphorylated forms of TSC2, 4E-BP1, p70S6K, S6RP, Bad, c-Myc, and a loading control like α-tubulin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of PIM447 or vehicle control for the desired time points (e.g., 2, 6, 12, 24 hours).[2][3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE: Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.[3]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.[3]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after PIM447 treatment.
Materials:
-
Cell lines
-
PIM447
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow Cytometer
Protocol:
-
Cell Treatment: Treat cells with PIM447 at various concentrations and for different durations (e.g., 24, 48 hours).[5]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following PIM447 treatment.
Materials:
-
Cell lines
-
PIM447
-
Cold 70% Ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow Cytometer
Protocol:
-
Cell Treatment: Treat cells with PIM447 for a specified period (e.g., 48 hours).[4]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI staining solution to the cells and incubate in the dark for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of PI.
-
Data Analysis: Generate a histogram of DNA content. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. The S phase will be the region between these two peaks. Quantify the percentage of cells in each phase using cell cycle analysis software.
Conclusion
PIM447 is a promising pan-PIM kinase inhibitor that exerts its anti-neoplastic effects through the concerted modulation of multiple critical downstream signaling pathways. Its ability to inhibit the mTORC1 pathway, induce apoptosis via regulation of Bad and c-Myc, and cause cell cycle arrest provides a strong rationale for its clinical development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of PIM447.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PIM Kinases in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that have emerged as critical players in the pathogenesis of a wide array of hematological malignancies. Comprising three isoforms—PIM1, PIM2, and PIM3—this kinase family is a central node in signaling pathways that govern cell survival, proliferation, and resistance to therapy. Overexpression of PIM kinases is a frequent observation in leukemia, lymphoma, and multiple myeloma, often correlating with aggressive disease and poor prognosis. Their unique structural features and pivotal role in tumor biology have made them attractive targets for novel anticancer therapies. This technical guide provides a comprehensive overview of the function of PIM kinases in hematological cancers, details on their signaling networks, quantitative data on their expression and inhibitor efficacy, and detailed experimental protocols for their study.
Introduction to PIM Kinases
The PIM kinase family consists of three highly homologous isoforms, each with distinct yet overlapping functions and expression patterns.[1][2] Unlike many other kinases, PIM kinases are constitutively active upon expression, with their regulation occurring primarily at the level of gene transcription and protein stability.[1]
-
PIM1: The first identified member of the family, PIM1 is frequently overexpressed in various leukemias and lymphomas. It plays a significant role in cell cycle progression and apoptosis.[1][3]
-
PIM2: This isoform is particularly prominent in multiple myeloma and B-cell malignancies.[4][5] It is a key regulator of the mTORC1 signaling pathway and is implicated in metabolic reprogramming and cell growth.[6]
-
PIM3: While also found in hematological cancers, PIM3 is often more highly expressed in solid tumors.[2][4] Its role in hematological malignancies is still being elucidated but is known to contribute to cell survival and apoptosis resistance.[7]
The oncogenic potential of PIM kinases is amplified through their cooperation with other potent oncoproteins, most notably c-Myc. PIM kinases can phosphorylate and stabilize c-Myc, leading to enhanced transcriptional activity of pro-proliferative and anti-apoptotic genes.[8][9]
PIM Kinase Signaling Pathways
PIM kinases are key downstream effectors of several oncogenic signaling pathways, most notably the JAK/STAT pathway, which is frequently activated in hematological malignancies by cytokines and growth factors.[1] Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of PIM kinase genes. The PIM kinases, in turn, phosphorylate a wide range of downstream substrates, thereby modulating numerous cellular processes.
PIM1 Signaling
PIM1 is a central regulator of cell cycle and apoptosis. It phosphorylates and inactivates the cell cycle inhibitors p21Cip1 and p27Kip1, promoting cell cycle progression.[4] Furthermore, PIM1 enhances cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD.[4] PIM1 also plays a role in the homing and migration of cancer cells through the phosphorylation of the chemokine receptor CXCR4.[1]
Caption: PIM1 Signaling Pathway in Hematological Malignancies.
PIM2 Signaling and the mTORC1 Pathway
PIM2 is a critical regulator of cell growth and metabolism, primarily through its interaction with the mTORC1 pathway. PIM2 phosphorylates and inactivates Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of mTORC1.[6] This leads to the activation of mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating downstream targets like 4E-BP1 and p70S6K.[6] Like PIM1, PIM2 also contributes to cell survival by phosphorylating and inactivating BAD.
Caption: PIM2 Regulation of the mTORC1 Signaling Pathway.
PIM3 Signaling
The specific roles of PIM3 in hematological malignancies are less defined compared to PIM1 and PIM2. However, it is known to contribute to the anti-apoptotic phenotype of cancer cells. PIM3 can phosphorylate and inactivate the pro-apoptotic protein BAD at Ser112 and Ser155.[1][7] Additionally, PIM3 has been shown to activate the STAT3 signaling pathway, which is a key driver of proliferation and survival in many cancers.[7]
PIM Kinases as Therapeutic Targets
The constitutive activity and overexpression of PIM kinases in hematological malignancies make them highly attractive targets for therapeutic intervention. Several small molecule inhibitors targeting PIM kinases have been developed and are in various stages of preclinical and clinical development. These inhibitors can be broadly categorized as pan-PIM inhibitors, which target all three isoforms, or isoform-selective inhibitors.
Quantitative Data on PIM Kinase Expression and Inhibitor Efficacy
The following tables summarize the overexpression of PIM kinases in various hematological malignancies and the in vitro efficacy of selected PIM kinase inhibitors.
Table 1: Overexpression of PIM Kinases in Hematological Malignancies
| Malignancy | PIM1 Overexpression | PIM2 Overexpression | PIM3 Overexpression |
| Acute Myeloid Leukemia (AML) | Significantly increased in ~76% of FLT3+ patients.[10] | Significantly higher in AML patients vs. controls.[11][12] | Overexpressed in bone marrow of AML patients.[11] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Expressed in ~86% of GC and ~79% of non-GC cases.[13] | Expressed in ~56% of GC and ~71% of non-GC cases.[13] | Expressed in ~58% of GC and ~54% of non-GC cases.[13] |
| Multiple Myeloma (MM) | Elevated expression observed.[4] | Highly overexpressed, correlates with poor prognosis.[4][5][8] | Lower expression compared to PIM1 and PIM2.[4] |
| Chronic Lymphocytic Leukemia (CLL) | High expression observed.[4] | Most highly expressed isoform.[4] | Lower expression.[4] |
Table 2: In Vitro Efficacy (IC50) of PIM Kinase Inhibitors in Hematological Malignancy Cell Lines
| Inhibitor | PIM1 (nM) | PIM2 (nM) | PIM3 (nM) | Cell Line (Malignancy) | IC50 (µM) |
| SGI-1776 | 7 | 363 | 69 | U266 (MM) | ~3 |
| MM.1S (MM) | >3 | ||||
| MV-4-11 (AML) | ~0.1-1 | ||||
| AZD1208 | 0.4 | 5.0 | 1.9 | EOL-1 (AML) | <1 |
| KG-1a (AML) | <1 | ||||
| MOLM-16 (AML) | <1 | ||||
| LGB321 | 0.001 | 0.0021 | 0.0008 | Various MM cell lines | Picomolar range |
| SEL24-B58 | 31 | 154 | 152 | Leukemic monocyte cells | Not specified |
| JP11646 | 24 | 0.5 | 1 | MM1.S (MM) | Not specified |
| U266 (MM) | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PIM kinases.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kits for measuring kinase activity.
Objective: To measure the enzymatic activity of a PIM kinase and the inhibitory effect of a compound.
Materials:
-
Recombinant PIM kinase (PIM1, PIM2, or PIM3)
-
Kinase-specific peptide substrate (e.g., a BAD-derived peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Test compound (PIM inhibitor)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO) to the appropriate wells.
-
Add 2 µl of a solution containing the recombinant PIM kinase in kinase buffer.
-
Add 2 µl of a solution containing the peptide substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for an In Vitro PIM Kinase Assay.
Western Blot Analysis of PIM Substrate Phosphorylation
Objective: To detect the phosphorylation of a PIM kinase substrate (e.g., BAD at Ser112) in cells treated with a PIM inhibitor.
Materials:
-
Hematological cancer cell line (e.g., MM.1S, U266)
-
PIM inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the PIM inhibitor or vehicle for the desired time.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total protein and a loading control.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
Objective: To determine the effect of a PIM inhibitor on the viability of hematological cancer cells.
Materials:
-
Hematological cancer cell line
-
PIM inhibitor
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the PIM inhibitor or vehicle to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
PIM kinases are undeniably central to the pathobiology of numerous hematological malignancies. Their role as downstream effectors of critical oncogenic signaling pathways and their direct impact on cell proliferation, survival, and therapeutic resistance have solidified their status as high-value therapeutic targets. The development of potent and selective PIM kinase inhibitors has shown significant promise in preclinical models, and several agents are currently undergoing clinical evaluation.
Future research will likely focus on several key areas:
-
Combination Therapies: Exploring the synergistic effects of PIM inhibitors with other targeted agents (e.g., PI3K/mTOR inhibitors, BTK inhibitors) and standard chemotherapies to overcome drug resistance.
-
Biomarker Development: Identifying reliable biomarkers to predict which patient populations will benefit most from PIM inhibitor therapy.
-
Understanding Isoform-Specific Roles: Further dissecting the distinct and overlapping functions of PIM1, PIM2, and PIM3 in different hematological contexts to guide the development of more targeted and effective therapies.
The continued investigation of PIM kinase biology and the clinical advancement of their inhibitors hold great promise for improving the treatment landscape for patients with hematological cancers.
References
- 1. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pim-2 Kinase Regulates Energy Metabolism in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim2 is required for maintaining multiple myeloma cell growth through modulating TSC2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. PIM-1 mRNA expression is a potential prognostic biomarker in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. PIM kinases are progression markers and emerging therapeutic targets in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (1S,3R,5R)-PIM447 Dihydrochloride: A Pan-PIM Kinase Inhibitor for Hematological Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3R,5R)-PIM447 dihydrochloride (B599025), also known as LGH447, is a potent and selective, orally bioavailable pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family (PIM1, PIM2, and PIM3).[1][2] PIM kinases are crucial mediators of cytokine signaling pathways that regulate cell survival, proliferation, and differentiation. Their overexpression is implicated in the pathogenesis of various hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML).[3][4] PIM447 has demonstrated significant preclinical and clinical activity, positioning it as a promising therapeutic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of (1S,3R,5R)-PIM447 dihydrochloride.
Discovery and Rationale
The discovery of PIM447 stemmed from a lead optimization program aimed at improving the metabolic stability of earlier PIM kinase inhibitors.[1][2] The PIM kinase family's unique ATP-binding pocket, which lacks a canonical hydrogen bond donor, presents an opportunity for designing selective inhibitors.[5] PIM447 was developed to potently inhibit all three PIM kinase isoforms, thereby providing a broader and more effective anti-cancer activity due to the functional redundancy of the PIM kinases.[3][5]
Synthesis of this compound
The synthesis of (1S,3R,5R)-PIM447, chemically named N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, has been reported.[1][2] The following is a representative synthetic scheme based on published literature.
Representative Synthetic Scheme
A detailed, step-by-step experimental protocol is provided in the Experimental Protocols section.
The synthesis involves a multi-step process starting from commercially available materials to construct the key substituted aminocyclohexyl pyridine (B92270) and the difluorophenyl-fluoropicolinamide moieties, which are then coupled to yield the final compound. The dihydrochloride salt is subsequently formed.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of PIM447
| Target | Assay Type | Value (pM) | Reference |
| PIM1 | Ki | 6 | [6][7] |
| PIM2 | Ki | 18 | [6][7] |
| PIM3 | Ki | 9 | [6][7] |
Table 2: In Vitro Cellular Activity of PIM447 in Multiple Myeloma (MM) Cell Lines
| Cell Line | Assay | IC50 (µM) | Time Point | Reference |
| MM.1S | Viability | 0.2 - 3.3 | 48h | [8] |
| RPMI-8226 | Viability | 0.2 - 3.3 | 48h | [8] |
| NCI-H929 | Viability | 0.2 - 3.3 | 48h | [8] |
| OPM-2 | Viability | >7 | 48h | [8] |
Table 3: Preclinical Pharmacokinetic Parameters of PIM447
| Species | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Oral Bioavailability (%) | Reference |
| Mouse | 20 | 5.3 | 84 | [6] |
| Rat | 28 | 6.4 | 70 | [6] |
| Dog | 8 | 3.6 | 71 | [6] |
Table 4: Phase I Clinical Trial Results of PIM447 in Relapsed/Refractory Multiple Myeloma
| Parameter | Value | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | 500 mg once daily | 79 patients with a median of four prior therapies | [4] |
| Recommended Dose (RD) | 300 mg once daily | 79 patients with a median of four prior therapies | [4] |
| Overall Response Rate (ORR) | 8.9% | 79 patients with a median of four prior therapies | [4] |
| Disease Control Rate (DCR) | 72.2% | 79 patients with a median of four prior therapies | [4] |
| Clinical Benefit Rate (CBR) | 25.3% | 79 patients with a median of four prior therapies | [4] |
| Most Common Grade 3/4 Adverse Events | Thrombocytopenia, Anemia, Neutropenia, Fatigue | 54 patients | [9] |
Signaling Pathways and Experimental Workflows
PIM447 Mechanism of Action
Experimental Workflow for PIM447 Evaluation
Experimental Protocols
Disclaimer: The following protocols are representative examples based on published literature and standard laboratory methods. Specific parameters may require optimization.
Synthesis of this compound
The synthesis of PIM447 has been described in the literature.[1][2] A key step involves the coupling of a chiral aminocyclohexyl pyridine intermediate with a fluorinated picolinic acid derivative.
Step 1: Synthesis of the Aminocyclohexyl Pyridine Intermediate The synthesis starts with the palladium-mediated coupling of 4-chloro-3-nitropyridine (B21940) with a cyclohexenoneboronate ester. Subsequent reduction, protection, and chiral resolution steps yield the desired (1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-amine intermediate.
Step 2: Synthesis of the Picolinic Acid Moiety The 6-(2,6-difluorophenyl)-5-fluoropicolinic acid is prepared through a series of reactions, likely involving cross-coupling and oxidation steps.
Step 3: Amide Coupling and Salt Formation The aminocyclohexyl pyridine intermediate is coupled with the picolinic acid derivative using standard amide bond-forming reagents (e.g., HATU, EDCI/HOBt). The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., dioxane, ether) to afford this compound.
In Vitro PIM Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the ADP-Glo™ Kinase Assay from Promega.[10]
-
Reagents and Materials:
-
Recombinant PIM1, PIM2, and PIM3 enzymes
-
PIM447 (serially diluted in DMSO)
-
ATP
-
Suitable PIM kinase substrate (e.g., a peptide substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare the kinase reaction buffer.
-
Add 1 µL of serially diluted PIM447 or DMSO (vehicle control) to the wells.
-
Add 2 µL of enzyme solution.
-
Add 2 µL of substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate Ki values based on the inhibition curves.
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[11]
-
Reagents and Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
PIM447 (serially diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Seed cells at an appropriate density (e.g., 1 x 10^4 cells/well) in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat cells with various concentrations of PIM447 for 48 hours.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values from the dose-response curves.
-
Western Blot Analysis
This is a general protocol for detecting changes in protein expression and phosphorylation.
-
Reagents and Materials:
-
Multiple myeloma cells treated with PIM447
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-c-Myc, anti-phospho-S6RP, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Lyse the treated cells and quantify protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
In Vivo AML Xenograft Model
This protocol is based on established methods for AML xenograft models.[5][12]
-
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
-
Cell Line:
-
Human AML cell line (e.g., KG-1).
-
-
Procedure:
-
Inject AML cells intravenously into the mice.
-
Allow the tumors to establish.
-
Randomize mice into treatment and control groups.
-
Administer PIM447 orally at specified doses (e.g., 30 or 100 mg/kg) and schedule.[6]
-
Monitor tumor burden (e.g., by bioluminescence imaging if using luciferase-expressing cells or by monitoring disease symptoms).
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, Western blot).
-
Conclusion
This compound is a potent pan-PIM kinase inhibitor with a well-defined mechanism of action and promising therapeutic potential in hematological malignancies. Its discovery and development highlight the importance of targeting unique features of kinase ATP-binding sites for achieving selectivity and efficacy. The comprehensive data from in vitro, in vivo, and clinical studies support its continued investigation as a valuable agent in the treatment of cancers driven by PIM kinase signaling. This technical guide provides a foundational resource for researchers and drug development professionals working with PIM447 and other PIM kinase inhibitors.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. An improved pre-clinical patient-derived liquid xenograft mouse model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mouse xenograft model [bio-protocol.org]
PIM447: A Pan-PIM Kinase Inhibitor's Impact on Apoptosis and Cell Cycle Progression
A Technical Guide for Researchers and Drug Development Professionals
Abstract
PIM447, a potent and selective pan-PIM kinase inhibitor, has demonstrated significant anti-neoplastic activity in various preclinical models of hematological malignancies and solid tumors. This technical guide provides an in-depth analysis of the molecular mechanisms through which PIM447 exerts its effects on two fundamental cellular processes: apoptosis and cell cycle progression. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of PIM447.
Introduction to PIM Kinases and PIM447
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[] These kinases are crucial regulators of cell proliferation, survival, and apoptosis.[2][3] Overexpression of PIM kinases is a common feature in a variety of human cancers, including multiple myeloma, acute myeloid leukemia (AML), and prostate cancer, making them attractive therapeutic targets.[3][4][5]
PIM447 (also known as LGH447) is an orally bioavailable pan-PIM kinase inhibitor with high potency, exhibiting Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively.[6][7] Its mechanism of action involves the direct inhibition of PIM kinase activity, leading to the modulation of downstream signaling pathways that control cell fate.
PIM447's Effect on Apoptosis
PIM447 has been shown to be a potent inducer of apoptosis in a range of cancer cell lines.[6][7] The pro-apoptotic effect of PIM447 is mediated through the modulation of key apoptosis-regulating proteins.
Mechanism of Apoptosis Induction
The primary mechanism by which PIM447 induces apoptosis involves the inhibition of PIM kinase-mediated phosphorylation of the pro-apoptotic protein Bad (Bcl-2-associated death promoter).[8][9] PIM kinases normally phosphorylate Bad at Ser112, which leads to its inactivation and sequestration by 14-3-3 proteins. By inhibiting this phosphorylation, PIM447 allows dephosphorylated Bad to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting the mitochondrial pathway of apoptosis.[8][9] This leads to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in programmed cell death.[10]
Furthermore, PIM447 treatment has been associated with a decrease in the levels of the anti-apoptotic proteins BCL2, BCLXL, and MCL1.[4] In hepatoblastoma cells, PIM447 treatment led to increased levels of cleaved caspase 3 and cleaved PARP, both markers of apoptosis.[10]
Quantitative Data on Apoptosis Induction
The pro-apoptotic effects of PIM447 have been quantified in various cancer cell lines.
| Cell Line | Cancer Type | Treatment Conditions | Percentage of Apoptotic Cells (Annexin V+) | Fold Increase vs. Control | Citation |
| MM1S | Multiple Myeloma | 0.1-10 µmol/L PIM447 for 24 and 48 hours | Dose-dependent increase | - | [8] |
| NCI-H929 | Multiple Myeloma | 0.1-10 µmol/L PIM447 for 24 and 48 hours | Dose-dependent increase | - | [8] |
| RPMI-8226 | Multiple Myeloma | 0.1-10 µmol/L PIM447 for 24 and 48 hours | Dose-dependent increase | - | [8] |
| HuH6 | Hepatoblastoma | 7.5 μM PIM447 for 72 hours | Significant increase | - | [10] |
| COA67 | Hepatoblastoma | 7.5 μM PIM447 for 8 hours | Significant increase | - | [10] |
| AML BMNCs | Acute Myeloid Leukemia | PIM447 | 57% decrease in viability | - | [4][11] |
| Molm-13 | Acute Myeloid Leukemia | PIM447 | 91% decrease in viability | - | [4][11] |
| OCI-AML3 | Acute Myeloid Leukemia | PIM447 | 91% decrease in viability | - | [4][11] |
PIM447's Effect on Cell Cycle Progression
In addition to inducing apoptosis, PIM447 disrupts cell cycle progression, primarily by inducing a G0/G1 phase arrest.[8][12]
Mechanism of Cell Cycle Arrest
The cell cycle arrest induced by PIM447 is a consequence of its inhibitory effect on downstream targets that regulate the G1/S transition.[13] PIM kinases are known to phosphorylate and inactivate the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[14] By inhibiting PIM kinases, PIM447 leads to an increase in the protein levels of p27, which in turn inhibits the activity of cyclin E-CDK2 complexes, a key driver of the G1/S transition.[15]
Furthermore, PIM447 treatment results in a decrease in the levels of c-Myc, a transcription factor that promotes the expression of genes required for cell cycle progression, such as cyclin D2.[8][16] The reduction in c-Myc levels, coupled with the inhibition of the mTORC1 pathway, contributes to the observed cell cycle blockade.[8][14] In some cell lines, PIM447 has also been shown to decrease the phosphorylation of the retinoblastoma (Rb) protein, further preventing entry into the S phase.[14]
Quantitative Data on Cell Cycle Arrest
The impact of PIM447 on cell cycle distribution has been documented in several studies.
| Cell Line | Cancer Type | PIM447 Concentration (µmol/L) | % Increase in G0/G1 Phase | Citation |
| MM1S | Multiple Myeloma | 0.1 | 10.2% | [8] |
| MM1S | Multiple Myeloma | 0.5 | 16.66% | [8] |
| MM1S | Multiple Myeloma | 1 | 19.18% | [8] |
| OPM-2 | Multiple Myeloma | 0.1 | 6.54% | [8] |
| OPM-2 | Multiple Myeloma | 0.5 | 11.09% | [8] |
| OPM-2 | Multiple Myeloma | 1 | 9.51% | [8] |
| HEL 92.1.7 | Acute Erythroid Leukemia | Not specified | Significant G0/G1 arrest | [12] |
| SKNO-1 | Myeloid Leukemia | Not specified | G0/G1 phase arrest | [15] |
Signaling Pathways Modulated by PIM447
The anti-cancer effects of PIM447 stem from its ability to modulate critical signaling pathways that govern cell survival and proliferation.
PIM447-Mediated Apoptosis Pathway
Caption: PIM447 induces apoptosis by inhibiting PIM kinases, leading to Bad activation.
PIM447-Mediated Cell Cycle Arrest Pathway
Caption: PIM447 causes G0/G1 cell cycle arrest by modulating key regulatory proteins.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effects of PIM447 on apoptosis and cell cycle progression.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of PIM447 (e.g., 0.1-10 µmol/L) or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
Cell Harvesting and Staining: Harvest the cells by trypsinization and wash with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[10]
-
Data Analysis: Quantify the percentage of apoptotic cells for each treatment condition after subtracting the basal percentage of apoptotic cells in the control group.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture and treat cells with PIM447 as described for the apoptosis assay.[8]
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, and then incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Western Blotting for Signaling Proteins
-
Cell Lysis and Protein Quantification: Treat cells with PIM447, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.[2][6]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[6]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-Bad, c-Myc, p27, cleaved caspase-3) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
Conclusion
PIM447 is a promising pan-PIM kinase inhibitor that exerts its anti-cancer effects through the dual mechanisms of apoptosis induction and cell cycle arrest. Its ability to modulate key signaling pathways, including the Bad-mediated apoptotic pathway and the c-Myc/p27-regulated cell cycle pathway, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the clinical development of PIM447, both as a monotherapy and in combination with other anti-cancer agents.
References
- 2. benchchem.com [benchchem.com]
- 3. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PB1778: PAN-PIM KINASE INHIBITOR PIM447 SHOWS SUPERIOR ANTI-LEUKEMIC EFFECT IN ACUTE ERYTHROID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PB1814: THERAPEUTIC POTENTIAL AND STRATEGIES OF PIM447, A PAN-PIM INHIBITOR, TARGETING REFRACTORY MYELOID LEUKEMIA WITH KIT-DRIVEN T(8/21) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Preclinical Profile of (1S,3R,5R)-PIM447 Dihydrochloride: A Pan-PIM Kinase Inhibitor
(1S,3R,5R)-PIM447 dihydrochloride (B599025) , also known as PIM447 and LGH447, is a potent and selective, orally available pan-inhibitor of PIM kinases with demonstrated anti-tumor and bone-protective effects in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the preclinical data for (1S,3R,5R)-PIM447 dihydrochloride, targeting researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its therapeutic effects by binding to and inhibiting the serine/threonine kinases PIM1, PIM2, and PIM3.[3] These kinases are key downstream effectors in various cytokine and growth factor signaling pathways, playing a crucial role in cell cycle progression and the inhibition of apoptosis.[3][4] Overexpression of PIM kinases is observed in several malignancies, making them an attractive target for cancer therapy.[3][4]
The inhibition of PIM kinases by PIM447 leads to the interruption of the G1/S phase of the cell cycle and the induction of apoptosis.[2][3] This is mediated through a decrease in the levels of phosphorylated Bad (Ser112) and c-Myc, as well as the inhibition of the mTORC1 signaling pathway.[5]
Quantitative In Vitro Activity
This compound demonstrates potent inhibitory activity against all three PIM kinase isoforms. The compound also exhibits high selectivity, with significantly lower potency against other kinases.
| Target | Assay Type | Value | Reference(s) |
| PIM1 | Ki | 6 pM | [2][5] |
| IC50 | 0.095 µM | [6][7][8] | |
| PIM2 | Ki | 18 pM | [2][5] |
| IC50 | <0.003 µM | [5] | |
| IC50 | 0.522 µM | [6][7][8] | |
| PIM3 | Ki | 9 pM | [2][5] |
| IC50 | 0.369 µM | [6][7][8] | |
| GSK3β | IC50 | 1 - 5 µM | [5] |
| PKN1 | IC50 | 1 - 5 µM | [5] |
| PKCτ | IC50 | 1 - 5 µM | [5] |
In Vitro Cellular Activity
PIM447 has shown cytotoxic effects in various cancer cell lines, particularly in multiple myeloma (MM) and hepatocellular carcinoma.
| Cell Line(s) | Cancer Type | Effect | IC50 / LD50 / Concentration | Reference(s) |
| MM1S, MM1R, RPMI-8226, MM144, U266, NCI-H929 | Multiple Myeloma | Inhibitory effects on cell viability. | IC50: 0.2 - 3.3 µM (at 48h) | [2] |
| OPM-2, RPMI-LR5, U266-Dox4, U266-LR7 | Multiple Myeloma (less sensitive) | Inhibitory effects on cell viability. | IC50: >7 µM (at 48h) | [2] |
| HuH6, COA67 | Hepatocellular Carcinoma | Decreased cell viability. | LD50: 13 µM and 10 µM (at 72h) | [1] |
| HuH6, COA67 | Hepatocellular Carcinoma | Increased apoptosis. | 7.5 µM (at 8h) | [1] |
| MM1S, RPMI-8226, NCI-H929 | Multiple Myeloma | Induction of apoptosis, cleavage of caspases 3, 7, 8, 9, and PARP. | 10 µM | [2] |
| MM1S, OPM-2 | Multiple Myeloma | Increase in G0/G1 phase and decrease in S and G2/M phases of the cell cycle. | 0.1 - 1 µM | [2] |
In Vivo Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties across different species, including low to moderate clearance and high oral bioavailability.[5]
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (%) | Reference(s) |
| Mouse | 20 | 5.3 | 84 | [5] |
| Rat | 28 | 6.4 | 70 | [5] |
| Dog | 8 | 3.6 | 71 | [5] |
In Vivo Efficacy
PIM447 has demonstrated single-agent anti-tumor activity in preclinical cancer models.
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference(s) |
| KG-1 AML mouse xenograft model | Acute Myeloid Leukemia (AML) | 30 and 100 mg/kg, once daily (QD) for 11 days | In vivo anti-proliferative effect. | [9] |
| Disseminated murine model of human multiple myeloma (RPMI-8226-luc) | Multiple Myeloma | 100 mg/kg, 5 times/week (oral gavage) | Significantly reduced tumor burden and prevented tumor-associated bone loss. The treatment was well-tolerated. | [2][5] |
Experimental Protocols
Western Blot for Phospho-S6 Ribosomal Protein (pS6RP)
-
Cell Treatment: KG-1 cells were treated with PIM447 at concentrations of 0.05, 0.5, and 5 µM for 2 hours.[5]
-
Cell Lysis: Cells were lysed in RIPA buffer.[5] Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: 50 µg of lysate was separated by SDS-PAGE using 10% bis-Tris gels and transferred onto a 0.2 µm nitrocellulose membrane.[5]
-
Antibody Incubation: The membrane was incubated with primary antibodies for pS6RP and total S6RP, followed by incubation with secondary antibodies.[5]
-
Detection: Antibody binding was detected using ECL Advance.[5]
In Vivo Efficacy in a Multiple Myeloma Mouse Model
-
Animal Model: A disseminated murine model of human multiple myeloma was established using RPMI-8226-luc cells.[2]
-
Treatment: PIM447 was administered via oral gavage at a dose of 100 mg/kg, five times a week.[2]
-
Efficacy Assessment: Tumor progression was monitored, and serum levels of human Igλ secreted by the RPMI-8226-luc cells were measured.[2]
-
Tolerability: Animal body weight was monitored to assess tolerability.[2]
Signaling Pathways and Workflows
PIM447 Mechanism of Action
References
- 1. PIM447 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lgh-447 | C24H23F3N4O | CID 44814409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PIMæå¶åï¼this compoundï¼ [bjbalb.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound|COA [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
PIM Kinase Isoforms and PIM447 Selectivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and migration.[1] The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[2] Their involvement in a wide array of oncogenic signaling pathways has positioned them as attractive therapeutic targets in oncology.[3] PIM447 (LGH447) is a potent and selective pan-PIM kinase inhibitor that has shown promise in preclinical and clinical studies for the treatment of various hematological malignancies and solid tumors.[4][5] This technical guide provides a comprehensive overview of the PIM kinase isoforms, the selectivity profile of PIM447, detailed experimental protocols for assessing its activity, and a visualization of the associated signaling pathways.
PIM Kinase Isoforms
The three PIM kinase isoforms, PIM1, PIM2, and PIM3, share a high degree of structural homology and exhibit overlapping functions, although their expression patterns and specific substrate affinities can vary.[2] They are characterized by a unique hinge region and a small, compact kinase domain that lacks a regulatory domain, leading to their constitutive activity.[6] Their expression is primarily regulated at the transcriptional and translational levels, often downstream of the JAK/STAT signaling pathway.[7]
-
PIM1 is the most extensively studied isoform and is frequently overexpressed in hematopoietic malignancies and various solid tumors.[6] It exists in two isoforms, a 44 kDa and a 34 kDa protein, which differ in their subcellular localization.[8]
-
PIM2 is also implicated in a range of cancers and has three isoforms in mice (34, 37, and 40 kDa) and two in humans (34 and 41 kDa).[9]
-
PIM3 has a single known protein variant and is expressed in several tissues, including the kidneys, breast, and brain.[6]
PIM447: A Pan-PIM Kinase Inhibitor
PIM447 is an orally bioavailable small molecule inhibitor that potently targets all three PIM kinase isoforms.[5] Its mechanism of action involves competing with ATP for binding to the active site of the PIM kinases, thereby inhibiting their catalytic activity.[10] This inhibition leads to the downstream modulation of various signaling pathways involved in cell cycle progression, apoptosis, and protein synthesis.[11]
Data Presentation: PIM447 Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. PIM447 has demonstrated high potency and selectivity for the PIM kinase family.
Table 1: In Vitro Inhibitory Activity of PIM447 against PIM Kinase Isoforms
| Kinase Isoform | Ki (pM) |
| PIM1 | 6[4][5][12] |
| PIM2 | 18[4][5][12] |
| PIM3 | 9[4][5][12] |
Ki values represent the dissociation constant for the inhibitor and are a measure of binding affinity. Lower values indicate higher affinity.
Table 2: Selectivity of PIM447 against a Panel of Other Kinases
| Kinase | IC50 (µM) |
| GSK3β | 1 - 5[4][12] |
| PKN1 | 1 - 5[4][12] |
| PKCτ | 1 - 5[4][12] |
| Other Kinases (Panel of 68) | > 9[4] |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Higher values indicate lower potency.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of PIM kinase inhibitors like PIM447.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant PIM1, PIM2, or PIM3 kinase
-
Kinase-specific substrate (e.g., a peptide derived from a known PIM substrate like BAD)
-
ATP
-
PIM447 or other test compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[13]
-
384-well plates
Procedure:
-
Prepare serial dilutions of PIM447 in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µL of the PIM447 dilution or vehicle control (e.g., 5% DMSO).[14]
-
Add 2 µL of the recombinant PIM kinase solution.[14]
-
Add 2 µL of a mixture containing the substrate and ATP at their final desired concentrations.[14]
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[13]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]
-
Incubate at room temperature for 40 minutes.[13]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13]
-
Incubate at room temperature for 30 minutes.[13]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each PIM447 concentration and determine the IC50 or Ki value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines like MM1S)
-
Complete cell culture medium
-
PIM447
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PIM447 for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.[2]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
PIM447
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with PIM447 as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting for Phospho-protein Analysis
This technique is used to detect changes in the phosphorylation status of specific proteins within a signaling pathway.
Materials:
-
Cancer cell lines
-
PIM447
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., p-BAD (Ser112), total BAD, p-4EBP1, total 4EBP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with PIM447 for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., overnight at 4°C).
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
PIM Kinase Signaling Pathway
Caption: PIM Kinase Signaling Pathway and PIM447 Inhibition.
Experimental Workflow for PIM447 Characterization
Caption: Workflow for In Vitro Characterization of PIM447.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. scispace.com [scispace.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. kumc.edu [kumc.edu]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
PIM447: A Pan-PIM Kinase Inhibitor for the Treatment of Multiple Myeloma
A Technical Overview for Drug Development Professionals, Researchers, and Scientists
This technical guide provides a comprehensive analysis of PIM447 (formerly LGH447), a potent and selective pan-PIM kinase inhibitor, as a potential therapeutic agent for multiple myeloma. PIM kinases, a family of serine/threonine kinases comprising PIM1, PIM2, and PIM3, are frequently overexpressed in hematologic malignancies, including multiple myeloma, where they play a crucial role in cell survival, proliferation, and drug resistance.[1] PIM447 has demonstrated significant preclinical and clinical activity, positioning it as a promising candidate for further development, both as a monotherapy and in combination with existing standards of care.
Mechanism of Action
PIM447 exerts its anti-myeloma effects through the inhibition of all three PIM kinase isoforms, leading to the modulation of several downstream signaling pathways critical for myeloma cell pathogenesis.[1] The primary mechanisms of action include:
-
Induction of Apoptosis: PIM447 promotes apoptosis in myeloma cells by decreasing the phosphorylation of the pro-apoptotic protein Bad at serine 112 (Ser112).[2][3] This inhibition leads to the suppression of anti-apoptotic Bcl-2 family members like Bcl-xl.[1]
-
Cell Cycle Disruption: The inhibitor causes cell cycle arrest, primarily in the G0-G1 phase, with a corresponding decrease in the proliferative S and G2-M phases.[1][4]
-
Inhibition of the mTORC1 Pathway: PIM447 effectively inhibits the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[2][3] This is evidenced by the reduced phosphorylation of downstream targets such as 4E-BP1, p70S6K, and S6 ribosomal protein.[1]
-
Downregulation of c-Myc: The stability and levels of the c-Myc oncoprotein, a key driver of myeloma cell proliferation, are reduced following treatment with PIM447.[1][2][3]
These actions collectively lead to a potent cytotoxic effect on multiple myeloma cells, even overcoming the protective effects conferred by bone marrow stromal cells.[1]
Signaling Pathway Diagram
Caption: PIM447 inhibits PIM kinases, leading to downstream effects on key cellular pathways.
Quantitative Preclinical Data
PIM447 has demonstrated potent single-agent activity and significant synergy with standard-of-care agents in preclinical models of multiple myeloma.
In Vitro Efficacy of PIM447
| Parameter | Value | Cell Lines | Reference |
| Ki (PIM1) | 6 pM | Cell-free assay | [5] |
| Ki (PIM2) | 18 pM | Cell-free assay | [5] |
| Ki (PIM3) | 9 pM | Cell-free assay | [5] |
Synergistic Combinations in Vitro
The combination of PIM447 with approved anti-myeloma agents has shown strong synergistic effects, as determined by the Combination Index (CI), where a CI < 1 indicates synergy.
| Combination | Combination Index (CI) | Reference |
| PIM447 + Bortezomib + Dexamethasone | 0.002 | [2][3] |
| PIM447 + Lenalidomide + Dexamethasone | 0.065 | [2][3] |
| PIM447 + Pomalidomide + Dexamethasone | 0.077 | [2][3] |
Clinical Trial Data
The first-in-human, multicenter, open-label Phase I study (NCT01456689) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of PIM447 in patients with relapsed and/or refractory multiple myeloma.[6]
Phase I Study (NCT01456689) Key Results
| Parameter | Value | Reference |
| Enrolled Patients | 79 | [6] |
| Maximum Tolerated Dose (MTD) | 500 mg once daily | [6] |
| Recommended Dose (RD) | 300 mg once daily | [6] |
| Overall Response Rate (ORR) | 8.9% | [6] |
| Clinical Benefit Rate | 25.3% | [6] |
| Disease Control Rate | 72.2% | [6] |
| Median Progression-Free Survival (at RD) | 10.9 months | [6] |
A separate Phase I study in Japanese patients with relapsed/refractory multiple myeloma (NCT02160951) showed an overall response rate of 15.4% and a disease control rate of 69.2%.[1][7]
Adverse Events
The most common treatment-related adverse events (AEs) were primarily hematologic.[6] In the Phase I study of Japanese patients, the most frequent suspected PIM447-related AEs included thrombocytopenia (76.9%), anemia (53.8%), and leukopenia (53.8%).[7] All patients in that study experienced at least one grade 3 or 4 AE, most commonly thrombocytopenia or leukopenia.[7] The sole dose-limiting toxicity observed in the 300 mg cohort of this study was grade 3 QTc prolongation.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the preclinical evaluation of PIM447.
Cell Viability and Apoptosis Assays
-
Cell Culture: Multiple myeloma cell lines (e.g., MM1S, NCI-H929, RPMI-8226, OPM-2) were cultured in appropriate media.
-
Treatment: Cells were treated with increasing doses of PIM447 (e.g., 0.1–10 μmol/L) for specified durations (e.g., 24 and 48 hours).[2]
-
Apoptosis Analysis: Apoptosis was quantified by flow cytometry following Annexin-V staining.[2]
-
Cell Cycle Analysis: Cell cycle distribution was analyzed by flow cytometry.
Western Blotting
-
Lysate Preparation: Cells were lysed in RIPA buffer, and protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: 50 μg of lysate was separated by SDS-PAGE and transferred to a nitrocellulose membrane.[5]
-
Antibody Incubation: Membranes were incubated with primary antibodies against target proteins (e.g., PIM1, PIM2, PIM3, phospho-Bad (Ser112), c-Myc, phospho-S6RP) and appropriate secondary antibodies.
-
Detection: Protein bands were visualized using chemiluminescence.
In Vivo Murine Model of Multiple Myeloma
-
Model System: A disseminated murine model of human myeloma was employed.[2][3]
-
Treatment: PIM447 was administered to the mice.
-
Endpoints: Tumor burden and tumor-associated bone loss were assessed to evaluate efficacy.[2][3]
Experimental Workflow Diagram
Caption: A typical preclinical workflow for evaluating the efficacy of PIM447.
Dual Anti-Myeloma and Bone-Protective Effects
A significant finding from preclinical studies is the dual action of PIM447. Beyond its direct cytotoxic effects on myeloma cells, PIM447 also exhibits bone-protective properties.[2][3] It has been shown to inhibit osteoclast formation and resorption in vitro while promoting osteoblast activity and mineralization.[2][3] In vivo, PIM447 treatment not only reduced tumor burden but also prevented tumor-associated bone loss in a murine model.[2][3] This dual functionality is particularly relevant in multiple myeloma, where bone disease is a major cause of morbidity.
Conclusion and Future Directions
PIM447 is a promising pan-PIM kinase inhibitor with a well-defined mechanism of action that targets key survival and proliferation pathways in multiple myeloma. Its potent preclinical activity, both as a single agent and in synergistic combinations with standard-of-care drugs, has been validated by evidence of single-agent efficacy in early-phase clinical trials in heavily pretreated patients. The dual anti-tumor and bone-protective effects of PIM447 further underscore its therapeutic potential.
Future research should focus on optimizing combination strategies to maximize synergistic effects and overcome potential resistance mechanisms. Further clinical trials are warranted to evaluate PIM447 in combination with other agents for the treatment of multiple myeloma.[7] The favorable safety profile and demonstrated clinical activity provide a strong rationale for the continued development of PIM447 as a novel therapeutic option for patients with this challenging malignancy.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - ProQuest [proquest.com]
Foundational Research on LGH447 in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LGH447, also known as PIM447, is a potent, orally bioavailable pan-inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3), a group of serine/threonine kinases implicated in the proliferation and survival of malignant cells. In the context of acute myeloid leukemia (AML), a hematologic malignancy with a pressing need for novel therapeutic strategies, LGH447 has demonstrated significant preclinical activity. This technical guide provides an in-depth overview of the foundational research on LGH447 in AML, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of novel AML therapeutics.
Introduction to LGH447 and PIM Kinases in AML
PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, playing a crucial role in cell cycle progression, apoptosis inhibition, and protein synthesis.[1] Their overexpression is a common feature in several hematologic malignancies, including AML, and often correlates with a poor prognosis.[1][2] This has positioned the PIM kinases as attractive therapeutic targets.
LGH447 is a small molecule inhibitor that demonstrates high potency against all three PIM kinase isoforms.[3] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inducing anti-leukemic effects.
Preclinical Efficacy of LGH447 in Acute Myeloid Leukemia
In Vitro Activity
LGH447 has shown potent anti-proliferative and pro-apoptotic activity across a range of AML cell lines. The tables below summarize the key quantitative findings from in vitro studies.
Table 1: In Vitro Potency of LGH447 Against PIM Kinases
| Target | Method | Value | Reference |
| PIM1 | Ki | 6 pM | [3] |
| PIM2 | Ki | 18 pM | [3] |
| PIM3 | Ki | 9 pM | [3] |
Table 2: Anti-proliferative Activity of LGH447 in AML Cell Lines
| Cell Line | Assay | Value (µM) | Reference |
| HEL 92.1.7 | IC50 | 0.66 | [2] |
| Kasumi-1 | IC50 | 1.59 | [4] |
| SKNO-1 | IC50 | 0.20 | [4] |
| MOLM16 | GI50 | 0.01 | [3] |
| KG1 | GI50 | 0.01 | [3] |
| EOL-1 | GI50 | 0.01 | [3] |
Induction of Apoptosis
Treatment with LGH447 has been shown to induce apoptosis in AML cells. A study by Roversi et al. demonstrated a significant increase in apoptosis in both AML cell lines and patient-derived AML cells upon treatment with LGH447.[5]
Table 3: LGH447-Induced Apoptosis in AML
| Cell Type | Effect | Quantitative Data | Reference |
| AML Cell Lines (Molm-13, OCI-AML3) | Increased Apoptosis (Annexin V+) | 91% decrease in viability | [5] |
| Patient-Derived AML BMNCs | Increased Apoptosis (Annexin V+) | 57% decrease in viability | [5] |
In Vivo Efficacy
The anti-leukemic activity of LGH447 has been confirmed in preclinical xenograft models of AML.
Table 4: In Vivo Efficacy of LGH447 in AML Xenograft Models
| Model | Treatment | Key Findings | Reference |
| HEL 92.1.7 Xenograft | 0.5 or 5 mg/kg PIM447 (oral) | Suppressed tumor growth and extended survival | [2] |
| Molm-13-GFP Xenograft | 2 mg/kg PIM447 (intraperitoneal) for 5 days | Diminished AML cells in bone marrow, peripheral blood, and spleen (60% decrease) | [5] |
Mechanism of Action: Signaling Pathways
LGH447 exerts its anti-leukemic effects primarily through the inhibition of the PIM kinases, which leads to the downstream modulation of critical signaling pathways, most notably the mTOR pathway.
Inhibition of the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. PIM kinases can activate mTORC1, a key complex in this pathway. LGH447 has been shown to decrease the phosphorylation of key mTORC1 substrates.[2][4]
Experimental Protocols
This section provides an overview of the methodologies used in the foundational research of LGH447 in AML.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of LGH447 on AML cell lines.
-
Methodology:
-
Cell Culture: AML cell lines (e.g., HEL 92.1.7, Kasumi-1, SKNO-1, MOLM16, KG1, EOL-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of LGH447 or vehicle control (DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Assessment: Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of viable cells. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated.
-
Apoptosis Assay (Annexin V Staining)
-
Objective: To quantify the induction of apoptosis in AML cells following treatment with LGH447.
-
Methodology:
-
Cell Treatment: AML cells are treated with LGH447 or vehicle control for a specified time.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Western Blotting
-
Objective: To analyze the effect of LGH447 on the expression and phosphorylation of proteins in the mTOR signaling pathway.
-
Methodology:
-
Protein Extraction: AML cells are treated with LGH447, and whole-cell lysates are prepared.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of LGH447 in a living organism.
-
Methodology:
-
Cell Implantation: Immunodeficient mice (e.g., NOD/SCID or nude mice) are subcutaneously or intravenously injected with human AML cells (e.g., HEL 92.1.7 or Molm-13).
-
Tumor Growth and Treatment: Once tumors are established (for subcutaneous models) or leukemia is engrafted (for intravenous models), mice are randomized into treatment and control groups. LGH447 is administered orally or via intraperitoneal injection at specified doses and schedules.
-
Monitoring: Tumor volume (for subcutaneous models) and animal survival are monitored regularly. For intravenous models, the leukemic burden in peripheral blood, bone marrow, and spleen can be assessed by flow cytometry or bioluminescence imaging.
-
Endpoint Analysis: At the end of the study, tumors and organs are harvested for further analysis, such as immunohistochemistry or western blotting, to assess target modulation.
-
Clinical Development: NCT02078609
A Phase 1 clinical trial (NCT02078609) was conducted to evaluate the safety and efficacy of LGH447 in patients with relapsed or refractory AML or high-risk myelodysplastic syndrome (MDS).[6] The study was completed, but as of the date of this guide, the final results have not been publicly released in a peer-reviewed publication. The primary objectives of this dose-escalation study were to determine the maximum tolerated dose (MTD) and/or the recommended dose for expansion (RDE), and to assess the safety and tolerability of LGH447. Secondary objectives included characterizing the pharmacokinetic profile and evaluating the preliminary anti-leukemic activity. Further information on the outcomes of this trial is anticipated to be crucial for the future clinical development of LGH447 in AML.
Conclusion and Future Directions
The foundational research on LGH447 provides a strong rationale for its continued investigation as a therapeutic agent for acute myeloid leukemia. Preclinical studies have consistently demonstrated its potent anti-leukemic activity, both in vitro and in vivo, mediated through the inhibition of the PIM/mTOR signaling axis. The induction of apoptosis and the suppression of tumor growth in xenograft models highlight its therapeutic potential.
Future research should focus on several key areas. A deeper understanding of the mechanisms of resistance to LGH447 is needed to inform rational combination strategies. The synergistic effects observed with the BCL2 inhibitor venetoclax (B612062) are promising and warrant further investigation.[5] The publication of the results from the Phase 1 clinical trial (NCT02078609) will be a critical next step in understanding the clinical utility, safety profile, and potential for LGH447 in the treatment of patients with AML. These findings will be instrumental in guiding the design of subsequent clinical trials and ultimately determining the role of this pan-PIM kinase inhibitor in the therapeutic armamentarium against this challenging disease.
References
- 1. Facebook [cancer.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteomic Investigation of the Role of Nucleostemin in Nucleophosmin-Mutated OCI-AML 3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of (1S,3R,5R)-PIM447 Dihydrochloride: A Technical Guide
(1S,3R,5R)-PIM447 dihydrochloride (B599025) , also known as LGH447, is a potent and selective, orally available pan-PIM kinase inhibitor that has undergone clinical investigation for the treatment of hematological malignancies, particularly multiple myeloma.[1][2][3] This technical guide provides an in-depth overview of the target validation of PIM447, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Target and Mechanism of Action
PIM447 targets the family of serine/threonine kinases known as Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which includes three isoforms: PIM1, PIM2, and PIM3.[1][4] These kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways that regulate cell cycle progression, proliferation, and apoptosis.[1][5] PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression and stability.[6]
PIM447 binds to the ATP-binding pocket of PIM kinases, inhibiting their catalytic activity.[7] This inhibition leads to a cascade of downstream effects, including the interruption of the G1/S phase cell cycle transition and the induction of apoptosis.[1][8] Key mechanistic actions include a decrease in the phosphorylation of the pro-apoptotic protein Bad at serine 112, a reduction in the levels of the c-Myc oncoprotein, and the inhibition of the mTORC1 signaling pathway.[8][9]
Quantitative Data for Target Engagement and Selectivity
The potency and selectivity of PIM447 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition Profile of PIM447
| Target | Assay Format | Parameter | Value | Reference |
| PIM1 | High ATP AlphaScreen | Ki | 6 pM | [10] |
| PIM2 | High ATP AlphaScreen | Ki | 18 pM | [10] |
| PIM3 | High ATP AlphaScreen | Ki | 9 pM | [10] |
| PIM1 | Kinase Assay | IC50 | 0.095 µM | [11] |
| PIM2 | Kinase Assay | IC50 | 0.522 µM | [11] |
| PIM3 | Kinase Assay | IC50 | 0.369 µM | [11] |
| PIM2 | Biochemical Assay | IC50 | <0.003 µM | [12] |
| GSK3β | Biochemical Assay | IC50 | 1 - 5 µM | [12] |
| PKN1 | Biochemical Assay | IC50 | 1 - 5 µM | [12] |
| PKCτ | Biochemical Assay | IC50 | 1 - 5 µM | [12] |
Note: The significant difference in reported inhibitory concentrations (pM vs. µM) likely reflects the different assay conditions, particularly the ATP concentration. The picomolar values were determined in a high ATP concentration assay, which is more representative of the cellular environment.
Table 2: Cellular Activity of PIM447 in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HuH6 | Hepatoblastoma | LD50 (72h) | 13 µM | [4] |
| COA67 | Hepatoblastoma | LD50 (72h) | 10 µM | [4] |
Table 3: Calculated Binding Free Energies of PIM447 with PIM Kinase Isoforms
| System | ΔGbind (kcal/mol) | Reference |
| Pim1/PIM447 | -37.15 ± 2.46 | [7] |
| Pim2/PIM447 | -35.92 ± 2.88 | [7] |
| Pim3/PIM447 | -38.58 ± 2.19 | [7] |
Experimental Protocols for Target Validation
The following sections provide detailed methodologies for key experiments used in the target validation of PIM447.
Biochemical Kinase Inhibition Assays
These assays are fundamental for determining the direct inhibitory activity of a compound on its target kinase.
Protocol: ADP-Glo™ Luminescent Kinase Assay (Promega)
This assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[13]
-
Reaction Setup: Prepare a reaction mixture containing the PIM kinase (e.g., recombinant human PIM1, PIM2, or PIM3), the kinase substrate (e.g., S6Ktide), ATP, and the kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[13][14]
-
Inhibitor Addition: Add serial dilutions of PIM447 or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).[13][15]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.[16]
-
Reagent Preparation: Prepare solutions of the PIM kinase (e.g., His-tagged PIM1), a europium-labeled anti-tag antibody (e.g., Eu-Streptavidin and Biotin Anti-His Tag Antibody), and an Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive inhibitor).[16]
-
Assay Plate Setup: In a 384-well plate, add the test compound (PIM447), the kinase/antibody mixture, and the tracer.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for binding equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the europium and Alexa Fluor® 647 wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A decrease in the ratio indicates displacement of the tracer by the test compound, from which the binding affinity (Ki) can be determined.
Cellular Assays
These assays assess the effect of the inhibitor on cellular processes downstream of the target.
Protocol: Western Blotting for Phospho-protein Analysis
This technique is used to measure the phosphorylation status of downstream targets of PIM kinases.[8][12]
-
Cell Treatment and Lysis: Treat cancer cell lines (e.g., multiple myeloma cell lines like MM1S) with various concentrations of PIM447 for a specified duration (e.g., 2 to 16 hours).[6][8] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Bad (Ser112), total Bad, phospho-S6RP, total S6RP, c-Myc).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Protocol: Cell Viability and Apoptosis Assays
These assays measure the cytotoxic and pro-apoptotic effects of PIM447.[4][17]
-
Cell Seeding and Treatment: Seed cancer cells in 96-well plates and treat them with a range of PIM447 concentrations for 24 to 72 hours.
-
Cell Viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Add the CellTiter-Glo® reagent to the wells, which measures ATP levels as an indicator of cell viability.
-
Measure the luminescence signal.
-
-
Apoptosis (e.g., Annexin V Staining):
-
Harvest the treated cells and stain them with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
-
Data Analysis: Determine the LD50 or IC50 for cell viability and quantify the percentage of apoptotic cells.
Visualizations
The following diagrams illustrate the PIM kinase signaling pathway and a general experimental workflow for PIM447 target validation.
Caption: PIM kinase signaling pathway and the inhibitory action of PIM447.
Caption: General experimental workflow for the target validation of PIM447.
Conclusion
The target of (1S,3R,5R)-PIM447 dihydrochloride has been robustly validated through a combination of biochemical, cellular, and in vivo studies. PIM447 is a highly potent pan-PIM kinase inhibitor that demonstrates selectivity for the PIM kinase family. Its mechanism of action, involving the inhibition of key downstream signaling pathways that control cell proliferation and survival, has been clearly elucidated. The preclinical data, demonstrating anti-tumor activity in models of hematological cancers, provided a strong rationale for its clinical development.[2][8][17] This comprehensive target validation underscores the potential of PIM kinase inhibition as a therapeutic strategy in oncology.
References
- 1. Facebook [cancer.gov]
- 2. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lgh-447 | C24H23F3N4O | CID 44814409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PIM447 | TargetMol [targetmol.com]
- 5. Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PIMæå¶åï¼this compoundï¼ [bjbalb.com]
- 12. selleckchem.com [selleckchem.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Evaluation of (1S,3R,5R)-PIM447 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R,5R)-PIM447 dihydrochloride, also known as LGH447, is a potent and selective, orally available pan-PIM kinase inhibitor. The PIM (Proviral Insertion site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and differentiation. Overexpression of PIM kinases has been implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the early in vitro evaluation of PIM447, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Mechanism of Action
PIM447 exerts its anti-neoplastic effects by inhibiting all three PIM kinase isoforms with high potency.[1] PIM kinases are constitutively active and downstream effectors of the JAK/STAT pathway. By inhibiting PIM kinases, PIM447 disrupts key signaling pathways that promote cancer cell growth and survival. The primary mechanisms include the induction of cell cycle arrest and apoptosis.[2]
Key molecular targets and downstream effects of PIM447 include:
-
Inhibition of mTORC1 Pathway: PIM447 treatment leads to the inhibition of the mTORC1 signaling pathway.[2][3]
-
Downregulation of c-Myc: The compound decreases the levels of the c-Myc oncoprotein, a critical driver of tumorigenesis.[2]
-
Modulation of Apoptotic Proteins: PIM447 decreases the phosphorylation of the pro-apoptotic protein Bad at serine 112 (p-Bad Ser112), which promotes its pro-apoptotic function.[1][2]
Data Presentation: In Vitro Efficacy
The in vitro activity of PIM447 has been evaluated across a range of cancer cell lines, demonstrating significant cytotoxic and anti-proliferative effects.
Table 1: IC50 Values of PIM447 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| MM1S | Multiple Myeloma | MTT | 48 | 0.2 - 3.3 | [2] |
| RPMI-8226 | Multiple Myeloma | MTT | 48 | 0.2 - 3.3 | [2] |
| NCI-H929 | Multiple Myeloma | MTT | 48 | 0.2 - 3.3 | [2] |
| OPM-2 | Multiple Myeloma | MTT | 48 | >7 | [2] |
| RPMI-LR5 | Multiple Myeloma | MTT | 48 | >7 | [2] |
| HuH6 | Hepatoblastoma | alamarBlue | 72 | Not specified | [4] |
| COA67 | Hepatoblastoma | alamarBlue | 72 | Not specified | [4] |
| MOLM16 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | 0.01 | [1] |
| KG1 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | 0.01 | [1] |
| EOL-1 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | 0.01 | [1] |
Table 2: Induction of Apoptosis by PIM447
| Cell Line | Cancer Type | PIM447 Conc. (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| MM1S | Multiple Myeloma | 0.1 - 10 | 24, 48 | Dose-dependent increase | [2] |
| NCI-H929 | Multiple Myeloma | 0.1 - 10 | 24, 48 | Dose-dependent increase | [2] |
| RPMI-8226 | Multiple Myeloma | 0.1 - 10 | 24, 48 | Dose-dependent increase | [2] |
| OPM-2 | Multiple Myeloma | 0.1 - 10 | 24, 48 | Dose-dependent increase | [2] |
| RPMI-LR5 | Multiple Myeloma | 0.1 - 10 | 24, 48 | Dose-dependent increase | [2] |
| HuH6 | Hepatoblastoma | 7.5 | 72 | Significant increase | [4] |
| COA67 | Hepatoblastoma | 7.5 | 8 | Significant increase | [4] |
| AML BMNCs | Acute Myeloid Leukemia | Not specified | Not specified | 57% decrease in viability | [5] |
| Molm-13 | Acute Myeloid Leukemia | Not specified | Not specified | 91% decrease in viability | [5] |
| OCI-AML3 | Acute Myeloid Leukemia | Not specified | Not specified | 91% decrease in viability | [5] |
Table 3: Effect of PIM447 on Cell Cycle Distribution
| Cell Line | PIM447 Conc. (µM) | Incubation Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MM1S | 0.1 - 10 | 48 | Increased | Decreased | Decreased | [6] |
| OPM-2 | 0.1 - 10 | 48 | Increased | Decreased | Decreased | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are generalized protocols for key experiments used in the evaluation of PIM447.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 35,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat cells with increasing concentrations of PIM447 (e.g., 0.05–10 µM) for the desired duration (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with PIM447 at the desired concentrations and time points.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic.[4][8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.
-
Cell Treatment and Harvesting: Treat cells with PIM447, then harvest and wash with PBS.
-
Fixation: Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing and incubate for at least 30 minutes on ice.[10]
-
Washing: Wash the fixed cells twice with PBS.[10]
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A and incubate for at least 30 minutes at room temperature.[10][11]
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[10]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of PIM447 on their expression and phosphorylation status.
-
Protein Extraction: Lyse PIM447-treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Bad, c-Myc, mTORC1 pathway components) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by PIM447 and a general workflow for its in vitro evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. ucl.ac.uk [ucl.ac.uk]
Methodological & Application
Application Notes and Protocols for (1S,3R,5R)-PIM447 Dihydrochloride in an In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R,5R)-PIM447 dihydrochloride (B599025) (also known as LGH447) is a potent and selective pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3).[1][2] PIM kinases are a family of serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and apoptosis.[3] Their overexpression is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them a compelling target for cancer therapy.[4] PIM447 has demonstrated cytotoxic effects in cancer cells by inducing cell-cycle disruption and apoptosis.[5][6] This is mediated through the downregulation of phospho-Bad (Ser112) and c-Myc levels, as well as the inhibition of the mTORC1 signaling pathway.[5][6] Preclinical studies have shown that PIM447 has anti-tumor activity in various cancer models, including acute myeloid leukemia (AML) and multiple myeloma.[1][7] This document provides a detailed protocol for evaluating the in vivo efficacy of PIM447 in a human xenograft mouse model.
PIM447 Signaling Pathway
The diagram below illustrates the key signaling pathways affected by PIM447. PIM kinases phosphorylate and inactivate the pro-apoptotic protein BAD, promoting cell survival. They also contribute to the activation of the mTORC1 pathway and the stabilization of the c-Myc oncoprotein, both of which drive cell growth and proliferation. By inhibiting all three PIM kinase isoforms, PIM447 effectively blocks these pro-survival and proliferative signals.
Caption: PIM447 inhibits PIM kinases, leading to decreased cell survival and proliferation, and increased apoptosis.
Experimental Protocol: In Vivo Xenograft Model
This protocol outlines the steps for a subcutaneous xenograft study using the human AML cell line KG-1.
Materials and Reagents
| Material/Reagent | Supplier/Preparation |
| (1S,3R,5R)-PIM447 dihydrochloride | Commercially available |
| KG-1 human AML cell line | ATCC or other cell bank |
| RPMI-1640 medium | Gibco or equivalent |
| Fetal Bovine Serum (FBS) | Gibco or equivalent |
| Penicillin-Streptomycin (B12071052) | Gibco or equivalent |
| Matrigel® Basement Membrane Matrix | Corning or equivalent |
| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4 |
| Trypsin-EDTA | Gibco or equivalent |
| Trypan Blue Solution | Gibco or equivalent |
| Vehicle Solution | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[2] |
| Immunodeficient Mice (e.g., NOD/SCID or NSG) | 6-8 weeks old, female |
Experimental Workflow
Caption: Workflow for the PIM447 in vivo xenograft study.
Detailed Methodology
1. Cell Culture and Preparation
-
Culture KG-1 cells in RPMI-1640 medium supplemented with 20% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer and trypan blue exclusion to ensure high viability (>95%).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep on ice.
2. Animal Handling and Tumor Implantation
-
Acclimatize immunodeficient mice for at least one week before the experiment.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ KG-1 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals regularly for tumor development.
3. Tumor Growth Monitoring and Randomization
-
Once tumors become palpable, measure the length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. PIM447 Formulation and Administration
-
Prepare a stock solution of PIM447 dihydrochloride in a suitable vehicle. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]
-
Administer PIM447 orally via gavage once daily. Based on previous studies, suggested dose levels are 30 mg/kg and 100 mg/kg.[7]
-
The control group should receive the vehicle solution alone.
-
Treat the animals for a period of 14 to 21 days.
5. Data Collection and Efficacy Evaluation
-
Monitor and record tumor volume and body weight for each animal 2-3 times per week.
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Euthanize the animals at the end of the study or when tumors reach a predetermined endpoint (e.g., >2000 mm³ or ulceration).
6. Endpoint Analysis
-
At the end of the study, collect terminal blood samples for pharmacokinetic analysis if required.
-
Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for pharmacodynamic (PD) analysis (e.g., Western blot for p-BAD, c-Myc) or fix them in formalin for histopathological evaluation (e.g., H&E, Ki-67, TUNEL staining).
Data Presentation
Table 1: In Vivo Efficacy of PIM447 in KG-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Oral | Data | - | Data |
| PIM447 | 30 | Oral | Data | Data | Data |
| PIM447 | 100 | Oral | Data | Data | Data |
| Positive Control (e.g., Cytarabine) | Dose | Route | Data | Data | Data |
Note: This table should be populated with the experimental data obtained.
Table 2: Pharmacokinetic Parameters of PIM447 in Mice
| Parameter | Value |
| Clearance (CL) | 20 mL/min/kg[7] |
| Volume of Distribution (Vss) | 5.3 L/kg[7] |
| Oral Bioavailability | 84%[7] |
Conclusion
This document provides a comprehensive protocol for assessing the in vivo anti-tumor efficacy of the pan-PIM kinase inhibitor, this compound, using a subcutaneous human AML xenograft model. The provided methodologies for cell handling, tumor implantation, drug administration, and data analysis are based on established practices and specific data available for PIM kinase inhibitors. Adherence to this protocol will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of PIM447.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PIM447 | TargetMol [targetmol.com]
- 3. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Note: Western Blot Analysis of Phospho-BAD (Ser112) in PIM447-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bcl-2-associated death promoter (BAD) is a pro-apoptotic member of the Bcl-2 family that plays a crucial role in regulating the intrinsic apoptotic pathway.[1][2] The function of BAD is tightly controlled by its phosphorylation status. When phosphorylated, typically on serine residues such as Ser112, Ser136, and Ser155, BAD is sequestered in the cytoplasm by 14-3-3 proteins.[1][2] This prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival.[1][3] Conversely, dephosphorylated BAD translocates to the mitochondria, where it binds to Bcl-2/Bcl-xL, displacing pro-apoptotic proteins like BAX and BAK and triggering apoptosis.[1][4]
PIM kinases are a family of constitutively active serine/threonine kinases that are frequently overexpressed in various cancers and are known to phosphorylate BAD, contributing to cell survival and proliferation.[5][6][7] PIM447 (LGH447) is a potent and selective pan-PIM kinase inhibitor.[8][9] Studies have shown that PIM447 induces apoptosis in cancer cells by, in part, decreasing the phosphorylation of BAD at Ser112.[8][10][11][12]
This application note provides a detailed protocol for performing Western blot analysis to detect and quantify the levels of phosphorylated BAD (p-BAD) at Ser112 in cells treated with PIM447. This method is essential for researchers investigating the mechanism of action of PIM kinase inhibitors and their effects on the apoptotic machinery.
Signaling Pathway and Experimental Overview
The diagrams below illustrate the signaling pathway involving PIM kinases and BAD, and the general workflow for the Western blot experiment.
Experimental Protocols
Protocol 1: Cell Culture and PIM447 Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., MM.1S multiple myeloma cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Growth: Culture cells overnight in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
PIM447 Treatment: Prepare a stock solution of PIM447 in DMSO. Dilute the stock solution in culture media to achieve final concentrations (e.g., 0, 0.1, 1, 5, 10 µM). The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control.
-
Incubation: Replace the old media with the PIM447-containing media and incubate for the desired time period (e.g., 24 hours).[9]
Protocol 2: Protein Extraction (Cell Lysis)
Note: Perform all steps on ice or at 4°C to minimize protein degradation and dephosphorylation.[13][14]
-
Preparation of Lysis Buffer: Use a suitable lysis buffer such as RIPA buffer. Immediately before use, supplement the buffer with protease and phosphatase inhibitor cocktails.[15][16]
-
Cell Washing: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[17]
-
Lysis: Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate.[18]
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[17]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[17][19]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[17][20]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
Protocol 3: Protein Quantification
-
Method: Use the Bicinchoninic Acid (BCA) assay to determine the protein concentration of each lysate, as it is compatible with most detergents used in lysis buffers.[21][22][23]
-
Standard Curve: Prepare a set of protein standards using Bovine Serum Albumin (BSA) with known concentrations.[22][24]
-
Assay: Following the manufacturer's instructions, mix a small volume of each lysate and standard with the BCA working reagent in a 96-well plate.[23][25]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[22][23]
-
Measurement: Measure the absorbance at 562 nm using a microplate reader and calculate the protein concentration of the samples based on the standard curve.[22][25]
Protocol 4: SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute each lysate to the same concentration. Mix 20-30 µg of total protein with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[13][26]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 12% acrylamide). Run the gel until the dye front reaches the bottom.[20][27]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[27][28] PVDF membranes are recommended for their durability, especially if stripping and reprobing is planned.[28][29]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15][26]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-BAD (Ser112) diluted in blocking buffer overnight at 4°C with gentle agitation.[15][18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[18][27]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[27][30]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol and capture the signal using an imaging system.[28]
Protocol 5: Membrane Stripping and Reprobing
To normalize the p-BAD signal, it is crucial to determine the levels of total BAD and a loading control (e.g., β-actin or GAPDH) on the same blot.[28][31]
-
Stripping: After imaging for p-BAD, wash the membrane in TBST. Incubate the membrane in a mild stripping buffer (e.g., glycine-HCl based) for 15-30 minutes at room temperature.[29][32] For stronger antibody interactions, a harsher stripping buffer containing SDS and β-mercaptoethanol may be used at 50°C.[29]
-
Washing: Wash the membrane thoroughly with TBST (4-5 times, 5 minutes each) to remove all traces of the stripping buffer.[28][29]
-
Re-blocking: Block the membrane again for 1 hour in blocking buffer.[28]
-
Reprobing: Incubate the membrane with a primary antibody for total BAD overnight at 4°C. Repeat the washing, secondary antibody, and detection steps as described above.
-
Loading Control: The membrane can be stripped and reprobed a second time for a loading control protein like β-actin or GAPDH to ensure equal protein loading across all lanes.
Data Presentation and Analysis
The intensity of the bands corresponding to p-BAD, total BAD, and the loading control should be quantified using densitometry software (e.g., ImageJ). The p-BAD signal should be normalized first to the total BAD signal and then to the loading control to correct for any variations in protein loading.
Table 1: Quantitative Analysis of p-BAD Levels Following PIM447 Treatment
| PIM447 Concentration (µM) | Relative p-BAD/Total BAD Ratio (Normalized to Loading Control) | Percent Inhibition of p-BAD (%) |
| 0 (Vehicle Control) | 1.00 ± 0.08 | 0% |
| 0.1 | 0.85 ± 0.07 | 15% |
| 1.0 | 0.42 ± 0.05 | 58% |
| 5.0 | 0.15 ± 0.03 | 85% |
| 10.0 | 0.06 ± 0.02 | 94% |
Data are presented as mean ± standard deviation from three independent experiments. The relative ratio in the vehicle control is set to 1.00.
The results, as exemplified in Table 1, are expected to show a dose-dependent decrease in the phosphorylation of BAD at Ser112 upon treatment with PIM447. This reduction in p-BAD levels correlates with the inhibition of PIM kinase activity and is consistent with the induction of apoptosis.[10][11] This quantitative data provides strong evidence for the on-target effect of PIM447 within the cellular context.
References
- 1. Bcl-2-associated death promoter - Wikipedia [en.wikipedia.org]
- 2. BAD-mediated apoptotic pathway is associated with human cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bad is a BH3 domain-containing protein that forms an inactivating dimer with Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bcl-2-associated death promoter (BAD) lowers the threshold at which the Bcl-2-interacting domain death agonist (BID) triggers mitochondria disintegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL | Semantic Scholar [semanticscholar.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 13. biorbyt.com [biorbyt.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. 2.5. Protein Extraction and Western Blotting [bio-protocol.org]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. ELK Biotechnology Collates Protein Extraction Methods for Westernblot Experiments-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 20. bio-rad.com [bio-rad.com]
- 21. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 22. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 23. qb3.berkeley.edu [qb3.berkeley.edu]
- 24. Pierce BCA Protein Assay Protocol [protocols.io]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
- 27. bostonbioproducts.com [bostonbioproducts.com]
- 28. info.gbiosciences.com [info.gbiosciences.com]
- 29. blog.addgene.org [blog.addgene.org]
- 30. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 31. azurebiosystems.com [azurebiosystems.com]
- 32. abcam.com [abcam.com]
Application Notes: Detection of PIM447-Induced Apoptosis using Annexin V Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Apoptosis, or programmed cell death, is a crucial cellular process involved in development, tissue homeostasis, and the elimination of damaged or infected cells. A key hallmark of early-stage apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[2][3] When conjugated to a fluorochrome, such as FITC, PE, or APC, Annexin V can be used to identify and quantify apoptotic cells using flow cytometry.
PIM447 is a potent and selective pan-PIM kinase inhibitor that has been shown to induce apoptosis in various cancer cell lines.[4][5] This application note provides a detailed protocol for the detection and quantification of PIM447-induced apoptosis by flow cytometry using Annexin V and a viability dye, Propidium Iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[2] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[6]
Principle of the Assay
During the initial phases of apoptosis, the phospholipid asymmetry of the cell membrane is disrupted, leading to the exposure of PS on the cell surface.[1] Annexin V conjugated to a fluorophore binds specifically to these exposed PS residues.[2] In conjunction with a viability dye like PI, which enters cells with compromised membranes, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[6]
Data Presentation
The following table summarizes representative quantitative data from an experiment where a human cancer cell line was treated with varying concentrations of PIM447 for 48 hours and analyzed for apoptosis using an Annexin V/PI flow cytometry assay.
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| PIM447 (1 µM) | 75.6 ± 3.5 | 15.8 ± 2.2 | 7.1 ± 1.5 | 1.5 ± 0.6 |
| PIM447 (5 µM) | 42.1 ± 4.2 | 38.2 ± 3.8 | 17.5 ± 2.9 | 2.2 ± 0.9 |
| PIM447 (10 µM) | 15.8 ± 2.9 | 55.3 ± 5.1 | 25.4 ± 4.3 | 3.5 ± 1.1 |
| Staurosporine (1 µM, Positive Control) | 10.5 ± 1.8 | 60.1 ± 6.3 | 28.9 ± 5.5 | 0.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
Caption: PIM447-induced apoptosis pathway leading to Annexin V binding.
Caption: Flow cytometry workflow for PIM447-induced apoptosis.
Experimental Protocols
Materials and Reagents
-
PIM447 (or other apoptosis-inducing agent)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Microcentrifuge tubes
-
Flow cytometer
Protocol
1. Cell Culture and Treatment
1.1. Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. 1.2. Culture cells under standard conditions (e.g., 37°C, 5% CO2). 1.3. Treat cells with the desired concentrations of PIM447 or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine).
2. Preparation of Reagents
2.1. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock solution with deionized water. For example, mix 1 mL of 10X Binding Buffer with 9 mL of deionized water. Keep on ice. 2.2. Ensure the Annexin V-fluorochrome conjugate and PI staining solution are at room temperature before use.
3. Cell Staining
3.1. For suspension cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C). 3.2. For adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Note: If using trypsin, ensure to neutralize it with medium containing serum and wash the cells thoroughly, as residual trypsin can affect the cell membrane. 3.3. Carefully aspirate the supernatant and wash the cell pellet once with cold PBS. Centrifuge as in step 3.1. 3.4. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 3.5. Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a fresh microcentrifuge tube. 3.6. Add 5 µL of the Annexin V-fluorochrome conjugate and 5 µL of the PI staining solution to the cell suspension. Gently vortex. 3.7. Incubate the tubes for 15 minutes at room temperature (25°C) in the dark. 3.8. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.
4. Flow Cytometry Analysis
4.1. Analyze the samples on a flow cytometer as soon as possible (within 1 hour) after staining. 4.2. Set up the flow cytometer with the appropriate lasers and filters for the fluorochromes used (e.g., FITC and PI). 4.3. Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters and to adjust the photomultiplier tube (PMT) voltages. 4.4. Use single-stained controls (Annexin V only and PI only) to set up compensation and define the boundaries for each quadrant. 4.5. Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
5. Data Analysis
5.1. Create a dot plot of Annexin V fluorescence versus PI fluorescence. 5.2. Apply quadrant gates based on the single-stained controls to delineate the four populations:
- Lower-left quadrant (Q3): Viable cells (Annexin V- / PI-)
- Lower-right quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-)
- Upper-right quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Upper-left quadrant (Q1): Necrotic cells (Annexin V- / PI+) 5.3. Calculate the percentage of cells in each quadrant for each sample.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Cell damage during harvesting | Handle cells gently. For adherent cells, consider using a cell scraper or a milder dissociation reagent. |
| Inappropriate buffer | Ensure the use of 1X Annexin V Binding Buffer containing calcium, as Annexin V binding is calcium-dependent. | |
| Low or no Annexin V signal in positive control | Insufficient incubation time or concentration of inducing agent | Optimize the treatment conditions for the positive control. |
| Loss of Annexin V reagent activity | Store reagents as recommended by the manufacturer and check expiration dates. | |
| High PI staining in all samples | Cells were not viable at the start of the experiment | Check cell viability before starting the experiment. |
| Excessive centrifugation speeds | Use lower centrifugation speeds to pellet the cells. | |
| Compensation issues | Incorrect setup of single-stain controls | Prepare single-stained positive controls for accurate compensation. |
Conclusion
The Annexin V/PI flow cytometry assay is a robust and widely used method for the quantitative analysis of apoptosis. This protocol provides a detailed guide for investigating the apoptotic effects of compounds such as the PIM kinase inhibitor, PIM447. Careful execution of the protocol and appropriate data analysis will yield reliable and reproducible results for researchers in drug development and life sciences.
References
Application Notes and Protocols for (1S,3R,5R)-PIM447 Dihydrochloride in a Murine Myeloma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R,5R)-PIM447 dihydrochloride (B599025), a novel and potent pan-PIM kinase inhibitor, has demonstrated significant preclinical efficacy in multiple myeloma models. PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis, making them attractive therapeutic targets in oncology.[1][2][3] In multiple myeloma, PIM2 expression is particularly elevated.[3] PIM447 exhibits cytotoxic effects on myeloma cells by inducing cell-cycle disruption and apoptosis.[1][4][5] Furthermore, it shows promise in overcoming drug resistance and has bone-protective effects, addressing a critical complication of multiple myeloma.[1][4] These application notes provide a comprehensive overview of the use of PIM447 in a murine myeloma model, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
PIM447 functions as a pan-inhibitor of PIM kinases with high potency, exhibiting Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively.[5] Its anti-myeloma effects are mediated through the modulation of several key signaling pathways:
-
Induction of Apoptosis: PIM447 promotes apoptosis by decreasing the levels of phosphorylated Bad (Ser112), a pro-apoptotic protein, and reducing the expression of the anti-apoptotic protein Mcl-1.[1][4]
-
Cell Cycle Arrest: The compound induces cell cycle arrest at the G1 phase, preventing cancer cell proliferation.[4][6]
-
Inhibition of mTORC1 Pathway: PIM447 inhibits the mTORC1 pathway, a central regulator of cell growth and protein synthesis. This is evidenced by the reduced phosphorylation of its downstream targets, S6 ribosomal protein (S6RP) and 4E-binding protein 1 (4EBP1).[4][5]
-
Downregulation of c-Myc: The inhibitor leads to a decrease in the levels of the oncoprotein c-Myc, a key driver of tumorigenesis in multiple myeloma.[1][4]
These actions collectively contribute to the potent anti-tumor activity of PIM447 in preclinical models of multiple myeloma.
Signaling Pathway of PIM447 in Myeloma Cells
Caption: PIM447 inhibits PIM kinases, leading to downstream effects that promote apoptosis and cell cycle arrest.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of PIM447 in multiple myeloma models.
Table 1: In Vitro Cytotoxicity of PIM447 in Human Myeloma Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| MM1S | 48 hours | ~0.5 |
| NCI-H929 | 48 hours | ~1 |
| RPMI-8226 | 48 hours | ~2.5 |
| OPM-2 | 48 hours | >10 |
| RPMI-LR5 | 48 hours | ~5 |
Data extracted from studies evaluating apoptosis induction after PIM447 treatment.[4]
Table 2: In Vivo Efficacy of PIM447 in a Murine Xenograft Model
| Parameter | Vehicle Control | PIM447 (100 mg/kg) |
| Tumor Burden | High | Significantly Reduced |
| Bone Loss | Present | Prevented |
| Survival | - | Prolonged |
Based on a disseminated murine model using RPMI-8226-luc cells in NSG mice, with PIM447 administered orally 5 times per week.[4]
Table 3: Synergistic Effects of PIM447 with Standard-of-Care Agents
| Combination | Cell Line | Combination Index (CI) | Interpretation |
| PIM447 + Bortezomib + Dexamethasone | MM1S | 0.002 | Strong Synergy |
| PIM447 + Lenalidomide + Dexamethasone | MM1S | 0.065 | Strong Synergy |
| PIM447 + Pomalidomide + Dexamethasone | MM1S | 0.077 | Strong Synergy |
A CI < 1 indicates a synergistic effect.[1][4]
Experimental Protocols
In Vivo Murine Myeloma Model
This protocol describes the establishment of a disseminated human myeloma xenograft model in mice to evaluate the in vivo efficacy of PIM447.
Materials:
-
(1S,3R,5R)-PIM447 dihydrochloride
-
Vehicle (e.g., 0.5% methylcellulose)
-
RPMI-8226 human multiple myeloma cell line (luciferase-expressing)
-
6-week-old female NOD-SCID IL2Rγ-/- (NSG) mice
-
Phosphate-buffered saline (PBS)
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Culture RPMI-8226-luc cells under standard conditions. Prior to injection, harvest and wash the cells with sterile PBS. Resuspend the cells in PBS at a concentration of 8 x 10⁷ cells/mL.
-
Tumor Cell Inoculation: Inject 100 µL of the cell suspension (8 x 10⁶ cells) intravenously into each NSG mouse.
-
Tumor Growth Monitoring: Monitor tumor development weekly using a noninvasive bioluminescence imaging (BLI) system.
-
Randomization and Treatment: After 4 weeks, or once a quantifiable tumor burden is established, randomize the mice into treatment and control groups (n=12 per group).
-
Drug Administration:
-
Treatment Group: Administer PIM447 at a dose of 100 mg/kg via oral gavage, 5 times per week.
-
Control Group: Administer an equivalent volume of the vehicle via oral gavage on the same schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor burden weekly using BLI.
-
Monitor animal health and body weight regularly.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice.
-
Collect tissues (e.g., bone marrow, spleen) for further analysis (e.g., histology, flow cytometry) to assess tumor infiltration and other relevant markers.
-
Analyze bone integrity using techniques such as micro-computed tomography (µCT) to assess bone loss.
-
Experimental Workflow for In Vivo Studies
Caption: Workflow for evaluating PIM447 efficacy in a murine myeloma model.
Western Blot Analysis for Target Modulation
This protocol is for assessing the in vitro effect of PIM447 on downstream signaling pathways in myeloma cells.
Materials:
-
Myeloma cell lines (e.g., KG-1)
-
This compound
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose membrane
-
Primary antibodies (e.g., anti-pS6RP, anti-total S6RP)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Treat KG-1 cells with varying concentrations of PIM447 (e.g., 0.05, 0.5, and 5 µM) for 2 hours.
-
Cell Lysis: Lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 50 µg of protein lysate on a 10% bis-Tris gel and transfer the proteins to a nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with primary antibodies against pS6RP and total S6RP.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect antibody binding using an ECL reagent and an imaging system.
Conclusion
This compound is a promising therapeutic agent for multiple myeloma with a well-defined mechanism of action. The protocols and data presented here provide a foundation for further preclinical investigation into its efficacy and mechanism, both as a single agent and in combination with existing therapies. The use of a disseminated murine myeloma model is crucial for evaluating the in vivo potential of PIM447 and its effects on both tumor growth and the bone microenvironment.
References
- 1. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
PIM447 and Venetoclax Combination Therapy: A Potent Anti-Tumor Strategy in AML Cell Lines
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals in the field of oncology and hematology.
Introduction: Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] While advancements have been made in treatment, relapse remains a significant challenge, necessitating the development of novel therapeutic strategies.[1] PIM kinases, a family of serine/threonine kinases, are frequently overexpressed in hematologic malignancies and play a crucial role in cell proliferation, survival, and apoptosis inhibition by activating anti-apoptotic pathways like BCL2.[1][2] Venetoclax (B612062), a BCL-2 inhibitor, has shown promise in AML treatment; however, resistance can emerge.[3][4] This document outlines the synergistic anti-tumor activity of combining PIM447, a pan-PIM kinase inhibitor, with venetoclax in AML cell lines, providing quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation
The combination of PIM447 and venetoclax demonstrates a potent synergistic effect in inducing apoptosis and inhibiting the proliferation of AML cells.
Table 1: Effect of PIM447 and Venetoclax on Apoptosis in AML Cells
| Cell Type | Treatment | Outcome | Fold Change/Percentage | p-value | Citation |
| AML Patient BMNCs | PIM447 | Increased Apoptosis (Annexin V+) | 57% increase | p < .05 | [1][2] |
| Human AML Cell Lines (Molm-13, OCI-AML3) | PIM447 | Increased Apoptosis (Annexin V+) | 91% increase | p < .0001 | [1][2] |
| Human AML Cell Lines (Molm-13, OCI-AML3) | PIM447 + Venetoclax | Enhanced Cell Death | ~90% increase | p < .0001 | [1][2][5] |
Table 2: Effect of PIM447 and Venetoclax on Anti-Apoptotic Proteins and Cell Proliferation
| Cell Type | Treatment | Outcome | Fold Change/Percentage | p-value | Citation |
| Human AML Cell Lines (Molm-13, OCI-AML3) | PIM447 + Venetoclax | Decreased Anti-Apoptotic Proteins (BCL2, BCLXL, MCL1) | 60% decrease | p < .0001 | [1][2][5] |
| Molm-13 | PIM447 + Venetoclax | Decreased Proliferation | 90% decrease | p < 0.0001 | [1] |
| AML Patient Blasts | PIM447 + Venetoclax | Decreased Proliferation | 60% decrease | Not specified | [1] |
| Molm-13 (in 3D niche-mimicking model) | PIM447 | Inhibited Proliferation/Growth | 70% decrease | p > .0001 | [1] |
Signaling Pathway and Drug Mechanism
The combination of PIM447 and venetoclax targets key survival pathways in AML cells. PIM kinases promote cell survival by phosphorylating and activating downstream targets that inhibit apoptosis. PIM447, by inhibiting PIM kinases, prevents this survival signaling. Venetoclax directly inhibits the anti-apoptotic protein BCL-2. The combined action of these two drugs leads to a potent pro-apoptotic effect.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of PIM447 and venetoclax combination therapy.
Cell Culture
-
Cell Lines: Molm-13 (FLT3-ITD mutated) and OCI-AML3 (NPM1 mutated) human AML cell lines are commonly used.[1][2]
-
Media: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Split cells every 2-3 days to maintain a density of 0.5 x 10^6 to 2 x 10^6 cells/mL.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding: Seed AML cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treatment: Treat cells with PIM447, venetoclax, or the combination at desired concentrations for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Anti-Apoptotic Proteins
This technique is used to detect changes in the levels of proteins such as BCL-2, BCL-XL, and MCL-1.
-
Cell Lysis: After treatment, harvest and wash cells with cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2, BCL-XL, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Experimental Workflow and Synergy
The experimental workflow involves a series of in vitro assays to confirm the synergistic effect of PIM447 and venetoclax. Synergy analysis can be performed using software packages like Synergy Finder in R.[1]
The combination of PIM447 and venetoclax demonstrates a clear synergistic relationship, where the combined effect is greater than the sum of the individual effects.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. A phase 3b study of venetoclax and azacitidine or decitabine in an outpatient setting in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Paper: PIM447, a Pan-PIM Kinase Inhibitor, in Combination with Venetoclax Exerts a Potent Anti-Tumor Activity in the Bone Marrow Niche [ash.confex.com]
Osteoclastogenesis and osteoblast differentiation assays with PIM447
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM447 is a novel and potent pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), a family of serine/threonine kinases implicated in various cellular processes, including cell cycle progression, survival, and apoptosis.[1][2] Emerging evidence highlights the dual role of PIM447 in oncology and bone biology, demonstrating its potential as a therapeutic agent in diseases like multiple myeloma, where both tumor growth and bone degradation are prevalent.[3][2] These application notes provide detailed protocols for assessing the effects of PIM447 on osteoclastogenesis and osteoblast differentiation, key processes in bone remodeling.
Mechanism of Action in Bone Cells
PIM kinases are integral components of signaling pathways that regulate bone cell function. In osteoclasts, the differentiation process is heavily reliant on the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling cascade. PIM-1 kinase, in particular, has been shown to be a positive regulator of RANKL-induced osteoclastogenesis through the activation of NF-κB and the induction of the master transcription factor for osteoclast differentiation, NFATc1. By inhibiting PIM kinases, PIM447 is hypothesized to disrupt this signaling axis, thereby attenuating osteoclast formation and bone resorption.[3][2]
In osteoblasts, the precise role of PIM kinases is still under investigation. However, PIM kinases are known to interact with critical signaling pathways for osteoblast differentiation, such as the Wnt signaling pathway.[4] PIM447 has been observed to increase osteoblast activity and mineralization, suggesting a role in promoting bone formation.[1][3][2]
Data Summary: Effects of PIM447 on Bone Cells
The following tables summarize the reported effects of PIM447 on osteoclastogenesis and osteoblast differentiation.
| Osteoclastogenesis Assay | Parameter Measured | Effect of PIM447 | Reference |
| TRAP Staining | Number of TRAP-positive multinucleated cells | Inhibition of osteoclast formation | [1][2] |
| Bone Resorption Assay | Pit formation on bone-mimicking surfaces | Inhibition of osteoclast resorption | [2] |
| Gene Expression Analysis | Key molecules involved in osteoclastogenesis | Downregulation | [2] |
| Cytoskeletal Organization | F-actin ring formation | Partial disruption | [3][2] |
| Osteoblast Differentiation Assay | Parameter Measured | Effect of PIM447 | Reference |
| Alizarin Red S Staining | Mineralization (calcium deposition) | Increased mineralization | [1][2] |
| Alkaline Phosphatase (ALP) Activity | Early marker of osteoblast differentiation | Increased activity | [3][2] |
Experimental Protocols
Osteoclastogenesis Inhibition Assay with PIM447
This protocol describes the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts in the presence of PIM447, followed by quantification of osteoclast formation by Tartrate-Resistant Acid Phosphatase (TRAP) staining.
Materials:
-
PIM447 (stock solution in DMSO)
-
Bone marrow cells isolated from mice
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
TRAP Staining Kit
-
96-well plates
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 10% formalin)
Procedure:
-
Isolation and Culture of BMMs:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.
-
-
Osteoclast Differentiation:
-
Seed BMMs into 96-well plates at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere overnight.
-
Replace the medium with differentiation medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Add PIM447 at various concentrations (e.g., 0.1, 1, 5 µM) to the respective wells. Include a vehicle control (DMSO).
-
Culture for 5-7 days, replacing the medium with fresh differentiation medium and PIM447 every 2-3 days.
-
-
TRAP Staining:
-
Quantification:
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
-
Alternatively, the TRAP activity in the cell lysate or culture supernatant can be quantified spectrophotometrically.[5]
-
Osteoblast Differentiation and Mineralization Assay with PIM447
This protocol details the induction of osteoblast differentiation from pre-osteoblastic cells (e.g., MC3T3-E1) or mesenchymal stem cells (MSCs) and the assessment of mineralization using Alizarin Red S staining.
Materials:
-
PIM447 (stock solution in DMSO)
-
MC3T3-E1 cells or MSCs
-
Alpha-MEM or DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic differentiation medium (supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)
-
Alizarin Red S staining solution
-
24-well plates
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 10% formalin)
Procedure:
-
Cell Seeding:
-
Seed MC3T3-E1 cells or MSCs into 24-well plates at an appropriate density to reach confluence.
-
-
Osteogenic Induction:
-
Once confluent, replace the growth medium with osteogenic differentiation medium.
-
Add PIM447 at various concentrations (e.g., 0.1, 1, 5 µM) to the respective wells. Include a vehicle control (DMSO).
-
Culture for 14-21 days, replacing the medium with fresh osteogenic medium and PIM447 every 2-3 days.
-
-
Alizarin Red S Staining:
-
After the culture period, aspirate the medium and wash the cells with PBS.
-
Fix the cells with a fixation solution for 15-30 minutes at room temperature.[1][8]
-
Wash the cells with distilled water.
-
Add Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-45 minutes at room temperature.[1][3][2]
-
Aspirate the staining solution and wash the wells with distilled water to remove excess stain.
-
-
Quantification:
-
Visualize the red-orange calcium deposits under a microscope.
-
For quantification, the stain can be eluted with a solution (e.g., 10% acetic acid or cetylpyridinium (B1207926) chloride) and the absorbance measured spectrophotometrically.[3]
-
Signaling Pathways and Experimental Workflows
Caption: PIM447 inhibits RANKL-induced osteoclastogenesis by targeting PIM kinases.
Caption: PIM447 may promote osteoblastogenesis by modulating PIM kinase activity.
References
- 1. ixcellsbiotech.com [ixcellsbiotech.com]
- 2. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Understanding the role of PIM kinases in regulating sclerostin expression, secretion and function: Hunt for an alternate target for the treatment of osteoporosis | India Science, Technology & Innovation - ISTI Portal [indiascienceandtechnology.gov.in]
- 5. biocat.com [biocat.com]
- 6. ihisto.io [ihisto.io]
- 7. TRAP Staining Kit - 2BScientific [2bscientific.com]
- 8. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1S,3R,5R)-PIM447 Dihydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
(1S,3R,5R)-PIM447 dihydrochloride (B599025) , also known as LGH447 dihydrochloride, is a potent and selective pan-PIM kinase inhibitor. PIM kinases (PIM1, PIM2, and PIM3) are key regulators of cell cycle progression and apoptosis, making them significant targets in cancer research and drug development.[1][2][3] Accurate preparation of stock solutions is critical for reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of (1S,3R,5R)-PIM447 dihydrochloride stock solutions.
Chemical and Physical Properties
A summary of the essential quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 513.38 g/mol | [4] |
| Solubility in DMSO | ≥ 46.7 mg/mL (≥ 90.97 mM) | [2] |
| Solubility in Water | 50 mg/mL (97.39 mM) with sonication | [2] |
| Purity | >98% | [4] |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in Solvent) | -80°C for up to 1 year | |
| Appearance | Solid | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/hygroscopic DMSO
-
Sterile, amber-colored polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-treatment of Vials: Ensure all vials are clean, dry, and sterile. Amber-colored vials are recommended to protect the compound from light.
-
Weighing the Compound:
-
Tare the analytical balance with a clean weighing paper or boat.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.13 mg of the compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 513.38 g/mol = 5.13 mg
-
-
-
Dissolving the Compound:
-
Transfer the weighed powder to a sterile vial.
-
Add the calculated volume of DMSO to the vial. For a 10 mM solution with 5.13 mg of compound, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
If the compound does not dissolve completely, sonication may be required.[1] Use a water bath sonicator for 5-10 minutes, or until the solution is clear.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials. This minimizes freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
-
Visualizations
Signaling Pathway of PIM Kinase Inhibition
The following diagram illustrates the central role of PIM kinases in cell signaling pathways and the inhibitory effect of PIM447.
Caption: PIM Kinase Signaling Pathway and Inhibition by PIM447.
Experimental Workflow for Stock Solution Preparation
This flowchart provides a visual guide to the experimental protocol for preparing the PIM447 dihydrochloride stock solution.
Caption: Workflow for PIM447 Dihydrochloride Stock Solution Preparation.
References
Application Notes and Protocols for In Vivo Dosing and Administration of PIM447 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of the pan-PIM kinase inhibitor, PIM447 (also known as LGH447), in mouse models. The following sections detail dosing regimens, administration routes, pharmacokinetic parameters, and detailed protocols for efficacy, pharmacokinetic/pharmacodynamic (PK/PD), and toxicology studies.
Quantitative Data Summary
The following tables summarize the quantitative data for in vivo studies of PIM447 in mice, compiled from various preclinical cancer models.
Table 1: In Vivo Dosing Regimens of PIM447 in Mice
| Mouse Model | Cancer Type | Dosing Range | Administration Route | Dosing Frequency | Reference |
| Disseminated Murine Model of Human Myeloma | Multiple Myeloma | 100 mg/kg | Oral (p.o.) | 5 times a week | [1] |
| Human Plasmacytoma Murine Models | Multiple Myeloma | 50 mg/kg | Oral Gavage | 5 times a week | [2] |
| Orthotopic Xenograft (MDA-MB-436 & BT-549 cells) | Triple-Negative Breast Cancer | 30 mg/kg | Not Specified | Daily, 6 days a week for 3 weeks | [3] |
| Leukemic NSG Mice (Molm-13-GFP AML cells) | Acute Myeloid Leukemia | 2 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | [3][4] |
| Acute Erythroid Leukemia Xenograft | Acute Erythroid Leukemia | 0.5 or 5 mg/kg | Oral | Not Specified | [5] |
| KG-1 AML Xenograft Mouse Model | Acute Myeloid Leukemia | 30 or 100 mg/kg | Oral | Not Specified | [3] |
Table 2: Pharmacokinetic Parameters of PIM447 in Mice
| Parameter | Value | Unit | Administration Route |
| Clearance (CL) | 20 | mL/min/kg | Not Specified |
| Volume of Distribution (Vss) | 5.3 | L/kg | Not Specified |
| Oral Bioavailability | 84 | % | Oral |
Signaling Pathway
PIM447 is a pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), which are serine/threonine kinases involved in cell cycle progression, apoptosis, and protein synthesis. A key downstream effector of PIM kinases is the mTORC1 signaling pathway. PIM447 inhibits mTORC1, leading to decreased phosphorylation of its substrates, such as 4E-BP1 and S6K, which ultimately suppresses protein translation and cell growth.[6] PIM kinases can also phosphorylate and inactivate the pro-apoptotic protein Bad, and regulate the transcription factor c-Myc.[5]
Caption: PIM447 inhibits PIM kinases, leading to downstream effects on the mTORC1 pathway, apoptosis, and cell cycle control.
Experimental Protocols
The following are detailed protocols for the in vivo administration and evaluation of PIM447 in mice. These protocols are based on established methodologies and should be adapted to specific experimental needs.
PIM447 Formulation and Administration
3.1.1. Oral Gavage Formulation
A suggested formulation for oral administration of PIM447 is a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]
-
Materials:
-
PIM447 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Protocol:
-
Weigh the required amount of PIM447 powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the PIM447 completely. Vortex thoroughly.
-
Add PEG300 and vortex until the solution is homogenous.
-
Add Tween 80 and vortex to mix.
-
Add saline to the final volume and vortex thoroughly to create a uniform suspension.
-
If necessary, sonicate the suspension for a short period to ensure homogeneity.
-
Administer the formulation to mice via oral gavage using an appropriate gauge feeding needle. The volume should typically not exceed 10 mL/kg.
-
3.1.2. Intraperitoneal (IP) Injection Formulation
For intraperitoneal injections, PIM447 can be dissolved in a vehicle suitable for parenteral administration, such as saline with a minimal amount of a solubilizing agent like DMSO, followed by dilution with saline.
-
Materials:
-
PIM447 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Protocol:
-
Dissolve the required amount of PIM447 in a small volume of DMSO.
-
Vortex until the compound is fully dissolved.
-
Bring the solution to the final desired concentration by adding sterile saline. Ensure the final DMSO concentration is low (typically <5%) to minimize toxicity.
-
Vortex the final solution thoroughly.
-
Administer the solution via intraperitoneal injection using a 25-27 gauge needle. The injection volume should generally be less than 10 mL/kg.
-
Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical efficacy study using a subcutaneous xenograft model.
Caption: Workflow for a typical in vivo efficacy study of PIM447 in a xenograft mouse model.
-
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Sterile PBS and Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
PIM447 formulation and vehicle control
-
-
Protocol:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1-10 x 10^6 cells per 100 µL).
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer PIM447 or vehicle control according to the predetermined dose and schedule (see Table 1).
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection: At necropsy, excise the tumors and weigh them. Collect other tissues of interest for further analysis (e.g., for pharmacodynamics or histopathology).
-
Pharmacokinetic (PK) Study
This protocol outlines a basic PK study to determine the concentration of PIM447 in plasma over time.
References
- 1. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Paper: PIM447, a Pan-PIM Kinase Inhibitor, in Combination with Venetoclax Exerts a Potent Anti-Tumor Activity in the Bone Marrow Niche [ash.confex.com]
- 5. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PIM447 | TargetMol [targetmol.com]
Application Note: Quantifying c-Myc Expression in Response to PIM447 Treatment Using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in various human cancers and are implicated in promoting cell survival, proliferation, and resistance to apoptosis. A key downstream effector of PIM kinase signaling is the proto-oncogene c-Myc, a transcription factor that governs the expression of a multitude of genes involved in cell cycle progression and metabolism. The novel pan-PIM kinase inhibitor, PIM447, has demonstrated potent anti-tumor activity by disrupting this signaling axis.[1][2] PIM447 induces cell cycle arrest and apoptosis by decreasing levels of c-Myc and its phosphorylation.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of c-Myc messenger RNA (mRNA) expression in cancer cell lines following treatment with PIM447 using quantitative polymerase chain reaction (qPCR).
Principle
This protocol outlines a method to quantify the change in c-Myc gene expression in response to PIM447 treatment. The experiment involves treating a cancer cell line with PIM447, followed by the extraction of total RNA. The extracted RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for qPCR. Using SYBR Green-based detection, the amplification of c-Myc and a reference gene is monitored in real-time. The relative expression of c-Myc is then calculated using the comparative Ct (ΔΔCt) method, allowing for a quantitative assessment of the drug's effect on c-Myc transcription.
Data Presentation
The following table summarizes representative quantitative data from a qPCR analysis of c-Myc expression in a hypothetical cancer cell line treated with PIM447 for 24 hours.
| Treatment Condition | Biological Replicate | c-Myc Ct | Reference Gene Ct (GAPDH) | ΔCt (c-Myc - GAPDH) | ΔΔCt (ΔCt Sample - ΔCt Vehicle) | Fold Change (2^-ΔΔCt) |
| Vehicle Control (DMSO) | 1 | 22.5 | 18.2 | 4.3 | 0.00 | 1.00 |
| Vehicle Control (DMSO) | 2 | 22.7 | 18.4 | 4.3 | 0.00 | 1.00 |
| Vehicle Control (DMSO) | 3 | 22.6 | 18.3 | 4.3 | 0.00 | 1.00 |
| PIM447 (1 µM) | 1 | 24.8 | 18.3 | 6.5 | 2.20 | 0.22 |
| PIM447 (1 µM) | 2 | 25.1 | 18.5 | 6.6 | 2.30 | 0.20 |
| PIM447 (1 µM) | 3 | 24.9 | 18.4 | 6.5 | 2.20 | 0.22 |
| PIM447 (5 µM) | 1 | 26.9 | 18.4 | 8.5 | 4.20 | 0.05 |
| PIM447 (5 µM) | 2 | 27.2 | 18.6 | 8.6 | 4.30 | 0.05 |
| PIM447 (5 µM) | 3 | 27.0 | 18.5 | 8.5 | 4.20 | 0.05 |
Note: The data presented are for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and PIM447 concentration used.
Experimental Protocols
I. Cell Culture and PIM447 Treatment
-
Cell Line Maintenance: Culture a relevant cancer cell line (e.g., multiple myeloma cell lines like MM1S, RPMI-8226, or NCI-H929) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.[1][4] Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PIM447 Preparation: Prepare a stock solution of PIM447 in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM and 5 µM). Prepare a vehicle control with the same concentration of DMSO as the highest PIM447 concentration.
-
Treatment: Once the cells have adhered and are actively dividing, replace the medium with the prepared PIM447-containing medium or the vehicle control medium.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
II. RNA Extraction
-
Cell Lysis: After the incubation period, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from an RNA extraction kit).
-
RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation, precipitation, and washing steps.
-
RNA Quantification and Quality Control: Resuspend the purified RNA pellet in nuclease-free water. Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
III. Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a sterile, nuclease-free tube, combine the following components:
-
Total RNA (1-2 µg)
-
Random hexamers or oligo(dT) primers
-
dNTP mix
-
Reverse transcriptase enzyme
-
Reverse transcriptase buffer
-
Nuclease-free water to the final volume
-
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended temperature and time profile.
-
cDNA Dilution: Dilute the resulting cDNA with nuclease-free water for use in the qPCR reaction.
IV. Quantitative PCR (qPCR)
-
Primer Design: Utilize validated qPCR primers for human c-Myc and a stable reference gene (e.g., GAPDH, ACTB, or B2M).[5][6] Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.[6]
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, set up reactions in triplicate. A typical reaction mix includes:
-
SYBR Green qPCR Master Mix
-
Forward Primer
-
Reverse Primer
-
Diluted cDNA template
-
Nuclease-free water
-
-
qPCR Program: Perform the qPCR in a real-time PCR detection system with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for c-Myc and the reference gene for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(c-Myc) - Ct(Reference Gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(PIM447-treated sample) - ΔCt(Vehicle control).
-
Calculate the fold change in c-Myc expression: Fold Change = 2-ΔΔCt.
-
Mandatory Visualizations
Caption: PIM Kinase signaling pathway leading to c-Myc stabilization.
Caption: Experimental workflow for qPCR analysis of c-Myc expression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neoplasiaresearch.com [neoplasiaresearch.com]
- 6. sinobiological.com [sinobiological.com]
Application Notes and Protocols: Immunofluorescence Staining for PIM Kinase Targets with LGH447
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that play a critical role in regulating cell survival, proliferation, and apoptosis.[1][2][3] Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive therapeutic targets.[1][3] LGH447 (also known as PIM447) is a potent and selective pan-PIM kinase inhibitor that has demonstrated anti-tumor activity in preclinical and clinical studies.[4][5][6] This document provides detailed protocols for utilizing immunofluorescence (IF) to investigate the effects of LGH447 on key downstream targets of PIM kinases, namely the phosphorylation of the pro-apoptotic protein BAD and the expression of the transcription factor c-Myc.
Mechanism of Action of LGH447
LGH447 is an orally available, ATP-competitive inhibitor of all three PIM kinase isoforms.[4][5] By binding to the ATP-binding pocket of PIM kinases, LGH447 effectively blocks their catalytic activity, preventing the phosphorylation of their downstream substrates.[4] This inhibition leads to the interruption of the G1/S phase of the cell cycle, induction of apoptosis, and a reduction in tumor cell proliferation.[4][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of LGH447
| Target | Kᵢ (pM) | IC₅₀ (nM) | Cell Line(s) | Reference(s) |
| PIM1 | 6 | - | - | [5] |
| PIM2 | 18 | <3 | Multiple Myeloma | [5] |
| PIM3 | 9 | - | - | [5] |
Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration
Table 2: Cellular Activity of LGH447 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Reference(s) |
| MOLM-13 | Acute Myeloid Leukemia | ~0.03 | 72 hours | [5] |
| KG-1 | Acute Myeloid Leukemia | ~0.05 | 72 hours | [5] |
| MM.1S | Multiple Myeloma | ~0.1 | 48 hours | [7] |
| OPM-2 | Multiple Myeloma | ~1 | 48 hours | [7] |
| HBL-1 | Diffuse Large B-cell Lymphoma | 33.8 | 48 hours | [7] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 14.4 | 48 hours | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PIM kinase signaling pathway and the experimental workflow for immunofluorescence analysis of PIM kinase targets following LGH447 treatment.
Caption: PIM Kinase Signaling Pathway and Inhibition by LGH447.
Caption: Immunofluorescence Staining Experimental Workflow.
Caption: Logical Relationship of PIM Kinase Inhibition to Cellular Effects.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Phospho-BAD (Ser112)
This protocol is adapted for the detection of phosphorylated BAD at serine 112, a direct substrate of PIM kinases. A decrease in the fluorescence signal for p-BAD (Ser112) is indicative of LGH447 activity.
Materials:
-
Cancer cell lines known to express PIM kinases (e.g., MM.1S, MOLM-13)
-
LGH447 (PIM447)
-
Cell culture medium and supplements
-
Glass coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Blocking Buffer: 5% normal goat serum and 0.3% Triton™ X-100 in PBS
-
Primary Antibody: Rabbit anti-phospho-BAD (Ser112) monoclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor™ 488 conjugate
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips or chamber slides at an appropriate density to achieve 60-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of LGH447 or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-phospho-BAD (Ser112) antibody in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor™ 488 conjugated goat anti-rabbit secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters for Alexa Fluor™ 488 (green, for p-BAD) and DAPI (blue, for nuclei).
-
Capture images using consistent acquisition settings (e.g., exposure time, gain) for all samples.
-
Quantify the fluorescence intensity of p-BAD (Ser112) staining per cell using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: Immunofluorescence Staining for c-Myc
This protocol details the detection of the c-Myc oncoprotein. PIM kinases are known to stabilize c-Myc, and therefore, treatment with LGH447 is expected to decrease c-Myc protein levels.[7]
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary Antibody: Rabbit anti-c-Myc monoclonal antibody
Procedure:
-
Cell Seeding and Treatment: Follow Step 1 of Protocol 1.
-
Fixation: Follow Step 2 of Protocol 1.
-
Permeabilization: Follow Step 3 of Protocol 1.
-
Blocking: Follow Step 4 of Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary anti-c-Myc antibody in the blocking buffer as recommended by the manufacturer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation: Follow Step 6 of Protocol 1.
-
Counterstaining and Mounting: Follow Step 7 of Protocol 1.
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters for Alexa Fluor™ 488 (green, for c-Myc) and DAPI (blue, for nuclei).
-
Capture images with consistent settings.
-
Quantify the nuclear fluorescence intensity of c-Myc staining per cell using image analysis software.
-
Expected Results
Treatment of PIM-sensitive cancer cells with LGH447 is expected to result in a dose- and time-dependent decrease in the immunofluorescent signal for both phospho-BAD (Ser112) and c-Myc. Quantitative analysis of the fluorescence intensity should demonstrate a statistically significant reduction in the treated cells compared to the vehicle-treated controls. These results would provide visual and quantitative evidence of the on-target activity of LGH447.
Troubleshooting
-
High Background:
-
Ensure adequate blocking by increasing the incubation time or the concentration of the blocking serum.
-
Optimize the dilution of primary and secondary antibodies.
-
Ensure thorough washing steps.
-
-
Weak or No Signal:
-
Confirm the expression of the target protein in the cell line used.
-
Increase the concentration of the primary antibody or the incubation time.
-
Check the compatibility of the primary and secondary antibodies.
-
Ensure the fluorophore on the secondary antibody has not photobleached.
-
-
Non-specific Staining:
-
Include an isotype control to ensure the primary antibody is binding specifically.
-
Perform a secondary-antibody-only control to check for non-specific binding of the secondary antibody.
-
Conclusion
Immunofluorescence staining is a powerful technique to visualize and quantify the cellular effects of PIM kinase inhibition by LGH447. The protocols provided herein offer a detailed guide for researchers to assess the modulation of key PIM kinase targets, p-BAD (Ser112) and c-Myc. These methods can be instrumental in preclinical drug development and for elucidating the mechanism of action of PIM kinase inhibitors in various cancer models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hierarchical phosphorylation of the translation inhibitor 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Evaluating the Efficacy of PIM447 in 3D Co-Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[1] These kinases are crucial regulators of several cellular processes, including cell cycle progression, apoptosis, and metabolism.[2][3][4] Overexpression of PIM kinases is a common feature in various hematological malignancies and solid tumors, making them attractive therapeutic targets in oncology.[3][4][5]
PIM447 (LGH447) is a potent and selective, orally available pan-PIM kinase inhibitor with high affinity for all three isoforms (Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively).[6][7] Preclinical studies have demonstrated that PIM447 induces cell cycle disruption and apoptosis in cancer cells by inhibiting the phosphorylation of downstream targets such as BAD and regulating c-Myc levels, as well as suppressing the mTORC1 pathway.[6][8][9]
Traditional two-dimensional (2D) cell culture models have limitations in predicting in vivo drug efficacy, as they do not recapitulate the complex three-dimensional (3D) architecture and cellular heterogeneity of the tumor microenvironment (TME).[10][11] 3D co-culture models, such as spheroids, offer a more physiologically relevant in vitro system by incorporating different cell types (e.g., cancer cells, fibroblasts, immune cells) and mimicking the cell-cell and cell-matrix interactions found in tumors.[1][12][13] These models are increasingly being used for drug discovery and to study mechanisms of drug resistance.[14][15]
These application notes provide detailed protocols for establishing and utilizing a 3D co-culture spheroid model to evaluate the efficacy of PIM447.
PIM Kinase Signaling Pathway
The PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT pathway, and they play a significant role in tumorigenesis through the phosphorylation of various substrates that control cell cycle, proliferation, and survival.[2][3][4]
Experimental Protocols
Protocol 1: Generation of 3D Co-culture Spheroids
This protocol describes the generation of spheroids composed of cancer cells and fibroblasts using the liquid overlay technique.
Materials:
-
Cancer cell line (e.g., MM.1S multiple myeloma cells)
-
Fibroblast cell line (e.g., HS-5 bone marrow stromal cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Method:
-
Culture cancer cells and fibroblasts separately in T-75 flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge cells at 300 x g for 5 minutes.
-
Resuspend each cell type in complete culture medium and determine cell concentration and viability.
-
Prepare a co-culture cell suspension by mixing cancer cells and fibroblasts at a desired ratio (e.g., 1:1).
-
Dilute the co-culture suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Seed 200 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate (5,000 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor spheroid formation daily using a light microscope. Spheroids should form within 48-72 hours.
Protocol 2: PIM447 Efficacy Assessment
3.2.1 Cell Viability Assay
-
After 72 hours of spheroid formation, prepare serial dilutions of PIM447 in complete culture medium.
-
Carefully remove 100 µL of medium from each well and add 100 µL of the PIM447 dilutions (or vehicle control).
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
3.2.2 Apoptosis Assay
-
Treat the 3D co-culture spheroids with PIM447 as described in section 3.2.1.
-
Equilibrate the plate and Caspase-Glo® 3/7 3D Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well.
-
Mix gently and incubate at room temperature for 30 minutes.
-
Measure luminescence to determine caspase-3/7 activity.
-
Express results as fold change in caspase activity relative to the vehicle control.
3.2.3 Western Blot Analysis for Target Engagement
-
Culture spheroids in a larger format (e.g., 6-well ultra-low attachment plates) to obtain sufficient protein lysate.
-
Treat spheroids with PIM447 at various concentrations for 24 hours.
-
Collect spheroids by centrifugation and wash with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-BAD (Ser112), total BAD, c-Myc, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
Data Presentation
The following tables present hypothetical, yet representative, data that could be obtained from the described experiments.
Table 1: PIM447 IC50 Values in 2D Monolayer vs. 3D Co-culture Spheroids
| Cell Model | PIM447 IC50 (nM) |
| MM.1S (2D Monolayer) | 150 |
| MM.1S + HS-5 (3D Co-culture) | 450 |
Table 2: Effect of PIM447 on Apoptosis and Target Modulation in 3D Co-culture Spheroids
| Treatment (72h) | Caspase-3/7 Activity (Fold Change vs. Vehicle) | p-BAD (Ser112) Levels (Relative to Vehicle) | c-Myc Levels (Relative to Vehicle) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| PIM447 (200 nM) | 2.5 | 0.6 | 0.7 |
| PIM447 (500 nM) | 4.8 | 0.3 | 0.4 |
| PIM447 (1000 nM) | 8.2 | 0.1 | 0.2 |
Experimental Workflow
The following diagram illustrates the overall workflow for assessing PIM447 efficacy in the 3D co-culture model.
Conclusion
The use of 3D co-culture models provides a more clinically relevant platform for the preclinical evaluation of novel anticancer agents like PIM447. The protocols outlined in this document offer a robust framework for assessing the cytotoxic, pro-apoptotic, and target-modulating effects of PIM447 in a system that better mimics the native tumor microenvironment. The data generated from these models can provide valuable insights into drug efficacy and potential mechanisms of resistance, thereby aiding in the clinical development of PIM kinase inhibitors.
References
- 1. 3D Cancer Models: Depicting Cellular Crosstalk within the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The drug efficacy testing in 3D cultures platform identifies effective drugs for ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Establishment and Analysis of a 3D Co-Culture Spheroid Model of Pancreatic Adenocarcinoma for Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 3D cell culture models in research: applications to lung cancer pharmacology [frontiersin.org]
- 11. The Transformative Role of 3D Culture Models in Triple-Negative Breast Cancer Research | MDPI [mdpi.com]
- 12. 3D Bioprinted cancer models: Revolutionizing personalized cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physiciansweekly.com [physiciansweekly.com]
- 14. researchgate.net [researchgate.net]
- 15. Forecast cancer: the importance of biomimetic 3D in vitro models in cancer drug testing/discovery and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Synergy of PIM447 and Bortezomib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols and supporting data for investigating the synergistic anti-cancer effects of the pan-PIM kinase inhibitor, PIM447, and the proteasome inhibitor, bortezomib (B1684674). The combination of these two agents has demonstrated potent synergy in preclinical models of multiple myeloma.[1][2][3] These application notes offer a comprehensive guide to reproducing and expanding upon these findings, including methodologies for assessing cell viability, quantifying synergy, and elucidating the underlying molecular mechanisms through apoptosis and protein expression analysis.
Introduction
PIM kinases are a family of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and drug resistance in various cancers, including multiple myeloma.[1][2] PIM447 is a novel and potent pan-PIM kinase inhibitor that has shown preclinical activity against multiple myeloma cells.[4] Bortezomib is a proteasome inhibitor that disrupts the ubiquitin-proteasome system, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells.[5] It is a standard-of-care treatment for multiple myeloma.[6] The combination of PIM447 and bortezomib has been shown to result in a strong synergistic cytotoxic effect in multiple myeloma cell lines.[1][2] This synergy is attributed to the dual targeting of critical cancer cell survival pathways. PIM447 induces cell cycle disruption and apoptosis by inhibiting the mTORC1 pathway and decreasing levels of phospho-Bad and c-Myc.[1][3] Bortezomib exerts its effects through multiple mechanisms, including the activation of apoptotic pathways and interference with the NF-κB signaling cascade.[7][8] The concurrent inhibition of these pathways leads to a more profound anti-tumor response than either agent alone.
Data Presentation
The synergistic effects of PIM447 and bortezomib have been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1]
Table 1: Synergistic Activity of PIM447 in Combination with Bortezomib and Dexamethasone
| Cell Line | Combination | Combination Index (CI) | Interpretation |
| MM1S | PIM447 + Bortezomib + Dexamethasone | 0.002 | Very Strong Synergy |
| RPMI-8226 | PIM447 + Bortezomib + Dexamethasone | Not explicitly stated, but described as similar strong synergy to MM1S | Very Strong Synergy |
Data sourced from preclinical studies on multiple myeloma cell lines.[1][2]
Signaling Pathways
The synergistic interaction between PIM447 and bortezomib can be attributed to their complementary effects on key signaling pathways that regulate cancer cell survival and proliferation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib Combination Therapy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic Models of Differential Bortezomib Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PIM447 IC50 in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of PIM447, a potent pan-PIM kinase inhibitor, in various cancer cell lines. This document outlines the mechanism of action of PIM447, summarizes its activity across different cancer types, and offers a step-by-step guide for conducting in vitro cell viability assays to measure its IC50.
Introduction to PIM447 and PIM Kinases
PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in regulating cell cycle progression, apoptosis, and cell proliferation.[1][] Overexpression of PIM kinases is observed in numerous hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[3][4] PIM447 (LGH447) is a highly selective and orally available pan-PIM kinase inhibitor with potent activity against all three isoforms, exhibiting Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively.[5][6] By inhibiting PIM kinases, PIM447 disrupts critical cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[5][7][8]
Mechanism of Action of PIM447
PIM447 exerts its anti-cancer effects by inhibiting the phosphorylation of downstream targets of PIM kinases. This leads to the disruption of several oncogenic signaling pathways, including the mTORC1 pathway, and a reduction in the levels of key proteins involved in cell survival and proliferation, such as c-Myc and phospho-Bad (Ser112).[5][7] The inhibition of these pathways ultimately results in cytotoxicity in cancer cells.
PIM Kinase Signaling Pathway
The diagram below illustrates the central role of PIM kinases in cell signaling and the points of intervention by PIM447. PIM kinases are downstream of the JAK/STAT pathway and can influence the PI3K/Akt/mTOR pathway, highlighting the interconnectedness of cancer cell signaling.[9][10][11]
Caption: PIM Kinase Signaling Pathway and PIM447 Inhibition.
IC50 Values of PIM447 in Various Cancer Cell Lines
The anti-proliferative activity of PIM447 has been evaluated in a range of cancer cell lines. The IC50 and GI50 (50% growth inhibition) values are summarized in the table below. It is important to note that the incubation times and assay methods can influence the observed values.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Incubation Time | Assay Method | Reference |
| MOLM16 | Acute Myeloid Leukemia (AML) | 0.01 | 3 days | CellTiter-Glo | [5] |
| KG1 | Acute Myeloid Leukemia (AML) | 0.01 | 3 days | CellTiter-Glo | [5] |
| EOL-1 | Acute Myeloid Leukemia (AML) | 0.01 | 3 days | CellTiter-Glo | [5] |
| HEL 92.1.7 | Acute Erythroid Leukemia | 0.66 | - | - | [12] |
| MM1S | Multiple Myeloma | 0.2 - 3.3 | 48 hours | - | [6] |
| MM1R | Multiple Myeloma | 0.2 - 3.3 | 48 hours | - | [6] |
| RPMI-8226 | Multiple Myeloma | 0.2 - 3.3 | 48 hours | - | [6] |
| U266 | Multiple Myeloma | 0.2 - 3.3 | 48 hours | - | [6] |
| NCI-H929 | Multiple Myeloma | 0.2 - 3.3 | 48 hours | - | [6] |
| OPM-2 | Multiple Myeloma | >7 | 48 hours | - | [6] |
| ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | Varies (sensitive) | 72 hours | CellTiter-Glo | [13] |
| GCB-DLBCL cell lines | Diffuse Large B-cell Lymphoma | Varies (less sensitive) | 72 hours | CellTiter-Glo | [13] |
| TNBC cell lines | Triple-Negative Breast Cancer | 10 - 16 | - | - | [14] |
Experimental Protocol: Determination of PIM447 IC50 using MTT Assay
This protocol provides a detailed method for determining the IC50 value of PIM447 in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of this assay is the conversion of the yellow MTT salt into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[15][16] The amount of formazan produced is proportional to the number of living cells.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
PIM447 (LGH447)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
The following diagram outlines the key steps in the MTT assay for IC50 determination.
Caption: Workflow for IC50 determination using the MTT assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Cell Culture: Maintain the chosen cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2. Ensure the cells are in the logarithmic growth phase.[15]
-
Cell Harvesting (for adherent cells): Aspirate the culture medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
-
Cell Counting: Determine the cell density and viability using a hemocytometer and trypan blue exclusion. Cell viability should be above 90%.
-
Cell Seeding: Dilute the cell suspension to the appropriate concentration (e.g., 5,000-10,000 cells/well, optimize for each cell line) in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate overnight at 37°C with 5% CO2.
Day 2: PIM447 Treatment
-
Prepare PIM447 Stock Solution: Prepare a 10 mM stock solution of PIM447 in DMSO.
-
Prepare Serial Dilutions: Perform serial dilutions of the PIM447 stock solution in complete culture medium to obtain the desired final concentrations (e.g., a range from 0.001 µM to 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest PIM447 concentration).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared PIM447 dilutions to the respective wells. Include wells for the vehicle control and a blank (medium only). It is recommended to perform each treatment in triplicate.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
Day 4/5: MTT Assay and Data Analysis
-
Add MTT Reagent: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, forming visible purple crystals.[15]
-
Solubilize Formazan: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[15] Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each PIM447 concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the PIM447 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This document provides the necessary information and a robust protocol for researchers to accurately determine the IC50 of PIM447 in various cancer cell lines. The provided data on PIM447's efficacy and the detailed experimental workflow will aid in the investigation of this promising anti-cancer agent and its potential applications in oncology research and drug development.
References
- 1. apexbt.com [apexbt.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 11. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PB1778: PAN-PIM KINASE INHIBITOR PIM447 SHOWS SUPERIOR ANTI-LEUKEMIC EFFECT IN ACUTE ERYTHROID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic PIM kinase and proteasome inhibition as a therapeutic strategy for MYC-overexpressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Pharmacodynamic Assays of PIM447 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM447, also known as LGH447, is a potent and selective pan-inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3), which are serine/threonine kinases implicated in the regulation of cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is a hallmark of various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy. PIM447 exerts its anti-tumor effects by engaging the PIM kinases and inhibiting their downstream signaling pathways, most notably the mTORC1 pathway.[1][2]
These application notes provide detailed protocols for pharmacodynamic (PD) assays to assess the in vivo target engagement of PIM447. The assays focus on measuring the phosphorylation status of key downstream biomarkers in tumor and surrogate tissues, providing critical information for establishing dose-response relationships and confirming the mechanism of action of PIM447 in preclinical models.
PIM447 Mechanism of Action and Key Biomarkers
PIM447 inhibits the kinase activity of all three PIM isoforms with high potency (Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively).[1] Inhibition of PIM kinases by PIM447 leads to a downstream cascade of events, including the disruption of the mTORC1 signaling pathway. This results in decreased phosphorylation of key substrates such as the ribosomal protein S6 (S6RP) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][2] Additionally, PIM447 treatment can lead to a reduction in the phosphorylation of the pro-apoptotic protein BAD at Ser112 and a decrease in the levels of the c-Myc oncoprotein.[1][2]
Therefore, the recommended pharmacodynamic biomarkers for assessing PIM447 target engagement in vivo are:
-
Primary Biomarker: Phosphorylated Ribosomal Protein S6 (pS6RP)
-
Secondary Biomarkers:
-
Phosphorylated 4E-Binding Protein 1 (p4EBP1)
-
Phosphorylated p70 S6 Kinase (pp70S6K)
-
Phosphorylated BAD (pBAD at Ser112)
-
Total c-Myc levels
-
Quantitative Data Summary
The following tables summarize in vitro potency of PIM447 and representative in vivo pharmacodynamic data for a mechanistically similar pan-PIM kinase inhibitor, demonstrating the expected dose-dependent inhibition of downstream biomarkers.
Table 1: In Vitro Potency of PIM447
| Target | Ki (pM) |
| PIM1 | 6 |
| PIM2 | 18 |
| PIM3 | 9 |
Data sourced from Selleck Chemicals.[1]
Table 2: Representative In Vivo Pharmacodynamic Target Inhibition in PC3 Xenograft Tumors with a Pan-PIM Kinase Inhibitor (TP-3654)
| Biomarker | Dose (mg/kg) | Time Point | Maximum Inhibition (%) |
| pS6K | 100 | 2 hours | 40 |
| pBad | 100 | 8 hours | 80 |
Note: This data is for the pan-PIM kinase inhibitor TP-3654 and is presented as a representative example of expected in vivo pharmacodynamic effects.[3] Specific dose-response and time-course relationships for PIM447 should be determined experimentally.
Signaling Pathway Diagram
Experimental Protocols
The following are detailed protocols for the recommended pharmacodynamic assays.
Western Blotting for Phosphorylated Proteins in Tumor Tissue
This protocol describes the analysis of pS6RP, p4EBP1, pp70S6K, pBAD, and total c-Myc in tumor tissue lysates from PIM447-treated animals.
Materials:
-
Tumor tissue samples
-
Liquid nitrogen
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for pS6RP, S6RP, p4EBP1, 4EBP1, pp70S6K, p70S6K, pBAD, BAD, c-Myc, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Tumor Lysate Preparation:
-
Excise tumors from treated and vehicle control animals at specified time points post-dose.
-
Immediately snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Homogenize frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the intensity of the phosphorylated protein to the total protein and/or a loading control.
-
Immunohistochemistry (IHC) for pS6RP in Tumor Tissue
This protocol provides a method for the qualitative and semi-quantitative assessment of pS6RP in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tumor tissue blocks
-
Microtome
-
Glass slides
-
Xylene and ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Protein blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-pS6RP)
-
HRP-polymer conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin
-
Mounting medium
Protocol:
-
Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24-48 hours.
-
Process and embed the fixed tissues in paraffin.
-
Cut 4-5 µm sections using a microtome and mount on charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a water bath or pressure cooker according to the antibody manufacturer's recommendations.
-
-
Staining:
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide.
-
Block non-specific protein binding with a protein blocking solution.
-
Incubate with the primary anti-pS6RP antibody at the optimized dilution and time.
-
Wash with buffer.
-
Incubate with an HRP-polymer conjugated secondary antibody.
-
Wash with buffer.
-
Develop the signal with DAB chromogen substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Semi-quantitatively score the staining intensity and the percentage of positive cells.
-
Phospho-flow Cytometry for pp70S6K in Whole Blood or Bone Marrow
This protocol allows for the quantification of pp70S6K in specific cell populations from whole blood or bone marrow aspirates, serving as a surrogate tissue for target engagement.
Materials:
-
Whole blood or bone marrow aspirates collected in heparinized tubes
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against cell surface markers (to identify specific cell populations)
-
Fluorochrome-conjugated antibody against pp70S6K
-
Flow cytometer
Protocol:
-
Sample Collection and Fixation:
-
Collect whole blood or bone marrow aspirates into heparinized tubes.
-
Immediately fix the samples by adding a fixation buffer and incubating at room temperature.
-
-
Lysis and Permeabilization:
-
Lyse red blood cells and permeabilize the remaining cells by adding ice-cold methanol (B129727) and incubating on ice.
-
-
Staining:
-
Wash the cells with staining buffer.
-
Incubate with a cocktail of fluorochrome-conjugated antibodies against cell surface markers to identify the cell population of interest (e.g., CD45 for leukocytes, specific markers for tumor cells if circulating).
-
Wash the cells.
-
Incubate with the fluorochrome-conjugated anti-pp70S6K antibody.
-
Wash the cells and resuspend in staining buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the cell population of interest based on the surface marker expression.
-
Quantify the median fluorescence intensity (MFI) of the pp70S6K signal within the gated population.
-
Compare the MFI of treated samples to vehicle controls to determine the percent inhibition.
-
Conclusion
The pharmacodynamic assays outlined in these application notes provide a robust framework for evaluating the in vivo target engagement of PIM447. By employing a combination of Western blotting, immunohistochemistry, and phospho-flow cytometry, researchers can gain a comprehensive understanding of the dose- and time-dependent effects of PIM447 on its intended signaling pathway in relevant preclinical models. This information is invaluable for guiding dose selection and scheduling in further preclinical and clinical development.
References
Troubleshooting & Optimization
(1S,3R,5R)-PIM447 dihydrochloride solubility in DMSO vs water
This guide provides technical information and troubleshooting advice for dissolving and handling (1S,3R,5R)-PIM447 dihydrochloride (B599025) for experimental use.
Solubility Data
The solubility of (1S,3R,5R)-PIM447 dihydrochloride can vary based on the solvent and experimental conditions. Below is a summary of reported solubility values.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| DMSO | ≥ 46.7 mg/mL | ≥ 90.97 mM | Hygroscopic DMSO can significantly reduce solubility; use newly opened solvent.[1][2] The "≥" symbol indicates that saturation may not have been reached at this concentration.[1][2] Other sources report solubility up to 80-95 mg/mL.[3][4] | [1][2][3][4] |
| Water | 50 mg/mL | 97.39 mM | Requires sonication to achieve dissolution.[1] | [1] |
Note : Some suppliers list the hydrochloride salt of PIM447 as insoluble in water.[3] This discrepancy may be due to differences between the hydrochloride and dihydrochloride salt forms or variations in experimental conditions.
Experimental Protocols
Adhering to proper preparation methods is crucial for achieving complete dissolution and maintaining the stability of the compound.
Protocol 1: Preparing a Stock Solution in DMSO
-
Solvent Selection : Use fresh, anhydrous-grade DMSO. DMSO is hygroscopic, and absorbed moisture can significantly decrease the solubility of PIM447 dihydrochloride.[1][2][3]
-
Weighing the Compound : Weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition : Add the appropriate volume of fresh DMSO to the vial to reach the target concentration.
-
Aiding Dissolution : To ensure complete dissolution, gentle warming to 37°C or sonication in an ultrasonic bath is recommended.[4][5] Vortex briefly to mix.
-
Storage : Aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 6 months) or -80°C for long-term (up to 1 year) storage.[1][6]
Protocol 2: Preparing a Solution in Water
-
Weighing the Compound : Weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition : Add the appropriate volume of sterile, purified water (e.g., Milli-Q or equivalent).
-
Aiding Dissolution : This compound requires mechanical energy to dissolve in water. Place the vial in an ultrasonic bath and sonicate until the solution is clear.[1]
-
Sterilization : For cell-based assays, it is critical to sterilize the aqueous solution after preparation. Pass the solution through a 0.22 μm sterile filter before use.[1]
-
Usage : Aqueous solutions should ideally be prepared fresh for immediate use.[7]
Troubleshooting & FAQs
Q1: My this compound is not dissolving completely in DMSO.
-
A1: The most common reason is the use of old or improperly stored DMSO that has absorbed moisture from the air.[1][2][3] Discard the old solvent and use a fresh, unopened bottle of anhydrous DMSO. Applying gentle heat (37°C) or sonicating the solution can also help overcome dissolution challenges.[5]
Q2: I read that PIM447 is insoluble in water, but your guide says it is soluble at 50 mg/mL. Which is correct?
-
A2: This is a key point of confusion that may arise from different salt forms of the compound. While some datasheets for PIM447 hydrochloride may state it is insoluble in water[3], data for the dihydrochloride salt indicates a solubility of up to 50 mg/mL, provided that sonication is used to facilitate dissolution.[1] Always ensure you are consulting the technical data specific to the dihydrochloride form and employ the recommended dissolution techniques.
Q3: Can I store the stock solution at 4°C?
-
A3: It is not recommended. For DMSO stock solutions, storage at 4°C is generally limited to a very short period (e.g., up to two weeks), while long-term stability is ensured at -20°C or -80°C.[6] Aqueous solutions are less stable and should be prepared fresh before each experiment.[7]
Q4: How should I prepare the compound for in vivo studies?
-
A4: For oral administration, a common formulation involves creating a suspension.[3] A typical vehicle may consist of co-solvents like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] The compound is first dissolved in DMSO, followed by the sequential addition of the other solvents.[4] Always refer to specific in vivo protocols for your experimental model.
Workflow and Logic Diagrams
The following diagram outlines the decision-making and troubleshooting process for dissolving this compound.
Caption: Workflow for dissolving PIM447 dihydrochloride.
References
PIM447 Technical Support Center: Ensuring Optimal Bioavailability in Preclinical Studies
Welcome to the technical support center for PIM447 (LGH447). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies. While PIM447 is a potent pan-PIM kinase inhibitor with inherently high oral bioavailability, achieving consistent and optimal exposure in preclinical models requires careful attention to formulation and experimental protocol.[1] This resource provides troubleshooting advice, detailed protocols, and key data to help you succeed in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Published data indicates PIM447 has high oral bioavailability, but my in vivo study showed low or inconsistent plasma exposure. What are the likely causes?
A1: This is a common issue when working with compounds that are poorly soluble in water, even if they have high intrinsic membrane permeability and low first-pass metabolism. While PIM447 has demonstrated excellent oral bioavailability (84% in mice, 70% in rats, 71% in dogs), suboptimal experimental conditions can prevent the compound from being fully absorbed.[1]
Key areas to troubleshoot include:
-
Formulation Failure: PIM447 is insoluble in water.[1] If the formulation is not robust, the compound can precipitate out of the vehicle either before or after administration into the gastrointestinal tract. This precipitation drastically reduces the amount of drug available for absorption.
-
Improper Vehicle Selection: The chosen vehicle may not be suitable for maintaining PIM447 in a solubilized state upon dilution with GI fluids.
-
Dosing Execution Errors: Inaccurate dose volume, improper oral gavage technique, or animal regurgitation can lead to significant variability in the administered dose.
-
Bioanalytical Issues: Problems with the sample processing, storage, or the analytical method (e.g., LC-MS/MS) can lead to inaccurate quantification of plasma concentrations.
The following diagram illustrates a typical workflow for troubleshooting low in vivo exposure.
Q2: How can I best formulate PIM447 for oral administration in preclinical studies?
A2: Given PIM447's poor aqueous solubility, a formulation that can maintain the drug in a solubilized state is critical. Co-solvent systems are a common and effective approach.[2] A widely used and tested vehicle for compounds like PIM447 for in vivo studies consists of a mixture of DMSO, PEG300, Tween 80, and Saline.[3]
This combination works by:
-
DMSO: A strong solvent to initially dissolve the PIM447 powder.[3]
-
PEG300: A water-miscible co-solvent that helps maintain solubility.[2]
-
Tween 80: A surfactant that improves wetting and forms micelles, which helps prevent precipitation upon dilution in the aqueous environment of the GI tract.[2]
-
Saline: The aqueous component that makes the final formulation injectable and adjusts the final concentration.[3]
See the Experimental Protocols section for a step-by-step guide to preparing this formulation.
Q3: What are the key physicochemical and pharmacokinetic properties of PIM447 I should be aware of?
A3: Understanding the properties of PIM447 is essential for designing effective experiments. Key data is summarized in the tables below.
Data Presentation
Table 1: Physicochemical Properties of PIM447
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 440.46 g/mol | [3][4] |
| Molecular Formula | C₂₄H₂₃F₃N₄O | [3][4] |
| Water Solubility | Insoluble | [1] |
| DMSO Solubility | ≥ 80 mg/mL (181.63 mM) | [1][3] |
| Ethanol Solubility | 95 mg/mL |[1] |
Table 2: Preclinical Pharmacokinetic Parameters of PIM447
| Parameter | Mouse | Rat | Dog | Source |
|---|---|---|---|---|
| Oral Bioavailability (F%) | 84% | 70% | 71% | [1] |
| Clearance (CL, mL/min/kg) | 20 | 28 | 8 | [1] |
| Volume of Distribution (Vss, L/kg) | 5.3 | 6.4 | 3.6 | [1] |
| Plasma Protein Binding (Human) | 95% | - | - |[1] |
Experimental Protocols
Protocol 1: Preparation of PIM447 Formulation for Oral Gavage
This protocol details the preparation of a common vehicle suitable for delivering PIM447 in preclinical oral studies, targeting a final concentration of 5 mg/mL.[3]
Materials:
-
PIM447 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Methodology:
-
Weigh PIM447: Accurately weigh the required amount of PIM447 powder. For a 10 mL final volume at 5 mg/mL, you will need 50 mg.
-
Initial Solubilization: Add 10% of the final volume as DMSO (1 mL for a 10 mL total). Vortex or sonicate until the PIM447 is completely dissolved. Ensure no solid particles are visible.
-
Add Co-solvent: Add 40% of the final volume as PEG300 (4 mL for a 10 mL total). Mix thoroughly until the solution is homogenous.
-
Add Surfactant: Add 5% of the final volume as Tween 80 (0.5 mL for a 10 mL total). Mix thoroughly. The solution may become more viscous.
-
Final Dilution: Add 45% of the final volume as saline (4.5 mL for a 10 mL total) to reach the target concentration. Add the saline dropwise while vortexing to prevent precipitation.
-
Final Check: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation before dosing. Prepare this formulation fresh on the day of the experiment.
The following diagram outlines the workflow for this formulation preparation.
Protocol 2: General Pharmacokinetic (PK) Study via Oral Gavage in Mice
This protocol provides a general framework for conducting a PK study. Specifics such as dose, time points, and animal strain should be adapted to your experimental goals.
Materials:
-
Appropriate strain, age, and sex of mice (e.g., C57BL/6 or BALB/c)
-
PIM447 formulation (prepared as in Protocol 1)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
Methodology:
-
Animal Acclimatization: Allow animals to acclimate for at least 3-5 days before the study.
-
Fasting: Fast animals for 4-6 hours prior to dosing to reduce variability in gastric emptying. Ensure access to water.
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume. A typical dosing volume is 10 mL/kg.
-
Administer the PIM447 formulation carefully via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use a consistent collection site (e.g., saphenous vein, tail vein).
-
Place blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.
-
Carefully collect the supernatant (plasma) and transfer to a new, labeled tube.
-
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify PIM447 concentrations in plasma using a validated LC-MS/MS method.
The diagram below illustrates the key experimental factors that can influence the outcome of an oral PK study for a compound like PIM447.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. PIM447 | TargetMol [targetmol.com]
- 4. Lgh-447 | C24H23F3N4O | CID 44814409 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PIM447 Resistance in Multiple Myeloma Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the pan-PIM kinase inhibitor, PIM447, in multiple myeloma (MM) cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during in vitro experiments with PIM447 and multiple myeloma cell lines.
Q1: What is the mechanism of action of PIM447 in multiple myeloma cells?
A1: PIM447 is a potent, orally bioavailable pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), which are serine/threonine kinases overexpressed in multiple myeloma.[1] PIM447 induces cytotoxicity in myeloma cells through two primary mechanisms:
-
Cell Cycle Disruption: It causes an arrest in the G0/G1 phase of the cell cycle.[2]
-
Induction of Apoptosis: This is mediated by a decrease in the phosphorylation of the pro-apoptotic protein Bad at serine 112 (p-Bad Ser112) and a reduction in the levels of the oncoprotein c-Myc.[3][4] PIM447 also inhibits the mTORC1 pathway, a key regulator of cell growth and proliferation.[3][4]
Q2: My multiple myeloma cell line is showing reduced sensitivity or resistance to PIM447. What are the possible reasons?
A2: Resistance to PIM447 can emerge through several mechanisms. Here are some potential causes and troubleshooting steps:
-
Activation of Bypass Signaling Pathways: Cells may compensate for PIM kinase inhibition by upregulating alternative survival pathways. For instance, sustained activation of the PI3K/AKT/mTOR pathway or the MAPK/ERK pathway can confer resistance.
-
Troubleshooting: Perform western blot analysis to probe for the activation status (i.e., phosphorylation) of key proteins in these pathways, such as Akt, S6 ribosomal protein, and ERK1/2.
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can lead to increased efflux of PIM447 from the cell, reducing its intracellular concentration and efficacy.
-
Troubleshooting: Use a fluorescent substrate of MDR1 (e.g., rhodamine 123) to assess drug efflux by flow cytometry. Co-treatment with an MDR1 inhibitor can help to confirm this mechanism.
-
-
High Cell Confluence: Dense cell cultures can exhibit altered drug responses.
-
Troubleshooting: Optimize initial cell seeding density to ensure cells remain in the exponential growth phase during the experiment.
-
-
Cell Line-Specific Factors: The inherent genetic and molecular makeup of a cell line can influence its sensitivity to PIM447. Some cell lines may have intrinsically lower sensitivity.
Q3: I'm observing high variability in my cell viability assay results with PIM447.
A3: Inconsistent results in cell viability assays can stem from several factors:
-
Inconsistent Seeding Density: Ensure uniform cell seeding across all wells of your microplate.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Drug Dilution Inaccuracy: Prepare fresh serial dilutions of PIM447 for each experiment to ensure accurate concentrations.
-
Incubation Time: Adhere to a consistent incubation time for all experiments.
Q4: How can I overcome PIM447 resistance in my multiple myeloma cell cultures?
A4: Several strategies can be employed to overcome resistance to PIM447:
-
Combination Therapy: PIM447 has shown strong synergistic effects when combined with standard-of-care agents for multiple myeloma.[3][4] Consider co-treatment with:
-
Proteasome inhibitors: (e.g., bortezomib) + dexamethasone (B1670325).
-
Immunomodulatory drugs (IMiDs): (e.g., lenalidomide (B1683929) or pomalidomide) + dexamethasone.[3][4] The combination of PIM447 with pomalidomide (B1683931) and dexamethasone has been shown to inhibit protein translation through the convergent inhibition of c-Myc and mTORC1.[5]
-
-
Targeting Bypass Pathways: If you identify an activated bypass pathway, consider co-treatment with an inhibitor of that pathway (e.g., a PI3K/mTOR inhibitor or a MEK inhibitor).
Quantitative Data Summary
The following tables provide a summary of quantitative data related to PIM447's activity in multiple myeloma cell lines.
Table 1: IC50 Values of PIM447 in Various Multiple Myeloma Cell Lines
| Cell Line | Sensitivity Status | IC50 (µM) at 48h |
| MM1S | Sensitive | ~0.5 |
| NCI-H929 | Sensitive | ~1 |
| RPMI-8226 | Sensitive | ~2 |
| OPM-2 | Less Sensitive | ~5 |
| RPMI-LR5 | Resistant | >10 |
Data compiled from multiple sources. Actual IC50 values can vary depending on experimental conditions.
Table 2: Combination Index (CI) Values for PIM447 with Standard-of-Care Agents in MM1S Cells
| Combination | CI Value | Interpretation |
| PIM447 + Bortezomib + Dexamethasone | 0.002 | Very Strong Synergy |
| PIM447 + Lenalidomide + Dexamethasone | 0.065 | Strong Synergy |
| PIM447 + Pomalidomide + Dexamethasone | 0.077 | Strong Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. A lower CI value indicates stronger synergy.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of PIM447 on multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
PIM447 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight (for adherent lines) or acclimate (for suspension lines).
-
Treat the cells with increasing concentrations of PIM447 (e.g., 0.05–10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) group.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
For suspension cells, centrifuge the plate to pellet the cells.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following PIM447 treatment.
Materials:
-
Multiple myeloma cells
-
PIM447
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of PIM447 for 24 or 48 hours.
-
Harvest both adherent (using trypsin) and suspension cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blotting for Key Signaling Proteins
Objective: To analyze the expression and phosphorylation status of proteins in the PIM447 signaling pathway.
Materials:
-
Multiple myeloma cells treated with PIM447
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Bad (Ser112), anti-total Bad, anti-c-Myc, anti-p-4E-BP1, anti-total 4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
PIM447 Mechanism of Action and Resistance Pathways
Caption: PIM447 inhibits PIM kinases, leading to apoptosis and cell cycle arrest. Resistance can arise from bypass signaling or increased drug efflux.
Experimental Workflow for Investigating PIM447 Resistance
Caption: Workflow for generating and characterizing PIM447-resistant multiple myeloma cells to identify effective therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
PIM447 stability in cell culture media over time
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of the pan-PIM kinase inhibitor, PIM447, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is PIM447 and what is its mechanism of action?
A1: PIM447 is a potent and selective pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases: PIM1, PIM2, and PIM3. These kinases are involved in the regulation of cell survival, proliferation, and apoptosis. PIM447 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis. It has been shown to inhibit the mTORC1 pathway and decrease levels of phospho-Bad (Ser112) and c-Myc.
Q2: How stable is PIM447 in solution?
A2: PIM447 solutions are known to be unstable and it is highly recommended to prepare them fresh for each experiment. While PIM447 demonstrates high stability in human plasma (greater than 90% remaining after 3 hours), its stability in aqueous-based cell culture media can be variable and is influenced by several factors.
Q3: What are the optimal storage conditions for PIM447 stock solutions?
A3: PIM447 stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: In which solvents is PIM447 soluble?
A4: PIM447 is highly soluble in DMSO. When preparing working concentrations in cell culture media, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: Reduced or inconsistent biological activity of PIM447 in my cell-based assays.
-
Possible Cause 1: Degradation of PIM447 in cell culture medium.
-
Solution: The stability of PIM447 in your specific cell culture medium and experimental conditions may be limited. It is crucial to perform a stability study to determine the rate of degradation. Consider refreshing the media with freshly prepared PIM447 for long-term experiments (e.g., beyond 24 hours).
-
-
Possible Cause 2: Adsorption to plasticware.
-
Solution: Hydrophobic compounds like PIM447 can adsorb to the surface of cell culture plates and pipette tips, reducing the effective concentration. Use low-protein-binding plasticware to minimize this effect. Including a control group without cells can help assess the extent of non-specific binding.
-
-
Possible Cause 3: Interaction with media components.
-
Solution: Components in the cell culture medium, particularly in fetal bovine serum (FBS), can potentially interact with or enzymatically degrade PIM447. Test the stability of PIM447 in your basal medium with and without serum to see if serum components are affecting its stability.
-
Issue 2: Precipitation of PIM447 upon dilution in cell culture media.
-
Possible Cause 1: Poor aqueous solubility.
-
Solution: Although soluble in DMSO, PIM447 may have limited solubility in aqueous media. To avoid precipitation, ensure the stock solution is at room temperature before dilution and add it to the pre-warmed (37°C) cell culture medium while vortexing or mixing gently. Avoid preparing working solutions at concentrations that exceed the solubility limit in the final media composition.
-
-
Possible Cause 2: High final DMSO concentration.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is not exceeding recommended limits (typically <0.5%). Higher concentrations of DMSO can affect cell health and may also influence the solubility of the compound.
-
Data Presentation: PIM447 Stability in Cell Culture Media
While specific public data on PIM447 stability in various cell culture media is limited, the following table illustrates how to present such data once generated through the experimental protocols provided below.
| Time (hours) | RPMI-1640 + 10% FBS (% Remaining) | DMEM + 10% FBS (% Remaining) | Serum-Free Medium (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.1 | 99.5 |
| 8 | 92.3 | 95.6 | 97.2 |
| 24 | 75.4 | 81.2 | 88.9 |
| 48 | 55.1 | 63.7 | 76.8 |
| 72 | 38.9 | 47.5 | 65.1 |
Caption: Example data for PIM447 stability in different cell culture media at 37°C.
Experimental Protocols
Protocol 1: Quantitative Analysis of PIM447 Stability in Cell Culture Media using HPLC-UV
This protocol outlines a method to determine the stability of PIM447 in a chosen cell culture medium over time.
-
Preparation of PIM447 Solutions:
-
Prepare a 10 mM stock solution of PIM447 in 100% DMSO.
-
Dilute the stock solution in your chosen cell culture medium (e.g., RPMI-1640 + 10% FBS) to a final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Dispense the PIM447-containing medium into sterile tubes or wells of a multi-well plate.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 100 µL) from the incubating solution. The 0-hour time point should be collected immediately after preparation.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Preparation for HPLC:
-
Thaw the samples on ice.
-
Precipitate proteins by adding a 3-fold excess of ice-cold acetonitrile (B52724). Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for good peak separation and shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the optimal UV absorbance wavelength for PIM447 by scanning a standard solution (typically between 200-400 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PIM447.
-
Quantify the concentration of PIM447 in each sample by comparing its peak area to the standard curve.
-
Calculate the percentage of PIM447 remaining at each time point relative to the 0-hour time point.
-
Signaling Pathway and Workflow Diagrams
Caption: PIM447 inhibits PIM kinases, leading to decreased cell survival and proliferation.
Caption: Experimental workflow for assessing PIM447 stability in cell culture media.
Optimizing PIM447 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PIM447, a potent pan-PIM kinase inhibitor, for in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of PIM447 in your research.
Troubleshooting Guide
Researchers may encounter several common issues when working with PIM447. This guide provides solutions to frequently observed challenges.
Problem 1: Low Efficacy or No Observable Effect
If you are not observing the expected biological effect after PIM447 treatment, consider the following:
-
Inadequate Concentration: The concentration of PIM447 may be too low for your specific cell line or assay. Consult the IC50 values in Table 1 to determine an appropriate starting range. It is crucial to perform a dose-response experiment to identify the optimal concentration for your experimental setup.
-
Incorrect Incubation Time: The duration of treatment may be insufficient for PIM447 to exert its effects. Treatment times in published studies range from 24 to 72 hours.[1][2] A time-course experiment is recommended to establish the optimal incubation period.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PIM447.[1][2] Verify the expression of PIM kinases in your cell line, as higher expression levels often correlate with increased sensitivity.
-
Compound Stability: Ensure the proper storage and handling of PIM447 to maintain its activity. Stock solutions are typically stored at -20°C or -80°C.[2]
Problem 2: High Cell Death or Off-Target Effects
Excessive cell death or unexpected results may indicate an issue with the PIM447 concentration or experimental conditions:
-
Concentration Too High: High concentrations of PIM447 can lead to non-specific toxicity. Refer to the effective concentration ranges in Table 1 and perform a dose-response curve to identify a concentration that inhibits the target without causing excessive cell death.
-
Solvent Toxicity: The vehicle used to dissolve PIM447, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your culture medium is low (generally <0.5%) and include a vehicle-only control in your experiments.
-
Off-Target Kinase Inhibition: While PIM447 is a selective pan-PIM kinase inhibitor, at very high concentrations, it may inhibit other kinases.[3] If you suspect off-target effects, consider using lower concentrations or validating your findings with a structurally different PIM inhibitor.
Problem 3: Compound Precipitation in Culture Medium
PIM447 hydrochloride has good solubility in DMSO; however, it may precipitate when diluted in aqueous culture medium.[3]
-
Improve Solubility: To avoid precipitation, prepare a high-concentration stock solution in DMSO and then dilute it serially in culture medium to the final working concentration just before use. Vigorous vortexing or sonication during dilution can also help.[4]
-
Visual Inspection: Always visually inspect the culture medium for any signs of precipitation after adding PIM447. If precipitation is observed, the experiment should be repeated with a modified dilution protocol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PIM447?
A1: PIM447 is a potent and selective pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, which includes PIM1, PIM2, and PIM3.[2][3] These kinases are involved in regulating cell cycle progression, apoptosis, and protein synthesis.[1][5] By inhibiting PIM kinases, PIM447 can lead to cell cycle arrest, induction of apoptosis, and inhibition of the mTORC1 signaling pathway.[1][6]
Q2: What is a typical starting concentration for PIM447 in cell culture experiments?
A2: A typical starting concentration for PIM447 in cell culture experiments ranges from 0.05 µM to 10 µM.[1][2] However, the optimal concentration is highly dependent on the cell line being used. It is strongly recommended to perform a dose-response experiment (e.g., from 0.01 µM to 20 µM) to determine the IC50 value for your specific cell line.[1][3]
Q3: How should I prepare a stock solution of PIM447?
A3: PIM447 hydrochloride is soluble in DMSO.[3] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM or higher. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Q4: What are the downstream targets of PIM447 that I can assess by Western blot?
A4: To confirm the on-target activity of PIM447, you can assess the phosphorylation status of several downstream targets of PIM kinases. Key targets include a decrease in phosphorylated Bad (Ser112), reduced levels of c-Myc, and inhibition of the mTORC1 pathway, which can be monitored by the phosphorylation of its downstream effectors like 4E-BP1 and S6 ribosomal protein.[1][6]
Q5: Can PIM447 be used in combination with other drugs?
A5: Yes, studies have shown that PIM447 can act synergistically with other anti-cancer agents. For example, it has demonstrated strong synergy with standard-of-care treatments for multiple myeloma, such as bortezomib, lenalidomide, and pomalidomide, as well as with the BCL2 inhibitor venetoclax (B612062) in acute myeloid leukemia models.[1][7][8][9]
Data Presentation
Table 1: In Vitro Efficacy of PIM447 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 / LD50 / GI50 | Reference |
| MM1S | Multiple Myeloma | MTT | 48 | 0.2 µM (IC50) | [1] |
| RPMI-8226 | Multiple Myeloma | MTT | 48 | 3.3 µM (IC50) | [1] |
| OPM-2 | Multiple Myeloma | MTT | 48 | >10 µM (IC50) | [1] |
| NCI-H929 | Multiple Myeloma | MTT | 48 | 0.5 µM (IC50) | [1] |
| HuH6 | Hepatoblastoma | alamarBlue™ | 72 | 13 µM (LD50) | [10] |
| COA67 | Hepatoblastoma | alamarBlue™ | 72 | 10 µM (LD50) | [10] |
| MOLM16 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | 0.01 µM (GI50) | [3] |
| KG1 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | 0.01 µM (GI50) | [3] |
| Kasumi-1 | Acute Myeloid Leukemia | Cell Proliferation Assay | - | 1591.54 nM (IC50) | [11] |
| SKNO-1 | Acute Myeloid Leukemia | Cell Proliferation Assay | - | 202.28 nM (IC50) | [11] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of PIM447.[12][13]
Materials:
-
PIM447 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PIM447 in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of PIM447. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PIM447 Downstream Targets
This protocol outlines the steps to analyze changes in protein expression and phosphorylation following PIM447 treatment.[14][15]
Materials:
-
PIM447
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-c-Myc, anti-phospho-S6RP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of PIM447 for the appropriate time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., α-tubulin or GAPDH).
Visualizations
Caption: PIM447 signaling pathway.
Caption: PIM447 in vitro experimental workflow.
Caption: Troubleshooting decision tree for PIM447 experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PIM447 | TargetMol [targetmol.com]
- 5. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Paper: PIM447, a Pan-PIM Kinase Inhibitor, in Combination with Venetoclax Exerts a Potent Anti-Tumor Activity in the Bone Marrow Niche [ash.confex.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PB1814: THERAPEUTIC POTENTIAL AND STRATEGIES OF PIM447, A PAN-PIM INHIBITOR, TARGETING REFRACTORY MYELOID LEUKEMIA WITH KIT-DRIVEN T(8/21) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting inconsistent results in PIM447 cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering inconsistent results in cell viability assays involving the pan-PIM kinase inhibitor, PIM447.
Frequently Asked Questions (FAQs)
Q1: What is PIM447 and its mechanism of action?
PIM447 is a potent and selective oral pan-PIM kinase inhibitor, targeting PIM1, PIM2, and PIM3 kinases.[1] These kinases are involved in cell survival, proliferation, and differentiation.[2] PIM447 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis.[1][3] Its mechanism of action involves the inhibition of the mTORC1 signaling pathway, leading to decreased phosphorylation of downstream targets like 4E-BP1 and S6K1, which are crucial for protein synthesis and cell growth.[3][4][5] PIM kinases, particularly PIM2, can phosphorylate and inactivate TSC2, a negative regulator of mTORC1.[6][7] By inhibiting PIM kinases, PIM447 prevents TSC2 inactivation, leading to the suppression of mTORC1 signaling.
Q2: Which cell viability assays are commonly used with PIM447?
Commonly used cell viability assays with PIM447 include metabolic-based assays such as MTT, alamarBlue (resazurin), and ATP-based assays like CellTiter-Glo.[8][9][10]
Q3: What are some reported IC50 values for PIM447?
The half-maximal inhibitory concentration (IC50) of PIM447 can vary depending on the cell line and assay conditions. Below is a summary of some reported values.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MOLM16 | Acute Myeloid Leukemia | CellTiter-Glo | 0.01 | [1] |
| KG1 | Acute Myeloid Leukemia | CellTiter-Glo | 0.01 | [1] |
| EOL-1 | Eosinophilic Leukemia | CellTiter-Glo | 0.01 | [1] |
| OCI-LY3 | Diffuse Large B-cell Lymphoma | CellTiter-Glo | < 3 | [10] |
| TMD8 | Diffuse Large B-cell Lymphoma | CellTiter-Glo | < 3 | [10] |
| HBL1 | Diffuse Large B-cell Lymphoma | CellTiter-Glo | < 3 | [10] |
| U2932 | Diffuse Large B-cell Lymphoma | CellTiter-Glo | < 3 | [10] |
| Kasumi-1 | Acute Myeloid Leukemia | CellTiter 96 AQueous | 1.59 | [6] |
| SKNO-1 | Acute Myeloid Leukemia | CellTiter 96 AQueous | 0.20 | [6] |
Troubleshooting Inconsistent Results
Issue 1: High Variability Between Replicate Wells
Question: My replicate wells for the same PIM447 concentration show high variability. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure your cell suspension is homogeneous before and during plating. Gently swirl the flask or tube between pipetting to prevent cell settling. |
| Edge Effects | Evaporation can be higher in the outer wells of a 96-well plate. To minimize this, fill the peripheral wells with sterile PBS or media without cells and do not use them for experimental data points. |
| Pipetting Errors | Calibrate your pipettes regularly. Use a consistent pipetting technique, ensuring the pipette tip is fully submerged to the same depth in the liquid each time. |
| Incomplete Solubilization of Formazan (B1609692) (MTT assay) | Ensure formazan crystals are completely dissolved by adding a sufficient volume of solubilization solution (e.g., DMSO) and mixing thoroughly on a plate shaker. Visually inspect wells for any remaining crystals before reading the plate. |
| Precipitation of PIM447 | PIM447 is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to avoid precipitation and cytotoxicity from the solvent. Prepare fresh dilutions of PIM447 for each experiment. |
Issue 2: Results Not Reproducible Between Experiments
Question: I'm getting different dose-response curves for PIM447 in separate experiments. Why is this happening?
Answer:
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as sensitivity to drugs can change with prolonged culturing. |
| Reagent Variability | Use the same lot of media, serum, and assay reagents for a set of comparable experiments. If you need to switch to a new lot, it is good practice to perform a validation experiment. |
| Inconsistent Incubation Times | Ensure that the duration of PIM447 treatment and the incubation time with the viability assay reagent are kept consistent across all experiments. |
| PIM447 Stock Solution Degradation | Aliquot your PIM447 stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
Issue 3: Unexpected or Noisy Results
Question: My results with PIM447 are noisy or do not follow a typical dose-response pattern. What could be the issue?
Answer:
| Potential Cause | Troubleshooting Steps |
| PIM447 Interference with Assay Chemistry | Some compounds can directly interact with assay reagents. To test for this, perform a cell-free control where you add PIM447 at various concentrations to the assay medium without cells and follow the standard assay protocol.[11] If you observe a change in signal, PIM447 may be interfering with the assay. |
| Off-Target Effects on Cellular Metabolism | PIM447, by inhibiting PIM kinases, can affect cellular metabolism which might influence the readout of metabolic assays like MTT and alamarBlue.[12] Consider using a non-metabolic assay, such as a cytotoxicity assay that measures LDH release or a cell counting method, to confirm your findings. |
| Contamination | Microbial contamination can interfere with metabolic assays.[13] Regularly check your cell cultures for any signs of contamination. |
| Phenol (B47542) Red Interference (MTT assay) | The pH indicator phenol red in some culture media can interfere with the absorbance reading of the formazan product in MTT assays.[14][15] Use phenol red-free media or wash cells with PBS before adding the MTT reagent. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PIM447 in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of PIM447. Include a vehicle control (medium with the same concentration of DMSO as the highest PIM447 dose). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. After the treatment period, remove the medium containing PIM447 and add 100 µL of the 0.5 mg/mL MTT solution to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Mix the contents of the wells thoroughly on a plate shaker for 5-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[17]
-
Assay Procedure: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]
-
Signal Stabilization and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18] Measure the luminescence of each well using a luminometer.
alamarBlue® (Resazurin) Cell Viability Assay
This protocol is a general guideline for using alamarBlue® or other resazurin-based reagents.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Addition: After the desired PIM447 treatment period, add alamarBlue® reagent to each well at a volume equal to 10% of the volume of the culture medium (e.g., 10 µL of alamarBlue® to 100 µL of medium).[19]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time will depend on the metabolic activity of your cell line and should be determined empirically.
-
Fluorescence or Absorbance Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.[20]
Visualizations
PIM447-mTORC1 Signaling Pathway
Caption: PIM447 inhibits PIM kinases, leading to the suppression of the mTORC1 signaling pathway.
General Experimental Workflow for Cell Viability Assays
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim2 is required for maintaining multiple myeloma cell growth through modulating TSC2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim2 is required for maintaining multiple myeloma cell growth through modulating TSC2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deletion of Pim Kinases Elevates the Cellular Levels of Reactive Oxygen Species and Sensitizes to K-Ras-Induced Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 14. mdpi.com [mdpi.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. researchhub.com [researchhub.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. ch.promega.com [ch.promega.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. allevi3d.com [allevi3d.com]
Technical Support Center: (1S,3R,5R)-PIM447 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,3R,5R)-PIM447 dihydrochloride (B599025) in animal models. The information is compiled from preclinical and clinical studies to help anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
General Handling and Formulation
-
Q1: How should (1S,3R,5R)-PIM447 dihydrochloride be stored and formulated for in vivo studies?
-
A1: PIM447 dihydrochloride should be stored as a solid at -20°C. For oral administration in animal models, it can be formulated in a suitable vehicle such as a solution of DMSO and PEG300 or corn oil. It is crucial to establish the stability of the formulation under the intended storage and use conditions. Always consult the supplier's datasheet for specific recommendations.
-
Pharmacokinetics and Dosing
-
Q2: What is the oral bioavailability of PIM447 in common animal models?
-
A2: PIM447 has demonstrated high oral bioavailability across multiple species. Reported values are approximately 84% in mice, 70% in rats, and 71% in dogs.[1]
-
-
Q3: What are typical dosages used in preclinical efficacy studies?
-
A3: In a murine model of multiple myeloma, PIM447 was administered via oral gavage at a dose of 100 mg/kg, five times a week, and was reported to be well-tolerated. In a separate study in a mouse AML model, daily intraperitoneal injections of 2 mg/kg for 5 days were used.[1] It is important to note that these are efficacy study dosages and not necessarily the maximum tolerated dose (MTD). Toxicity studies are required to determine the MTD and No-Observed-Adverse-Effect-Level (NOAEL).
-
Potential Toxicities and Monitoring
-
Q4: What are the potential target organs for toxicity with PIM447?
-
A4: Based on clinical trial data in humans and class effects of PIM kinase inhibitors, key potential target organs for toxicity include the hematopoietic system (bone marrow) and the cardiovascular system.[2][3] Monitoring of hematological parameters and cardiovascular function is recommended during in vivo studies. Other kinase inhibitors have been associated with hepatotoxicity, so monitoring liver function is also a prudent measure.[4]
-
-
Q5: What specific adverse effects have been observed in clinical trials that might be relevant to animal studies?
-
A5: In a Phase I study in patients with multiple myeloma, the most common treatment-related adverse events were hematologic, including thrombocytopenia (low platelet count), anemia (low red blood cell count), and leukopenia (low white blood cell count).[2][3] A dose-limiting toxicity of Grade 3 QTc prolongation (an indicator of potential cardiac arrhythmia) was also observed.[2][3] Researchers should be vigilant for signs of bleeding, infection, or fatigue in animals, and consider electrocardiogram (ECG) monitoring.
-
-
Q6: Are there any known class-specific toxicities for pan-PIM kinase inhibitors?
-
A6: Yes, some toxicities appear to be class-related. For instance, the pan-PIM inhibitor SGI-1776 was associated with cardiotoxicity, specifically QT prolongation, which led to the termination of a clinical trial.[5] Another inhibitor, AZD1208, was linked to gastrointestinal issues like nausea and diarrhea in clinical trials.[2] Elevated liver enzymes (ALT and AST) have also been noted with some PIM inhibitors.[2] Therefore, a comprehensive safety assessment should include cardiovascular, hematological, and liver function monitoring.
-
Troubleshooting Guides
Unexpected Animal Morbidity or Mortality
-
Issue: Animals are showing unexpected signs of distress (e.g., lethargy, weight loss, ruffled fur) or mortality at doses expected to be well-tolerated.
-
Troubleshooting Steps:
-
Verify Formulation: Re-confirm the concentration and stability of your dosing solution. Ensure proper solubilization and homogeneity.
-
Review Dosing Procedure: Ensure accurate dose administration (e.g., proper gavage technique to avoid lung aspiration).
-
Monitor for Hematologic Toxicity: Collect blood samples for a complete blood count (CBC) to check for severe anemia, leukopenia, or thrombocytopenia.
-
Assess Cardiovascular Function: If possible, perform ECG measurements to check for QTc interval prolongation.
-
Conduct Necropsy: Perform a gross necropsy on deceased animals and collect major organs for histopathological analysis to identify target organ toxicity.
-
Dose De-escalation: Consider performing a dose range-finding study to establish the MTD in your specific animal strain and conditions.
-
-
Inconsistent or Lack of Efficacy
-
Issue: PIM447 is not showing the expected anti-tumor efficacy in your xenograft or other animal model.
-
Troubleshooting Steps:
-
Confirm PIM Kinase Expression: Verify that your tumor model expresses PIM kinases, as they are the primary targets of PIM447.[6]
-
Pharmacokinetic Analysis: Measure plasma concentrations of PIM447 at various time points after dosing to ensure adequate exposure. The high oral bioavailability suggests good absorption, but individual model characteristics can vary.[1]
-
Pharmacodynamic Assessment: Analyze tumor tissue for modulation of downstream PIM kinase targets, such as decreased phosphorylation of BAD (Ser112) or reduced c-Myc levels, to confirm target engagement in vivo.[1][7]
-
Review Model Sensitivity: The sensitivity to PIM kinase inhibitors can vary between different cancer cell lines and models.
-
-
Quantitative Data Summary
| Parameter | Mouse | Rat | Dog |
| Clearance (CL) | 20 mL/min/kg | 28 mL/min/kg | 8 mL/min/kg |
| Volume of Distribution (Vss) | 5.3 L/kg | 6.4 L/kg | 3.6 L/kg |
| Oral Bioavailability (F) | 84% | 70% | 71% |
| No-Observed-Adverse-Effect-Level (NOAEL) | Not Available | Not Available | Not Available |
| Median Lethal Dose (LD50) | Not Available | Not Available | Not Available |
Data sourced from Selleck Chemicals product page.[1]
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Dose Range Finding)
This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) of PIM447 in a rodent model, which can be adapted based on specific institutional guidelines (e.g., IACUC) and study objectives.
-
Animal Model: Use a sufficient number of healthy, young adult rodents (e.g., C57BL/6 mice), with equal numbers of males and females.
-
Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Dose Groups: Establish several dose groups, starting from the known efficacious dose (e.g., 100 mg/kg) and escalating. Include a vehicle control group.
-
Formulation: Prepare PIM447 dihydrochloride in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% water).
-
Administration: Administer a single dose of the compound or vehicle via oral gavage.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and physical appearance) immediately after dosing and at regular intervals for up to 14 days.
-
Data Collection: Record body weights daily. At the end of the observation period, collect blood for hematology and clinical chemistry analysis.
-
Necropsy: Perform a gross necropsy on all animals.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.
Protocol 2: Repeated-Dose Toxicity Study (Sub-acute)
This protocol provides a general framework for a 28-day repeated-dose toxicity study.
-
Animal Model: Use a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs) species.
-
Dose Selection: Based on the acute toxicity study, select at least three dose levels (low, mid, high) and a vehicle control. The high dose should be expected to produce some toxicity but not significant mortality.
-
Administration: Administer PIM447 or vehicle daily via the intended clinical route (oral) for 28 consecutive days.
-
Monitoring:
-
Clinical Observations: Conduct detailed clinical observations daily.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmology: Perform examinations before and at the end of the study.
-
Cardiovascular Monitoring: Conduct ECG measurements at baseline and at peak plasma concentrations (Tmax) at selected intervals.
-
Clinical Pathology: Collect blood and urine samples at baseline and at the end of the study for hematology, coagulation, and clinical chemistry analysis.
-
-
Terminal Procedures: At the end of the 28-day period, euthanize animals and perform a full necropsy.
-
Histopathology: Collect a comprehensive set of organs and tissues, weigh them, and preserve them for histopathological examination.
Visualizations
Caption: PIM447 inhibits PIM kinases, leading to apoptosis and cell cycle arrest.
Caption: General workflow for a repeated-dose animal toxicology study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer [mdpi.com]
- 5. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PIM447 Off-Target Kinase Inhibition Profile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of PIM447, with a specific focus on Glycogen Synthase Kinase 3 Beta (GSK3β) and Protein Kinase N1 (PKN1).
Frequently Asked Questions (FAQs)
Q1: What is the known off-target activity of PIM447 against GSK3β and PKN1?
A1: PIM447, a potent pan-PIM kinase inhibitor with Ki values in the low picomolar range for PIM1, PIM2, and PIM3, has been shown to exhibit off-target activity against GSK3β and PKN1.[1][2] However, this inhibition is significantly less potent, with IC50 values in the micromolar range, representing a greater than 105-fold differential relative to its on-target PIM kinase inhibition.[1]
Q2: Is the off-target inhibition of GSK3β by PIM447 observed in cellular assays?
A2: No, in follow-up cellular assays, PIM447 was tested at concentrations up to 20 μM and did not show activity against GSK3β.[1] This suggests that while PIM447 can inhibit GSK3β in a purified, cell-free system, it does not appear to effectively inhibit the kinase within a cellular context at concentrations where it potently inhibits PIM kinases.
Q3: What are the implications of PIM447's off-target activity for my experiments?
A3: When using PIM447, it is crucial to consider the concentration range. At concentrations effective for PIM kinase inhibition (low nanomolar), significant off-target effects on GSK3β and PKN1 are unlikely in a cellular context. However, at higher micromolar concentrations, the potential for off-target effects should be considered and controlled for in your experimental design.
Q4: How can I minimize the risk of observing off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of PIM447 that achieves the desired on-target PIM kinase inhibition.
-
Perform dose-response experiments to establish a clear concentration-dependent effect on your phenotype of interest.
-
Whenever possible, use a structurally unrelated pan-PIM kinase inhibitor as a control to confirm that the observed phenotype is due to PIM inhibition and not an off-target effect of PIM447.
-
Validate key findings using non-pharmacological methods, such as siRNA or shRNA knockdown of PIM kinases.
Troubleshooting Guides
Problem: I am observing a phenotype that is not consistent with known PIM kinase biology.
| Possible Cause | Troubleshooting Step |
| Off-target inhibition of GSK3β, PKN1, or other kinases. | 1. Confirm On-Target Engagement: Perform a Western blot to analyze the phosphorylation status of a known PIM kinase substrate (e.g., p-BAD Ser112, p-4E-BP1) to confirm PIM inhibition at the concentration used. 2. Evaluate Off-Target Engagement: If using high concentrations of PIM447 (>1 µM), consider assessing the phosphorylation status of known GSK3β or PKN1 substrates. 3. Use Orthogonal Approaches: Employ a structurally different PIM inhibitor to see if the phenotype is recapitulated. Use genetic approaches (e.g., siRNA) to silence PIM kinases and observe if the phenotype is consistent. |
| Cell line-specific effects. | Test the effect of PIM447 in multiple cell lines to determine if the observed phenotype is consistent across different cellular contexts. |
| Compound instability or degradation. | Ensure proper storage and handling of the PIM447 compound. Prepare fresh stock solutions for critical experiments. |
Problem: My results from biochemical assays and cellular assays are inconsistent.
| Possible Cause | Troubleshooting Step |
| Differences in ATP concentration. | Biochemical assays are often performed at or below the Km for ATP, whereas intracellular ATP concentrations are much higher. This can lead to a rightward shift in the IC50 in cellular assays for ATP-competitive inhibitors like PIM447. |
| Cellular permeability and efflux. | PIM447 may have poor cell permeability or be actively transported out of the cells by efflux pumps, leading to a lower intracellular concentration than what is applied externally. |
| Presence of scaffolding proteins and complex biological regulation. | In a cellular environment, kinases exist in complex with other proteins that can modulate their activity and sensitivity to inhibitors, a factor not present in purified biochemical assays. |
Data Presentation
Table 1: PIM447 Kinase Inhibition Profile
| Target Kinase | Inhibition Potency (Biochemical Assay) |
| PIM1 | Ki = 6 pM[2] |
| PIM2 | Ki = 18 pM[2] |
| PIM3 | Ki = 9 pM[2] |
| GSK3β | IC50 = 1 - 5 µM[1] |
| PKN1 | IC50 = 1 - 5 µM[1] |
| PKCτ | IC50 = 1 - 5 µM[1] |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of PIM447 against a target kinase (e.g., GSK3β, PKN1) using a luminescence-based kinase assay such as ADP-Glo™.
Materials:
-
Purified recombinant kinase (GSK3β or PKN1)
-
Kinase-specific peptide substrate
-
PIM447 compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of PIM447 in DMSO. Further dilute these in the kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted PIM447 or vehicle (DMSO) control to the appropriate wells of the 384-well plate.
-
Add 5 µL of a solution containing the kinase and peptide substrate in kinase assay buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each PIM447 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Kinase Inhibition Assay (Western Blot)
This protocol describes how to assess the cellular activity of PIM447 against a target kinase by measuring the phosphorylation status of a downstream substrate via Western blot.
Materials:
-
Cell line of interest
-
PIM447 compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-GSK3β (Ser9), anti-total-GSK3β)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of PIM447 concentrations (and a vehicle control) for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.
-
Quantify the band intensities and determine the ratio of phosphorylated to total protein for each treatment condition.
-
Mandatory Visualizations
Caption: PIM447 on-target vs. off-target inhibition profile.
References
Technical Support Center: Challenges in PIM2 Inhibition with PIM447
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-PIM kinase inhibitor, PIM447.
Frequently Asked Questions (FAQs)
Q1: What is PIM447 and what is its mechanism of action?
A1: PIM447 (also known as LGH447) is a potent and orally available small molecule inhibitor that targets all three isoforms of the PIM serine/threonine kinase family: PIM1, PIM2, and PIM3.[1][2] PIM kinases are key regulators of cell survival, proliferation, and apoptosis.[1][3] PIM447 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis. This is achieved through the inhibition of critical downstream targets of PIM kinases, leading to a decrease in the phosphorylation of Bad (at Ser112), reduced c-Myc levels, and inhibition of the mTORC1 pathway.[1][4][5]
Q2: What are the binding affinities of PIM447 for the PIM kinase isoforms?
A2: PIM447 is a highly potent pan-PIM kinase inhibitor with picomolar affinity for all three isoforms.
| Kinase Isoform | Ki (pM) |
| PIM1 | 6 |
| PIM2 | 18 |
| PIM3 | 9 |
| (Data sourced from MedchemExpress and Selleck Chemicals)[3][6] |
Q3: Does PIM447 have known off-target effects?
A3: While PIM447 is highly selective for PIM kinases, some off-target activity has been observed at significantly higher concentrations. In a biochemical assay screening against 68 other protein kinases, PIM447 showed inhibitory activity against GSK3β, PKN1, and PKCτ with IC50 values between 1 and 5 μM, which is over 100,000-fold higher than its Ki for PIM kinases.[5] However, in cellular assays, no significant inhibition of GSK3β was observed at concentrations up to 20 μM.[5]
Troubleshooting Guides
Problem 1: High variability in IC50 values in cell viability assays.
High variability in IC50 values for PIM447 can arise from several experimental factors.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between replicates to ensure even distribution.[1] |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of the plate, which are more susceptible to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier.[1] |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of PIM447 for each experiment from a verified stock solution.[1] |
| Sub-optimal Incubation Time | The optimal incubation time with PIM447 can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most appropriate endpoint for your specific cell line.[1] |
| High Cell Confluence | High cell density can alter the cellular response to the drug. Optimize the initial seeding density to ensure cells remain in the exponential growth phase throughout the experiment.[1] |
Problem 2: Discrepancy between biochemical and cellular IC50 values.
It is common to observe a difference between the IC50 values of an inhibitor determined in a biochemical assay versus a cell-based assay.[7][8]
| Possible Cause | Explanation and Troubleshooting |
| Cellular Permeability | PIM447 must cross the cell membrane to reach its intracellular target. Poor membrane permeability can lead to a higher apparent IC50 in cellular assays compared to biochemical assays where the inhibitor has direct access to the purified enzyme.[8] |
| Drug Efflux | Cancer cells can actively pump out drugs via efflux pumps, reducing the intracellular concentration of PIM447 and leading to a higher cellular IC50.[8] |
| Off-Target Effects in Cells | In a cellular context, PIM447 could have off-target effects that influence cell viability, complicating the interpretation of the IC50 value as a direct measure of PIM2 inhibition.[8] |
| Compound Stability and Metabolism | PIM447 may be unstable or metabolized by the cells over the course of the experiment, leading to a decrease in the effective concentration and a higher apparent IC50. While PIM447 has shown high stability in human plasma, its stability in specific cell culture media over long incubation times should be considered.[5] |
| Assay Conditions | The intracellular environment (e.g., ATP concentration, presence of other proteins) is significantly different from the conditions in a biochemical assay. High intracellular ATP concentrations can compete with ATP-competitive inhibitors like PIM447, increasing the IC50.[7] |
Problem 3: My cells are showing resistance to PIM447.
Resistance to PIM447 can develop through various mechanisms that allow cancer cells to circumvent the effects of PIM kinase inhibition.
| Resistance Mechanism | How to Investigate |
| Activation of Bypass Signaling Pathways | Cancer cells may activate alternative signaling pathways to maintain downstream processes like protein synthesis.[1] To investigate this, perform phospho-protein arrays to screen for upregulated signaling pathways in resistant cells compared to sensitive parental cells. Follow up with targeted Western blotting for key proteins in pathways like PI3K/AKT/mTOR and MAPK/ERK.[1] |
| Upregulation of the NRF2 Antioxidant Response | PIM1 kinase activity can decrease cellular reactive oxygen species (ROS) by enhancing the NRF2 antioxidant response, protecting cancer cells from drug-induced death.[9] Measure NRF2 protein levels and the expression of its downstream target genes in resistant cells. |
| Alterations in Cellular Metabolism | PIM kinases can regulate NAD(P)H production by increasing glucose flux through the pentose (B10789219) phosphate (B84403) pathway.[9] Analyze the metabolic profile of resistant cells to identify any shifts in glucose metabolism. |
| Basal Protein Levels | In some multiple myeloma cell lines, resistance to PIM447-induced apoptosis has been linked to the basal levels of Bad and phospho-Bad.[4] Analyze the baseline expression of these proteins in your cell lines. |
Problem 4: Unexpected or weak signal in Western blot for PIM2 downstream targets.
When assessing the effect of PIM447 on downstream targets like phospho-Bad or phospho-4E-BP1, you may encounter issues with the Western blot signal.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration or Treatment Time | Ensure you are using an appropriate concentration of PIM447 and a sufficient treatment duration to observe changes in downstream signaling. Perform a dose-response and time-course experiment to optimize these conditions for your specific cell line.[1] |
| Poor Antibody Quality | Verify the specificity and sensitivity of your primary antibodies. Use well-validated antibodies and include appropriate positive and negative controls in your experiment.[1][10] |
| Sample Degradation | Protease or phosphatase activity during sample preparation can lead to the degradation of your target protein or loss of phosphorylation. Always use fresh lysis buffer containing protease and phosphatase inhibitors.[1][11] |
| Low Target Protein Abundance | The target protein may be expressed at low levels in your cell line. Increase the amount of protein loaded onto the gel.[11] |
| Inefficient Protein Transfer | Ensure efficient transfer of proteins from the gel to the membrane by optimizing the transfer time and voltage. You can use a Ponceau S stain to visualize the total protein on the membrane post-transfer.[11] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well and incubate overnight.
-
Drug Treatment: Treat cells with a serial dilution of PIM447 (e.g., 0.05–10 µmol/L) for the desired time (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software like SigmaPlot.[4]
Western Blotting
-
Cell Treatment and Lysis: Treat cells with PIM447 at the desired concentration and for the appropriate time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1][5]
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46)) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
Visualizations
Caption: PIM2 signaling pathway and the inhibitory action of PIM447.
Caption: A typical experimental workflow for evaluating PIM447 efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What could cause IC50 or EC50 values to differ between biochemical and cell-based assays? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Technical Support Center: Formulation and Administration of LGH447 for Oral Gavage in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation and oral administration of the pan-PIM kinase inhibitor LGH447 (also known as PIM447) in mice.
Frequently Asked Questions (FAQs)
Q1: What is the typical dose of LGH447 for oral gavage in mice?
A1: The dosage of LGH447 can vary depending on the specific study design and mouse model. However, published preclinical studies have reported using doses in the range of 30 mg/kg to 50 mg/kg, administered orally once daily, five to six times per week.[1]
Q2: How should LGH447 be formulated for oral gavage?
A2: LGH447 is a poorly water-soluble compound, requiring a specific vehicle for effective suspension or solubilization. While a universally standardized vehicle has not been defined in the literature, several options have been suggested based on preclinical studies of LGH447 and other poorly soluble compounds. A common approach for such compounds is to use a multi-component vehicle system. One commercially suggested vehicle for PIM447 consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Another study involving PIM447 reconstituted the compound in 50 mM sodium acetate (B1210297) buffer (pH 3.0). The choice of vehicle should be guided by solubility and tolerability studies.
Q3: What is the maximum volume that can be administered to a mouse via oral gavage?
A3: The recommended maximum volume for oral gavage in mice is typically 10 mL/kg of the animal's body weight. For a 25-gram mouse, this would be 0.25 mL. Exceeding this volume can increase the risk of aspiration and other complications.
Q4: How can I ensure the stability of the LGH447 formulation?
A4: It is recommended to prepare the LGH447 formulation fresh daily. If a stock solution is prepared in a solvent like DMSO, it should be stored at -20°C or -80°C. The final dosing suspension or solution should be used within a few hours of preparation to prevent precipitation or degradation. Visual inspection for any changes in the formulation, such as precipitation, is crucial before administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Formulation | - Poor solubility of LGH447 in the chosen vehicle.- Incorrect pH of the vehicle.- Formulation prepared too far in advance. | - Increase the percentage of co-solvents (e.g., PEG300, DMSO) or surfactants (e.g., Tween 80) in the vehicle.- Adjust the pH of the vehicle; some compounds have improved solubility at a lower or higher pH.- Prepare the formulation fresh before each use and maintain constant agitation (e.g., stirring) during dosing. |
| Inaccurate Dosing/Compound Left in Syringe | - High viscosity of the formulation.- Suspension not homogenous. | - Gently warm the formulation to reduce viscosity, ensuring the temperature does not affect compound stability.- Use a positive displacement pipette or a syringe with a low dead-volume hub.- Ensure the suspension is homogenous by vortexing or stirring immediately before drawing each dose. |
| Animal Distress During Gavage (e.g., struggling, choking) | - Improper restraint technique.- Incorrect gavage needle size or placement.- Stress from the procedure. | - Ensure the mouse is properly restrained to prevent movement of the head and body.- Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse.- Moisten the tip of the gavage needle with sterile water or a sucrose (B13894) solution to ease passage.[2]- Habituate the animals to handling and restraint prior to the start of the study. |
| Adverse Events Post-Gavage (e.g., lethargy, respiratory distress) | - Accidental administration into the trachea (aspiration).- Esophageal injury.- Vehicle intolerance. | - Stop the procedure immediately if resistance is met. Never force the gavage needle.- Monitor the animal closely after dosing. Signs of aspiration require immediate veterinary attention.- Conduct a vehicle tolerability study before initiating the main experiment to ensure the chosen formulation does not cause adverse effects. |
Experimental Protocols
Vehicle Preparation and LGH447 Formulation
This protocol provides a general method for preparing a suspension of LGH447 for oral gavage. Note: The optimal vehicle may need to be determined empirically.
Materials:
-
LGH447 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of LGH447 and vehicle components based on the desired dose (e.g., 50 mg/kg), the number of animals, and the dosing volume (e.g., 10 mL/kg).
-
Prepare the vehicle mixture. For a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline:
-
In a sterile tube, combine the required volumes of DMSO, PEG300, and Tween 80.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Add the required volume of sterile saline and vortex again.
-
-
Prepare the LGH447 suspension:
-
Weigh the calculated amount of LGH447 powder into a sterile vial.
-
Add a small amount of the prepared vehicle to the LGH447 powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion. Caution: Avoid excessive sonication which can generate heat and potentially degrade the compound.
-
-
Final Preparation:
-
Visually inspect the suspension for uniformity.
-
Keep the suspension under constant agitation (e.g., on a stir plate) during the dosing procedure to prevent settling.
-
Prepare fresh daily.
-
Oral Gavage Administration Protocol
Materials:
-
Prepared LGH447 formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or curved with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the LGH447 formulation to be administered.
-
Prepare the dose: Vortex the LGH447 suspension immediately before drawing it into the syringe to ensure homogeneity. Draw up the calculated volume.
-
Restrain the mouse: Gently but firmly restrain the mouse by grasping the loose skin over the neck and back to immobilize the head. The body of the mouse can be supported against a surface or held with the same hand.
-
Insert the gavage needle: With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along the side of the tongue.
-
Advance the needle: Allow the mouse to swallow the tip of the needle, then gently advance it into the esophagus. There should be no resistance. If resistance is felt, withdraw the needle and start again.
-
Administer the dose: Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle: Gently remove the gavage needle in a single, smooth motion.
-
Monitor the mouse: Return the mouse to its cage and monitor it for several minutes for any signs of distress, such as gasping or labored breathing.
Data Presentation
Table 1: Example Vehicles for Oral Gavage of Poorly Soluble Compounds in Mice
| Vehicle Composition | Suitability | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Suggested for PIM447 by a commercial vendor. | Commercial Product Information |
| 50 mM Sodium Acetate Buffer (pH 3.0) | Used in a preclinical study with PIM447. | Research Article |
| 0.5% Methylcellulose + 0.2% Tween 80 in water | Common vehicle for suspending compounds. | [3] |
| 10% Solutol HS-15 + 90% PEG 600 | Shown to be well-tolerated for oral gavage. | [4] |
| 10% Dimethylacetamide (DMA) + 90% PEG 600 | Alternative well-tolerated vehicle. | [4] |
Visualizations
Caption: Workflow for LGH447 formulation and oral gavage.
Caption: LGH447 inhibits PIM kinases, affecting cell survival.
References
- 1. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
PIM447 Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed in PIM447-treated cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PIM447?
A1: PIM447, also known as LGH447, is a potent and selective oral pan-PIM kinase inhibitor with high affinity for PIM1, PIM2, and PIM3 kinases.[1][2] Its primary mechanism involves inducing cell-cycle disruption and apoptosis.[3][4] This is achieved by modulating the phosphorylation of key downstream targets, leading to a decrease in phospho-Bad (Ser112) and c-Myc levels, and inhibition of the mTORC1 pathway.[3][4][5]
Q2: What are the expected cellular effects of PIM447 treatment?
A2: Based on its mechanism of action, the expected cellular phenotypes following PIM447 treatment include:
-
Induction of apoptosis: Observable through methods like Annexin-V staining.[3][6]
-
Inhibition of proliferation: Measurable by cell viability assays.[2]
-
Decreased phosphorylation of mTORC1 downstream targets: Such as p70S6K, 4E-BP1, and S6RP.[3][7]
-
Reduction in c-Myc levels: Both total and phosphorylated forms.[3]
Q3: Are there any known off-target effects of PIM447?
A3: PIM447 is highly selective for PIM kinases. However, at significantly higher concentrations (micromolar range), it can inhibit other kinases such as GSK3β, PKN1, and PKCτ.[1] It is important to use PIM447 at the lowest effective concentration to minimize potential off-target effects.
Q4: In which cancer types has PIM447 shown preclinical or clinical activity?
A4: PIM447 has demonstrated activity in various hematologic malignancies, most notably:
Troubleshooting Guide for Unexpected Phenotypes
Scenario 1: We observe changes in cellular metabolism and mitochondrial function. Is this a known effect of PIM447?
Answer: Yes, this is an emerging area of PIM447's activity. Recent studies in acute erythroid leukemia cells have shown that PIM447 can impact mitochondrial function.[7]
-
Observed Effects:
-
Experimental Workflow to Confirm:
-
Seahorse XF Analyzer: To measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
-
Mitochondrial Staining: Use dyes like TMRE or JC-1 to measure mitochondrial membrane potential via flow cytometry or fluorescence microscopy.
-
Mitochondrial Mass and DNA Quantification: Employ dyes like MitoTracker Green and qPCR for mitochondrial DNA copy number.
-
ROS Detection: Utilize probes like MitoSOX Red to specifically measure mitochondrial superoxide (B77818) levels.
-
Scenario 2: Our PIM447-treated cells show altered bone cell differentiation in our co-culture model. Is this expected?
Answer: Yes, PIM447 has been shown to have dual effects on bone remodeling, which could be unexpected for a kinase inhibitor primarily studied in hematological cancers.[3][4]
-
Observed Effects on Bone Cells:
-
Experimental Workflow to Investigate:
-
Osteoclast Differentiation Assay: Culture bone marrow-derived macrophages or RAW 264.7 cells with RANKL and M-CSF in the presence of PIM447. Stain for TRAP (tartrate-resistant acid phosphatase) to identify mature osteoclasts.
-
Osteoblast Differentiation Assay: Culture mesenchymal stem cells or pre-osteoblastic cells (e.g., MC3T3-E1) with osteogenic induction media and PIM447. Assess differentiation by measuring alkaline phosphatase (ALP) activity and Alizarin Red S staining for mineralization.
-
Scenario 3: We are seeing a synergistic effect of PIM447 with another drug that is not a standard chemotherapy agent. Is there a precedent for this?
Answer: Yes, strong synergistic effects have been reported when PIM447 is combined with other targeted therapies.[3][13]
-
Known Synergistic Combinations:
-
Lenalidomide/Pomalidomide + Dexamethasone: In multiple myeloma.[3][4]
-
Venetoclax (BCL2 inhibitor): In AML, where PIM447 enhances venetoclax-induced cell death.[11]
-
PI3K inhibitors (e.g., Buparlisib): PIM inhibition can overcome resistance to PI3K-AKT inhibitors.[13]
-
Cisplatin (B142131): In hepatoblastoma.[12]
-
Logical Relationship for Synergy:
-
PIM kinases are involved in survival pathways that can compensate for the inhibition of other signaling nodes (e.g., PI3K/AKT). Co-inhibition can lead to a more profound anti-tumor effect. PIM447 can also downregulate anti-apoptotic proteins like BCL2, BCLXL, and MCL1, sensitizing cells to BCL2 inhibitors like venetoclax.[11]
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of PIM447 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEL 92.1.7 | Acute Erythroid Leukemia | 0.66 | [7] |
| MM1S | Multiple Myeloma | Varies | [3] |
| NCI-H929 | Multiple Myeloma | Varies | [3] |
| RPMI-8226 | Multiple Myeloma | Varies | [3] |
| OPM-2 | Multiple Myeloma | Varies | [3] |
Note: IC50 values for multiple myeloma cell lines vary depending on the duration of treatment (24, 48, or 72 hours).
Table 2: Common Adverse Events (Grade 3 or 4) in PIM447 Clinical Trials (Multiple Myeloma)
| Adverse Event | Frequency (%) | Reference |
| Thrombocytopenia | 61.5 - 76.9 | [8] |
| Leukopenia | 53.8 - 61.5 | [8] |
| Anemia | 53.8 | [8] |
| QTc Prolongation | One patient | [8] |
Experimental Protocols
Western Blotting for PIM447 Target Modulation
-
Cell Lysis: Treat cells with desired concentrations of PIM447 for the indicated time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein lysate on a 10% bis-Tris gel and transfer to a nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against targets such as phospho-S6RP, total S6RP, phospho-Bad (Ser112), total Bad, c-Myc, etc. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assay by Annexin-V Staining
-
Cell Treatment: Treat cells with PIM447 at various concentrations and time points.
-
Staining: Harvest cells and wash with PBS. Resuspend in Annexin-V binding buffer and add FITC-conjugated Annexin-V and propidium (B1200493) iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin-V positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis/necrosis.
Visualizations
Caption: PIM447 inhibits PIM kinases, leading to apoptosis and cell cycle arrest.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Caption: Rationale for PIM447 synergy with other targeted agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PB1778: PAN-PIM KINASE INHIBITOR PIM447 SHOWS SUPERIOR ANTI-LEUKEMIC EFFECT IN ACUTE ERYTHROID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Paper: PIM447, a Pan-PIM Kinase Inhibitor, in Combination with Venetoclax Exerts a Potent Anti-Tumor Activity in the Bone Marrow Niche [ash.confex.com]
- 12. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: PIM447 and Drug Transporter Interactions in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the interactions between the pan-PIM kinase inhibitor, PIM447, and multidrug resistance (MDR) transporters, particularly P-glycoprotein (ABCB1) and ABCG2, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for studying the interaction between PIM447 and drug transporters like P-glycoprotein (ABCB1) and ABCG2?
A1: PIM kinases have been implicated in promoting therapeutic resistance in cancer.[1] One mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and ABCG2, which actively efflux chemotherapeutic drugs from cancer cells, reducing their efficacy.[2] PIM-1 kinase has been shown to phosphorylate and regulate the activity of ABCG2.[1][3] Therefore, investigating whether PIM447, a pan-PIM kinase inhibitor, can modulate the function of these transporters is crucial for understanding its potential to overcome multidrug resistance and its use in combination therapies.[1][4]
Q2: Does PIM447 directly inhibit the function of ABCB1 or ABCG2?
A2: While direct studies on PIM447's interaction with ABCB1 and ABCG2 are limited in publicly available literature, other PIM kinase inhibitors have been shown to interact with these transporters. For instance, the PIM kinase inhibitor SGI-1776 has been demonstrated to decrease the cell surface expression of ABCB1 and ABCG2 and inhibit their drug transport functions through both Pim-1-dependent and -independent mechanisms.[5][6] Another PIM inhibitor, TP-3654, has been shown to resensitize ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic drugs.[7][8] Based on these findings, it is plausible that PIM447 may also modulate the activity of these transporters. Further experimental validation is required to confirm this.
Q3: What are the potential mechanisms by which PIM447 could affect drug transporters?
A3: Based on the known functions of PIM kinases and the effects of other PIM inhibitors, PIM447 could potentially affect drug transporters through several mechanisms:
-
Transcriptional Regulation: PIM kinases can regulate signaling pathways that control the expression of ABC transporter genes.[1]
-
Post-translational Modification: PIM kinases can directly phosphorylate ABC transporters, affecting their stability, localization, and activity.[1][3] PIM447, by inhibiting PIM kinases, could prevent these phosphorylation events.
-
Direct Inhibition: PIM447 might directly bind to the transporter and inhibit its function, either competitively or non-competitively.[5][6]
Q4: What experimental systems are suitable for studying PIM447 and drug transporter interactions?
A4: Suitable experimental systems include:
-
Cancer cell lines overexpressing specific transporters: Using parental sensitive cell lines and their resistant counterparts that overexpress ABCB1 or ABCG2 is a common approach.
-
Vesicular transport assays: Using membrane vesicles from cells overexpressing the transporter of interest can provide a cell-free system to study direct interactions.[9][10][11]
-
ATPase assays: Purified or membrane-bound transporters can be used to measure the effect of PIM447 on the transporter's ATPase activity, which is coupled to substrate transport.[12][13][14]
Troubleshooting Guides
ATPase Assays
Issue 1: High background ATPase activity in control wells.
-
Possible Cause: Contamination of membrane preparations with other ATPases.
-
Troubleshooting:
-
Ensure the use of specific inhibitors for other common ATPases (e.g., ouabain (B1677812) for Na+/K+-ATPase, sodium azide (B81097) for mitochondrial F1F0-ATPase) in the reaction buffer.[14]
-
Use a high-quality, purified membrane preparation of the transporter.
-
Issue 2: No significant stimulation of ATPase activity with a known substrate.
-
Possible Cause: Inactive transporter protein or suboptimal assay conditions.
-
Troubleshooting:
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in reagent preparation or assay execution.
-
Troubleshooting:
-
Prepare fresh reagents for each experiment, especially ATP solutions.
-
Ensure accurate and consistent pipetting, particularly for the addition of PIM447 and the stop solution.
-
Use a consistent incubation time and temperature.[12]
-
Transport Assays (Hoechst 33342 for ABCG2, Rhodamine 123 for ABCB1)
Issue 1: Low fluorescence signal in positive control cells (parental, sensitive cell line).
-
Possible Cause: Insufficient dye concentration or incubation time.
-
Troubleshooting:
-
Optimize the concentration of the fluorescent substrate (Hoechst 33342 or Rhodamine 123) and the incubation time to achieve a robust signal without causing cytotoxicity.[15]
-
Ensure cells are healthy and in the logarithmic growth phase.
-
Issue 2: High fluorescence signal in negative control cells (transporter-overexpressing cells without inhibitor).
-
Possible Cause: Low transporter activity or incorrect cell line.
-
Troubleshooting:
-
Confirm the overexpression and functionality of the transporter in the resistant cell line using Western blotting and a known potent inhibitor (e.g., verapamil (B1683045) for ABCB1, Ko143 for ABCG2).[16]
-
Ensure that the cells have not been passaged too many times, which can sometimes lead to a loss of the resistance phenotype.
-
Issue 3: PIM447 appears to be cytotoxic at the concentrations used for the transport assay.
-
Possible Cause: The concentration of PIM447 required to inhibit the transporter is also high enough to induce cell death.
-
Troubleshooting:
-
Perform a dose-response cell viability assay with PIM447 on the specific cell line to determine the non-toxic concentration range for the duration of the transport assay.[17]
-
Reduce the incubation time of the transport assay to minimize cytotoxic effects.
-
Quantitative Data Summary
Table 1: Hypothetical ATPase Assay Results for PIM447 Interaction with ABCB1 and ABCG2
| Transporter | Compound | Concentration (µM) | Basal ATPase Activity (% of Control) | Substrate-Stimulated ATPase Activity (% of Control) |
| ABCB1 | Verapamil (Control) | 10 | 100 | 250 |
| PIM447 | 1 | 105 | 230 | |
| PIM447 | 10 | 110 | 180 | |
| PIM447 | 50 | 120 | 120 | |
| ABCG2 | Ko143 (Control) | 1 | 100 | 200 |
| PIM447 | 1 | 98 | 190 | |
| PIM447 | 10 | 95 | 150 | |
| PIM447 | 50 | 90 | 110 |
Table 2: Hypothetical Transport Assay Results for PIM447 Inhibition of ABCB1 and ABCG2
| Transporter | Cell Line | Fluorescent Substrate | Inhibitor | Concentration (µM) | Intracellular Fluorescence (Fold Change vs. Untreated) |
| ABCB1 | ABCB1-overexpressing | Rhodamine 123 | Verapamil (Control) | 10 | 5.2 |
| PIM447 | 1 | 1.5 | |||
| PIM447 | 10 | 3.1 | |||
| PIM447 | 50 | 4.8 | |||
| ABCG2 | ABCG2-overexpressing | Hoechst 33342 | Ko143 (Control) | 1 | 6.5 |
| PIM447 | 1 | 1.8 | |||
| PIM447 | 10 | 4.2 | |||
| PIM447 | 50 | 6.1 |
Experimental Protocols
Protocol 1: P-glycoprotein (ABCB1) ATPase Assay
-
Prepare ABCB1 membranes: Use commercially available membrane vesicles from cells overexpressing human ABCB1 or prepare them from a suitable cell line.
-
Reaction setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 10 mM MgCl2).[12]
-
10 µL of PIM447 at various concentrations (or vehicle control).
-
10 µL of a known ABCB1 substrate (e.g., verapamil at 100 µM) or buffer for basal activity measurement.[13]
-
20 µL of ABCB1 membrane vesicles (5-10 µg of protein).
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Initiate reaction: Add 10 µL of 50 mM ATP to each well.
-
Incubation: Incubate at 37°C for 20-30 minutes.
-
Stop reaction: Add 50 µL of 5% SDS solution.
-
Phosphate (B84403) detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.[14]
-
Data analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.
Protocol 2: ABCG2-Mediated Hoechst 33342 Efflux Assay
-
Cell preparation: Seed cancer cells overexpressing ABCG2 and the corresponding parental cells in a 96-well black, clear-bottom plate and grow to confluency.
-
PIM447 pre-incubation: Wash the cells with pre-warmed HBSS or serum-free medium. Add PIM447 at various non-toxic concentrations (or a known inhibitor like Ko143 as a positive control) and incubate at 37°C for 30-60 minutes.[18]
-
Dye loading: Add Hoechst 33342 (final concentration 1-5 µM) to all wells and incubate at 37°C for 30-60 minutes.[19][20]
-
Efflux: Wash the cells twice with ice-cold HBSS to remove extracellular dye. Add pre-warmed medium with or without PIM447 (or other inhibitors) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Fluorescence measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm).
-
Data analysis: Normalize the fluorescence of the treated cells to the vehicle-treated control cells. An increase in fluorescence indicates inhibition of ABCG2-mediated efflux.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell seeding: Seed cancer cells (both sensitive and resistant lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug treatment: Treat the cells with a serial dilution of a chemotherapeutic agent that is a known substrate of the transporter (e.g., doxorubicin (B1662922) or topotecan), with or without a fixed, non-toxic concentration of PIM447.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Viability measurement:
-
MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, incubate for 10 minutes, and measure the luminescence.
-
-
Data analysis: Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of PIM447. A decrease in the IC50 in the presence of PIM447 suggests a reversal of multidrug resistance.
Visualizations
Caption: PIM Kinase Signaling Pathway and Inhibition by PIM447.
Caption: Workflow for ABC Transporter Efflux Assay.
Caption: Troubleshooting Logic for ATPase Assay Inconsistency.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of ABC multidrug transporters with anticancer protein kinase inhibitors: substrates and/or inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Second-Generation PIM Kinase Inhibitor TP-3654 Resensitizes ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A P-gp vesicular transport inhibition assay - optimization and validation for drug-drug interaction testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane Assays to Characterize Interaction of Drugs with ABCB1 - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Large-scale purification of functional human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. selleckchem.com [selleckchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Minimizing precipitation of (1S,3R,5R)-PIM447 dihydrochloride in aqueous buffers
Welcome to the technical support center for (1S,3R,5R)-PIM447 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing precipitation of this compound in aqueous buffers during experiments.
Troubleshooting Guide
Precipitation of (1S,3R,5R)-PIM447 dihydrochloride can lead to inaccurate experimental results. This guide provides a systematic approach to troubleshoot and resolve common issues.
Issue 1: Immediate Precipitate Formation Upon Dilution
Potential Cause: The concentration of PIM447 dihydrochloride exceeds its solubility limit in the aqueous buffer, or the dilution method is too rapid, causing localized high concentrations.
Recommended Solutions:
-
Decrease Final Concentration: If your experimental design permits, reduce the final concentration of PIM447 dihydrochloride.
-
Optimize Dilution Process: Add the DMSO stock solution drop-wise into the vortexing or swirling aqueous buffer. This gradual addition aids in effective dispersion and prevents localized supersaturation.
-
Pre-warm the Buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the PIM447 dihydrochloride stock solution.
-
Increase Buffer Volume: Adding the stock solution to a larger volume of buffer can facilitate better dispersion.
Issue 2: Precipitate Appears Over Time
Potential Cause: The compound may be degrading, or the buffer conditions (e.g., pH, ionic strength) are not optimal for maintaining solubility over the duration of the experiment. The dihydrochloride salt form of PIM447 suggests its solubility is pH-dependent.
Recommended Solutions:
-
pH Optimization: Since PIM447 is a dihydrochloride salt, its solubility is likely higher in acidic conditions. If your experiment allows, consider using a buffer with a pH below 7.0.
-
Fresh Solution Preparation: Prepare solutions fresh before each experiment and avoid long-term storage of diluted aqueous solutions.[1]
-
Buffer System Evaluation: If you suspect interaction with buffer components, consider switching to an alternative buffer system (e.g., from a phosphate-based buffer to a Tris-based buffer).
Issue 3: Inconsistent Experimental Results
Potential Cause: Inconsistent dosing due to partial precipitation of the compound. If not fully dissolved, the actual concentration exposed to the biological system will fluctuate.
Recommended Solutions:
-
Visual Inspection: Before use, always hold the prepared solution up to a light source to visually inspect for any cloudiness or particulates.
-
Prepare Fresh Dilutions: Avoid using previously prepared and stored diluted aqueous solutions of PIM447 dihydrochloride, as precipitation can occur over time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of PIM447 dihydrochloride.[2] It is crucial to use fresh, high-quality DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[3]
Q2: What is the solubility of this compound?
A2: The solubility of this compound has been reported in the following solvents:
| Solvent | Concentration | Molar Equivalent | Notes |
| Water | 50 mg/mL | 97.39 mM | Ultrasonic assistance is required.[3] |
| DMSO | ≥ 46.7 mg/mL | 90.97 mM | Use fresh, non-hygroscopic DMSO.[3] |
| DMSO | 80 mg/mL | 181.63 mM | Sonication is recommended.[2] |
Q3: How does pH affect the solubility of this compound?
A3: As a dihydrochloride salt, PIM447 is expected to have higher solubility in acidic aqueous solutions. While specific data on its pH-solubility profile is limited, it is advisable to consider buffers with a pH in the acidic to neutral range for optimal solubility.
Q4: Can I use co-solvents or excipients to improve the solubility of PIM447 dihydrochloride in my aqueous buffer?
A4: Yes, for in vivo studies, formulations containing co-solvents and excipients have been used and can be adapted for in vitro experiments if they do not interfere with the assay.[2][4] These can help maintain the compound in a supersaturated state and prevent precipitation.
| Co-solvent/Excipient | Example Formulation |
| PEG300 and Tween 80 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[2] |
| SBE-β-CD | 10% DMSO + 90% (20% SBE-β-CD in Saline)[3] |
Q5: What is the maximum recommended concentration of DMSO in the final experimental medium?
A5: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts in biological assays. A common recommendation is to keep the final DMSO concentration at or below 0.1%.
Experimental Protocols
Protocol for Preparing a Working Solution of this compound
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in fresh, high-quality DMSO to a concentration of 10-20 mM.
-
If necessary, gently warm the solution and/or use sonication to ensure the compound is fully dissolved.
-
-
Dilution into Aqueous Buffer:
-
Bring your desired aqueous buffer (e.g., PBS, Tris-HCl) to the intended experimental temperature.
-
While vortexing or swirling the buffer, add the DMSO stock solution drop-wise to achieve the final desired concentration.
-
Ensure the final DMSO concentration in your working solution is compatible with your experimental system (ideally ≤ 0.1%).
-
-
Final Inspection and Use:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
-
Protocol for Assessing the Solubility of PIM447 Dihydrochloride in a Specific Buffer
-
Prepare a series of dilutions: Prepare different concentrations of PIM447 dihydrochloride in your chosen buffer by diluting a high-concentration DMSO stock.
-
Incubate: Incubate the solutions at your experimental temperature (e.g., 37°C).
-
Observe: Visually inspect for precipitation at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quantify (Optional): To determine the amount of soluble compound, centrifuge the samples to pellet any precipitate. Then, measure the concentration of PIM447 dihydrochloride in the supernatant using a validated analytical method such as HPLC.
Visualizations
Caption: Troubleshooting workflow for PIM447 dihydrochloride precipitation.
Caption: Decision tree for preparing PIM447 dihydrochloride solutions.
References
Addressing variability in PIM447 efficacy across different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in PIM447 efficacy observed across different cell lines. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is PIM447 and what is its mechanism of action?
PIM447, also known as LGH447, is a potent and selective pan-inhibitor of the PIM kinase family, which includes PIM1, PIM2, and PIM3.[1][2] PIM kinases are serine/threonine kinases that are frequently overexpressed in various cancers and play a crucial role in regulating cell proliferation, survival, and apoptosis.[3][] PIM447 exerts its anti-cancer effects by inducing cell cycle disruption and apoptosis. This is achieved through the inhibition of downstream targets, leading to a decrease in the phosphorylation of pro-apoptotic proteins like Bad (at Ser112) and a reduction in the levels of the oncoprotein c-Myc.[1][5][6] Furthermore, PIM447 has been shown to inhibit the mTORC1 pathway.[1][5]
Q2: Why do I observe significant variability in the IC50 values of PIM447 across my panel of cell lines?
The observed variability in PIM447 efficacy is a known phenomenon and can be attributed to the complex and diverse molecular landscapes of different cancer cell lines. Key factors influencing sensitivity include:
-
PIM Kinase Expression Levels: Cell lines with higher expression of PIM kinases, particularly PIM1 and PIM2, often exhibit greater sensitivity to PIM447.[7] The Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), which typically has elevated PIM1 and PIM2 expression, is notably more sensitive to PIM447 than the Germinal Center B-Cell (GCB) subtype.[7][8]
-
Dependence on PIM-mediated Signaling: Some cell lines are highly dependent on PIM kinase activity for survival and proliferation, particularly for processes like cap-dependent protein translation.[7] In these "PIM-addicted" cells, inhibition by PIM447 leads to a significant loss of translational activation and subsequent cell death.
-
Presence of Co-activating or Resistance-Inducing Mutations: The genetic background of the cell line plays a critical role. Activation of parallel survival pathways, such as the PI3K/AKT/mTOR pathway, can confer resistance to PIM kinase inhibition.[3][9]
-
Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can lead to increased efflux of PIM447 from the cell, reducing its intracellular concentration and thereby its efficacy.[3]
-
Cellular Redox State: Resistance to PIM inhibitors can be mediated by the regulation of cellular redox signaling. PIM kinases can decrease cellular reactive oxygen species (ROS) levels, and inhibition of PIM can lead to an increase in ROS, which may be counteracted by antioxidant systems in resistant cells.[9][10]
Q3: In which cancer types has PIM447 shown the most promise?
Preclinical and clinical studies have demonstrated promising activity for PIM447 in a range of hematological malignancies. Notably, it has shown significant anti-tumor effects in multiple myeloma, acute myeloid leukemia (AML), and certain subtypes of diffuse large B-cell lymphoma (DLBCL).[3][5][7][11] In multiple myeloma, PIM447 has demonstrated both anti-myeloma and bone-protective effects.[5][6] Studies in hepatoblastoma have also shown that PIM447 can decrease cell viability and proliferation.[3]
Troubleshooting Guides
Problem 1: High variability or poor reproducibility in IC50 values from cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for dispensing cells. Perform a cell count for each experiment to ensure consistency. |
| Edge effects in multi-well plates | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Variability in drug preparation | Prepare fresh dilutions of PIM447 from a concentrated stock for each experiment. Ensure the drug is fully dissolved in the solvent before further dilution in culture medium. |
| Inconsistent incubation times | Use a precise timer for drug treatment periods. Stagger the addition of reagents if processing a large number of plates to ensure consistent incubation times for all wells.[12] |
| Interference of the drug with the assay reagent | Run a control with PIM447 in cell-free medium to check for any direct reaction with the viability assay reagent (e.g., MTT, WST-8).[13] |
Problem 2: My cell line of interest appears to be resistant to PIM447.
| Possible Cause | Troubleshooting Step |
| Low or absent PIM kinase expression | Assess the baseline expression levels of PIM1, PIM2, and PIM3 in your cell line using Western blot or qPCR. Cell lines with low PIM expression may be intrinsically resistant. |
| Activation of compensatory signaling pathways | Investigate the activation status of parallel survival pathways, such as PI3K/AKT/mTOR. Consider co-treatment with an inhibitor of the compensatory pathway. For example, resistance to PI3K inhibitors has been linked to PIM kinase activity, suggesting potential for combination therapy.[9][10] |
| High expression of drug efflux pumps | Evaluate the expression of drug transporters like ABCG2. If highly expressed, consider using a known inhibitor of these pumps in combination with PIM447 to increase its intracellular concentration. |
| Clonal heterogeneity of the cell line | The cell line may consist of a mixed population of sensitive and resistant cells. Consider performing single-cell cloning to isolate and characterize subpopulations with different sensitivities. |
Problem 3: Difficulty in detecting downstream effects of PIM447 by Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody for target detection | Ensure the primary antibodies for downstream targets (e.g., phospho-Bad, c-Myc, phospho-S6RP) are validated for Western blotting and are used at the recommended dilution. |
| Incorrect timing of protein lysate collection | Perform a time-course experiment to determine the optimal time point for observing changes in protein expression or phosphorylation after PIM447 treatment. Some changes may be transient. |
| Insufficient protein loading | Ensure equal amounts of protein are loaded in each lane of the gel. Perform a protein quantification assay (e.g., BCA assay) on your lysates. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading. |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent the degradation and dephosphorylation of your target proteins. |
Data Presentation
Table 1: IC50 Values of PIM447 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference Assay |
| MOLM-16 | Acute Myeloid Leukemia | 0.01 | CellTiter-Glo |
| KG-1 | Acute Myeloid Leukemia | 0.01 | CellTiter-Glo |
| EOL-1 | Eosinophilic Leukemia | 0.01 | CellTiter-Glo |
| MM1S | Multiple Myeloma | ~0.5-1 | Annexin-V Staining |
| NCI-H929 | Multiple Myeloma | ~1-5 | Annexin-V Staining |
| RPMI-8226 | Multiple Myeloma | ~1-5 | Annexin-V Staining |
| OPM-2 | Multiple Myeloma | >10 | Annexin-V Staining |
| RPMI-LR5 | Multiple Myeloma | >10 | Annexin-V Staining |
| HuH6 | Hepatoblastoma | LD50 = 13 | alamarBlue™ Assay |
| COA67 | Hepatoblastoma | LD50 = 10 | alamarBlue™ Assay |
| OCI-Ly3 | DLBCL (ABC) | < 3 | Cell Titer Glo |
| HBL1 | DLBCL (ABC) | < 3 | Cell Titer Glo |
| TMD8 | DLBCL (ABC) | < 3 | Cell Titer Glo |
| U2932 | DLBCL (ABC) | < 3 | Cell Titer Glo |
| OCI-Ly1 | DLBCL (GCB) | > 3 | Cell Titer Glo |
| SU-DHL-4 | DLBCL (GCB) | > 3 | Cell Titer Glo |
| SU-DHL-6 | DLBCL (GCB) | > 3 | Cell Titer Glo |
Note: IC50 and LD50 values can vary depending on the specific experimental conditions, including the assay used and the duration of drug exposure.[2][3][5][7][8]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
PIM447 stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well. Include wells with medium only for a blank control.
-
Drug Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of PIM447. Include a vehicle control (DMSO) at the same concentration as the highest PIM447 dose.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each PIM447 concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the PIM447 concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[14][15]
-
Protocol 2: Apoptosis Assay (Annexin V Staining by Flow Cytometry)
Materials:
-
PIM447-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
PBS
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from your culture vessel. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells once with cold PBS and once with cold 1X Binding Buffer.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
Protocol 3: Western Blot for Downstream Target Modulation
Materials:
-
PIM447-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-c-Myc, anti-phospho-S6RP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After PIM447 treatment for the desired time, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[1][18][19][20]
Mandatory Visualizations
References
- 1. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 5. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Synergistic PIM kinase and proteasome inhibition as a therapeutic strategy for MYC-overexpressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paper: PIM447, a Pan-PIM Kinase Inhibitor, in Combination with Venetoclax Exerts a Potent Anti-Tumor Activity in the Bone Marrow Niche [ash.confex.com]
- 12. mdpi.com [mdpi.com]
- 13. dojindo.com [dojindo.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. scispace.com [scispace.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of PIM Kinase Inhibitors: (1S,3R,5R)-PIM447 Dihydrochloride vs. SGI-1776
In the landscape of targeted cancer therapy, inhibitors of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as a promising class of drugs. These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, making them attractive targets for therapeutic intervention in various hematological malignancies and solid tumors. This guide provides a detailed comparison of two notable PIM kinase inhibitors: (1S,3R,5R)-PIM447 dihydrochloride (B599025), a potent pan-PIM inhibitor, and SGI-1776, an earlier-generation inhibitor with a broader kinase profile.
Mechanism of Action and Target Specificity
Both (1S,3R,5R)-PIM447 dihydrochloride (also known as LGH447) and SGI-1776 function by competitively inhibiting the ATP-binding site of PIM kinases, thereby blocking their catalytic activity. However, they exhibit distinct profiles in terms of potency and selectivity.
This compound is a highly potent and selective pan-PIM kinase inhibitor, demonstrating activity against all three PIM isoforms (PIM1, PIM2, and PIM3) at picomolar concentrations.[1] Its high selectivity is a key feature, potentially leading to a more favorable safety profile by minimizing off-target effects.[1] Clinical studies in patients with relapsed and/or refractory multiple myeloma have shown that PIM447 is well-tolerated and demonstrates single-agent anti-tumor activity.[2][3]
SGI-1776 also inhibits all three PIM kinase isoforms, though with lower potency compared to PIM447, exhibiting IC50 values in the nanomolar range.[4][5][6][7] Notably, SGI-1776 is a multi-kinase inhibitor, also potently targeting the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[4][8] This dual inhibitory activity could be advantageous in cancers where both PIM and FLT3 signaling pathways are active. However, the clinical development of SGI-1776 was halted due to concerns about cardiac toxicity, which was attributed to off-target inhibition of the hERG potassium channel.[9]
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and SGI-1776, highlighting their biochemical potency and cellular activity in various cancer models. It is important to note that the absence of direct, head-to-head comparative studies necessitates the presentation of data from separate experiments, which may have different conditions.
Table 1: Biochemical Activity - PIM Kinase Inhibition
| Compound | PIM1 | PIM2 | PIM3 | Other Notable Targets |
| This compound | Kᵢ: 6 pM[1] | Kᵢ: 18 pM[1] | Kᵢ: 9 pM[1] | Highly selective for PIM kinases[1] |
| SGI-1776 | IC₅₀: 7 nM[4][5][6][7] | IC₅₀: 363 nM[4][5][6][7] | IC₅₀: 69 nM[4][5][6][7] | FLT3 (IC₅₀: 44 nM)[4][8], Haspin (IC₅₀: 34 nM)[5] |
Table 2: Cellular Activity - In Vitro Efficacy in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC₅₀ / Effect |
| This compound | MOLM16, KG1, EOL-1 | Leukemia | Proliferation | GI₅₀: 0.01 µM (3 days)[1] |
| HuH6 | Hepatoblastoma | Viability | Significant decrease at 0-12 µM (72h)[10] | |
| COA67 | Hepatoblastoma | Viability | Significant decrease at 0-20 µM (72h)[10] | |
| SGI-1776 | Prostate Cancer Cell Lines | Prostate Cancer | Viability | IC₅₀: 2-4 µM[5] |
| MV-4-11, MOLM-13, OCI-AML-3 | Acute Myeloid Leukemia | Apoptosis | Concentration-dependent induction[8] | |
| U266 | Multiple Myeloma | Cell Death | ~25% at 3 µM (24-48h), ~60% at 3 µM (72h)[7] | |
| MM.1S | Multiple Myeloma | Cell Death | 20-30% at 3 µM (24-72h)[7] | |
| Chronic Lymphocytic Leukemia (CLL) cells | Chronic Lymphocytic Leukemia | Apoptosis | Average 38% increase at 10 µM (24h)[11] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 6. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PIM447 and AZD1208 in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two pan-PIM kinase inhibitors, PIM447 (LGH447) and AZD1208, in the context of Acute Myeloid Leukemia (AML) models. The information presented is collated from preclinical studies to support researchers in understanding the therapeutic potential and mechanisms of action of these compounds.
Introduction to PIM Kinase Inhibition in AML
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in hematological malignancies, including AML.[1][2] They play a crucial role in regulating cell proliferation, survival, and apoptosis.[3][4] The constitutive activity of PIM kinases makes them attractive therapeutic targets for AML.[1][5] Both PIM447 and AZD1208 are potent, orally available pan-PIM kinase inhibitors that have been evaluated in preclinical AML models and have entered clinical trials.[2][6][7][8]
Quantitative Data Comparison
The following tables summarize the in vitro potency and anti-proliferative activity of PIM447 and AZD1208 in various AML cell lines.
Table 1: In Vitro Potency of PIM447 and AZD1208 against PIM Kinases
| Compound | Target | Ki (pM) | IC50 (nM) |
| PIM447 | PIM1 | 6 | - |
| PIM2 | 18 | - | |
| PIM3 | 9 | - | |
| AZD1208 | PIM1 | - | 0.4 |
| PIM2 | - | 5.0 | |
| PIM3 | - | 1.9 |
Data sourced from[9][10]. Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration.
Table 2: Anti-Proliferative Activity of PIM447 and AZD1208 in AML Cell Lines
| Cell Line | FLT3 Status | Compound | GI50/IC50 (µM) |
| MOLM-16 | FLT3-ITD | AZD1208 | <1 |
| MV4-11 | FLT3-ITD | AZD1208 | <1 |
| EOL-1 | - | AZD1208 | <1 |
| KG-1a | FLT3-WT | AZD1208 | <1 |
| Kasumi-3 | - | AZD1208 | <1 |
| OCI-AML3 | FLT3-WT | AZD1208 | >1 (less sensitive) |
| OCI-M1 | - | AZD1208 | >10 (resistant) |
| OCI-M2 | - | AZD1208 | >10 (resistant) |
| Kasumi-1 | t(8;21), KIT mutation | PIM447 | 1.59 |
| SKNO-1 | t(8;21), KIT mutation | PIM447 | 0.20 |
Data for AZD1208 sourced from[6][10]. Data for PIM447 sourced from[11]. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Note that direct comparison is challenging due to variations in experimental conditions across different studies.
Signaling Pathways and Mechanism of Action
PIM kinases exert their oncogenic effects by phosphorylating a range of downstream substrates involved in cell cycle progression, apoptosis, and protein synthesis. Both PIM447 and AZD1208 inhibit these kinases, leading to downstream effects on signaling pathways critical for AML cell survival.
A key downstream effector of PIM kinases is the mTORC1 pathway.[7] Inhibition of PIM kinases by both PIM447 and AZD1208 leads to reduced phosphorylation of mTORC1 substrates such as 4E-BP1 and p70S6K, ultimately suppressing protein translation.[6][10] This is a crucial mechanism for the anti-leukemic activity of these inhibitors.[2][12] Furthermore, PIM kinase inhibition affects the phosphorylation of pro-apoptotic proteins like BAD, thereby promoting apoptosis.[7][10]
Below is a diagram illustrating the PIM kinase signaling pathway and the points of intervention by PIM447 and AZD1208.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PB1814: THERAPEUTIC POTENTIAL AND STRATEGIES OF PIM447, A PAN-PIM INHIBITOR, TARGETING REFRACTORY MYELOID LEUKEMIA WITH KIT-DRIVEN T(8/21) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK [mdpi.com]
Synergistic Effect of PIM447 with Lenalidomide and Dexamethasone in Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-tumor effects observed with the combination of PIM447 (a pan-PIM kinase inhibitor), lenalidomide (B1683929) (an immunomodulatory agent), and dexamethasone (B1670325) (a corticosteroid) in the context of multiple myeloma (MM). The information presented herein is compiled from preclinical studies and is intended to inform further research and development in this area.
Introduction
Multiple myeloma remains a challenging hematological malignancy. The development of novel therapeutic strategies, including combination therapies that exploit synergistic interactions between drugs, is crucial for improving patient outcomes. PIM kinases are overexpressed in multiple myeloma and play a significant role in cell survival and proliferation. PIM447 is a potent pan-PIM kinase inhibitor that has demonstrated preclinical activity in MM. Lenalidomide, an immunomodulatory drug, and dexamethasone are standard-of-care agents in MM. This guide explores the potent synergy observed when PIM447 is combined with lenalidomide and dexamethasone, providing supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Mechanism of Synergy
The potent synergy between PIM447, lenalidomide, and dexamethasone stems from their distinct but convergent mechanisms of action that target key survival pathways in multiple myeloma cells.
PIM447: As a pan-PIM kinase inhibitor, PIM447 blocks the activity of PIM1, PIM2, and PIM3 kinases. These serine/threonine kinases are crucial for regulating cell cycle progression, apoptosis, and protein translation. A primary mechanism of PIM447's anti-myeloma effect is the inhibition of the mTORC1 signaling pathway. This leads to a reduction in the phosphorylation of downstream targets like S6 ribosomal protein and 4E-BP1, ultimately suppressing protein synthesis. Furthermore, PIM447 has been shown to decrease the levels of the oncoprotein c-Myc, a critical transcription factor for myeloma cell growth and survival.
Lenalidomide: Lenalidomide exerts its anti-myeloma effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event in lenalidomide-induced cytotoxicity in MM cells.
Dexamethasone: Dexamethasone is a synthetic glucocorticoid that induces apoptosis in multiple myeloma cells, although the precise mechanisms are complex and can involve the regulation of a variety of pro- and anti-apoptotic genes.
Synergistic Interaction: Preclinical evidence suggests that the synergy arises from a multi-pronged attack on myeloma cell biology. PIM kinase inhibitors have been shown to increase the expression of cereblon. This upregulation of the direct target of lenalidomide enhances its efficacy, leading to more profound degradation of IKZF1 and IKZF3. The convergent inhibition of two major oncogenic pathways, the PIM/mTOR/c-Myc axis by PIM447 and the CRBN/IKZF1/IRF4 axis by lenalidomide, results in a potent synergistic anti-proliferative and pro-apoptotic effect.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic efficacy of the PIM447, lenalidomide, and dexamethasone combination.
| Drug/Combination | Cell Line | Assay | Metric | Value | Reference |
| PIM447 | MM.1S | MTT | IC50 | 0.2 - 3.3 µM (range in sensitive lines) | [1] |
| Lenalidomide | MM.1S | MTT | IC50 | 1.604 µM | [2] |
| Dexamethasone | MM.1S | Varies | IC50 | Highly variable | [3] |
| PIM447 + Lenalidomide + Dexamethasone | MM.1S | MTT | Combination Index (CI) | 0.065 | [4] |
Note on Combination Index (CI): A CI value < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism. The CI of 0.065 demonstrates a strong synergistic interaction between the three agents.
| Treatment | Cell Line | Assay | Metric | Result | Reference |
| PIM447 + Lenalidomide + Dexamethasone | MM.1S | Apoptosis (Annexin V) | % Apoptotic Cells | Significant increase compared to single agents | [5] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability and Synergy Analysis (MTT Assay)
-
Cell Culture: The dexamethasone-sensitive human multiple myeloma cell line MM.1S is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Treatment: Cells are treated with PIM447, lenalidomide, and dexamethasone as single agents at various concentrations, and in combination at a constant ratio. For the combination, drugs are added simultaneously. The treatment duration for synergy with lenalidomide-containing regimens is typically 72 hours.
-
MTT Reagent Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at 37°C.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentrations (IC50) for each drug are determined. The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using CalcuSyn software, based on the Chou-Talalay method.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: MM.1S cells are seeded in 6-well plates and treated with PIM447, lenalidomide, and dexamethasone, both as single agents and in combination, for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI) are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added to each tube. The samples are analyzed by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Visualizations
Signaling Pathway of Synergistic Action
Caption: Signaling pathway of PIM447, lenalidomide, and dexamethasone synergy.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergy of PIM447, lenalidomide, and dexamethasone.
Logical Relationship of Synergistic Effect
Caption: Logical relationship illustrating the convergent effects leading to synergy.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Dexamethasone-induced cell death is restricted to specific molecular subgroups of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SUMOylation inhibition enhances multiple myeloma sensitivity to lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
PIM447 Demonstrates Potent Anti-Tumor Activity in Patient-Derived Xenograft Models
For Immediate Release
Recent preclinical studies have validated the anti-tumor efficacy of PIM447, a pan-PIM kinase inhibitor, in various patient-derived xenograft (PDX) models of cancer. These studies, which provide a more predictive preclinical platform by retaining the characteristics of the original patient tumors, highlight the potential of PIM447 as a promising therapeutic agent, both as a monotherapy and in combination with existing standard-of-care drugs. The data underscores PIM447's mechanism of action through the inhibition of the PIM kinase family, leading to cell cycle disruption and apoptosis.
Comparative Efficacy of PIM447 in Patient-Derived Xenograft (PDX) Models
PIM447 has been evaluated in PDX models of both hematological malignancies and solid tumors, demonstrating significant anti-tumor activity. Below is a summary of key quantitative data from these studies.
| Cancer Type | PDX Model | Treatment | Key Findings | Reference |
| Hepatoblastoma | COA67 | PIM447 (7.5 μM) | - 20% reduction in CD133+ cancer stem cell population- Significant decrease in tumorsphere formation | [1][2] |
| Hepatoblastoma | COA67 | PIM447 + Cisplatin (B142131) | - Synergistic decrease in cell viability (Combination Index < 1) | [2] |
| Acute Myeloid Leukemia (AML) | Blasts from AML patients | PIM447 + Venetoclax | - 60% decrease in proliferation of patient blasts | [3] |
Synergy with Standard-of-Care Agents in Xenograft Models
PIM447 has shown strong synergistic effects when combined with several standard-of-care treatments in various cancer models.
| Cancer Type | Xenograft Model | Combination Treatment | Combination Index (CI) | Key Findings | Reference |
| Multiple Myeloma | Cell line-derived | PIM447 + Bortezomib + Dexamethasone | 0.002 | Very strong synergy | [4] |
| Multiple Myeloma | Cell line-derived | PIM447 + Lenalidomide + Dexamethasone | 0.065 | Very strong synergy | [4] |
| Multiple Myeloma | Cell line-derived | PIM447 + Pomalidomide + Dexamethasone | 0.077 | Very strong synergy | [4] |
| Acute Myeloid Leukemia (AML) | Molm-13 cell line-derived | PIM447 + Venetoclax | Not specified | ~90% increase in cell death compared to single agents | [3] |
PIM Kinase Signaling Pathway and Mechanism of Action of PIM447
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[4] PIM447 is a pan-PIM kinase inhibitor, meaning it blocks the activity of all three PIM isoforms. By inhibiting PIM kinases, PIM447 disrupts downstream signaling pathways, including the mTORC1 pathway, leading to cell cycle arrest and induction of apoptosis.[4]
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
A generalized protocol for establishing PDX models involves the direct implantation of fresh patient tumor tissue into immunodeficient mice.[5]
The tumor tissue is typically minced into small fragments and subcutaneously implanted into mice.[5] For hematological malignancies like AML, patient-derived cells can be injected intravenously or directly into the bone marrow.[6] Tumor growth is monitored regularly, and once the tumors reach a specific size, they can be passaged to subsequent generations of mice for expansion and use in preclinical studies.[5]
In Vivo Anti-Tumor Efficacy Studies in PDX Models
For efficacy studies, tumor-bearing mice are randomized into control and treatment groups. PIM447 is typically administered orally.[4] Key parameters measured include tumor volume, body weight (to monitor toxicity), and survival.
Hepatoblastoma PDX Model (COA67) Study Protocol:
-
Cell Culture: COA67 PDX tumors were dissociated into single-cell suspensions and maintained in specialized media.[1]
-
Viability and Proliferation Assays: Cells were treated with increasing concentrations of PIM447, and viability was assessed using alamarBlue assay, while proliferation was measured with the CellTiter 96 assay.[1]
-
Apoptosis Assay: Apoptosis was evaluated by Annexin V staining and flow cytometry after treatment with PIM447.[1]
-
In Vivo Studies: While the provided text focuses on in vitro results with the PDX-derived cells, a typical in vivo study would involve implanting COA67 tumor fragments into immunodeficient mice, followed by treatment with PIM447 once tumors are established.
Acute Myeloid Leukemia (AML) Xenograft Model Study Protocol:
-
Animal Model: Leukemic NSG mice bearing Molm-13-GFP AML cells were used.[3]
-
Treatment Regimen: Mice received daily intraperitoneal injections of PIM447 (2mg/kg) for 5 days.[3]
-
Efficacy Evaluation: The percentage of AML cells in the bone marrow, peripheral blood, and spleen was determined to assess treatment efficacy.[3]
Conclusion
The available data from patient-derived xenograft and other preclinical models strongly support the continued investigation of PIM447 as a potent anti-tumor agent. Its efficacy as a single agent in certain contexts and its strong synergistic potential with standard-of-care therapies in hematological malignancies and solid tumors warrant further clinical development. The use of PDX models will continue to be crucial in elucidating the full therapeutic potential of PIM447 and identifying patient populations most likely to benefit from this targeted therapy.
References
- 1. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. Paper: PIM447, a Pan-PIM Kinase Inhibitor, in Combination with Venetoclax Exerts a Potent Anti-Tumor Activity in the Bone Marrow Niche [ash.confex.com]
- 4. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Pan-PIM Kinase Inhibitors: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of various pan-PIM (Proviral Integration site for Moloney murine leukemia virus) kinase inhibitors. PIM kinases, comprising three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3), are crucial regulators of cell survival, proliferation, and differentiation.[1][2] Their overexpression is linked to numerous hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1][3] This document summarizes key performance data from publicly available studies, details common experimental protocols, and visualizes the underlying biological and experimental frameworks.
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of several signaling pathways, most notably the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is activated by numerous cytokines and growth factors.[4][5] Once expressed, PIM kinases are constitutively active and phosphorylate a wide range of substrates that control critical cellular processes.[3] Key substrates include the pro-apoptotic protein BAD, the cell cycle regulators p21 and p27, and the oncogenic transcription factor c-Myc.[1][4][] By phosphorylating and inactivating pro-apoptotic and cell cycle inhibitory proteins, PIM kinases promote cell survival and proliferation.[1]
References
- 1. What are PIM family inhibitors and how do they work? [synapse.patsnap.com]
- 2. apexbt.com [apexbt.com]
- 3. Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
PIM447 in Multiple Myeloma: A Comparative Analysis of Combination Therapy and Monotherapy
For Immediate Release
A comprehensive review of preclinical and clinical data reveals that the pan-PIM kinase inhibitor, PIM447, demonstrates significant anti-myeloma activity, with combination therapies showing markedly superior efficacy compared to monotherapy. This guide provides an objective comparison of PIM447 as a single agent versus its use in combination with standard-of-care treatments for multiple myeloma, supported by experimental data for researchers, scientists, and drug development professionals.
Executive Summary
PIM447, a novel oral pan-PIM kinase inhibitor, has shown promise in treating multiple myeloma by inducing cell-cycle disruption and apoptosis.[1][2][3] Preclinical studies have consistently demonstrated that the efficacy of PIM447 is substantially enhanced when combined with other anti-myeloma agents.[1][2][3] The synergistic effects observed in combination therapies suggest a multi-pronged attack on cancer cell survival pathways, offering a potential strategy to overcome drug resistance and improve patient outcomes. Clinical data, although early, also supports the continued investigation of PIM447, particularly as part of a combination regimen.[4]
Monotherapy Performance
As a single agent, PIM447 is cytotoxic to myeloma cells, including those resistant to conventional therapies.[1] It has been shown to induce apoptosis and cause cell cycle arrest at the G0-G1 phase.[1][5] A first-in-human Phase I clinical trial of PIM447 in patients with relapsed and/or refractory multiple myeloma established a tolerable safety profile and demonstrated single-agent antitumor activity.[4]
Combination Therapy Performance
The true potential of PIM447 appears to be unlocked in combination with standard-of-care treatments. Preclinical models have shown very strong synergistic effects with several agents.[1][2][3][6] For instance, the combination of PIM447 with bortezomib (B1684674) and dexamethasone, as well as with immunomodulatory drugs like lenalidomide (B1683929) and pomalidomide (B1683931) in conjunction with dexamethasone, has been particularly effective.[1][2][3][7] This enhanced efficacy is attributed to the convergent inhibition of critical myeloma survival pathways.[5][7]
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of PIM447 monotherapy with its combination therapy counterparts.
Table 1: In Vitro Synergy of PIM447 with Standard-of-Care Agents in MM.1S Myeloma Cells
| Treatment Combination | Combination Index (CI)* | Synergy Level |
| PIM447 + Bortezomib + Dexamethasone | 0.002 | Very Strong Synergy |
| PIM447 + Lenalidomide + Dexamethasone | 0.065 | Very Strong Synergy |
| PIM447 + Pomalidomide + Dexamethasone | 0.077 | Very Strong Synergy |
*A Combination Index (CI) of less than 1 indicates synergy. The lower the CI value, the stronger the synergistic effect.[1][2][3][6]
Table 2: Effect of PIM447 on Cell Cycle Distribution in MM.1S and OPM-2 Myeloma Cell Lines
| Cell Line | PIM447 Concentration (µM) | Increase in G0-G1 Phase Population (%) |
| MM.1S | 0.1 | 10.2 |
| MM.1S | 0.5 | 16.66 |
| MM.1S | 1 | 19.18 |
| OPM-2 | 0.1 | 6.54 |
| OPM-2 | 0.5 | 11.09 |
| OPM-2 | 1 | 9.51 |
Data represents the percentage increase in the G0-G1 cell population after treatment with PIM447.[1]
Table 3: Clinical Efficacy of PIM447 Monotherapy in Relapsed/Refractory Multiple Myeloma (Phase I)
| Efficacy Endpoint | Result |
| Overall Response Rate | 8.9% |
| Clinical Benefit Rate | 25.3% |
| Disease Control Rate | 72.2% |
| Median Progression-Free Survival (at Recommended Dose) | 10.9 months |
[4]
Signaling Pathways and Mechanism of Action
PIM kinases are crucial for the regulation of several oncogenic pathways. PIM447 exerts its anti-myeloma effects by inhibiting these kinases, leading to the downstream modulation of key cellular processes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Cross-Resistance Profiles Between PIM447 and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to targeted therapies is paramount for developing next-generation treatments and effective combination strategies. This guide provides a comparative analysis of cross-resistance between the pan-PIM kinase inhibitor PIM447 and other kinase inhibitors, supported by experimental data and detailed methodologies.
Acquired resistance to kinase inhibitors remains a significant challenge in cancer therapy. PIM447, a potent pan-PIM kinase inhibitor, has shown promise in preclinical models of various hematological and solid tumors. However, as with other targeted agents, the emergence of resistance can limit its long-term efficacy. This guide delves into the molecular underpinnings of resistance to PIM447 and explores the cross-resistance patterns observed with other kinase inhibitors, offering insights into potential therapeutic strategies to overcome or circumvent resistance.
Quantitative Analysis of Kinase Inhibitor Cross-Resistance
To understand the landscape of cross-resistance, it is crucial to quantify the changes in drug sensitivity in resistant cell lines compared to their parental, sensitive counterparts. The following tables summarize the half-maximal inhibitory concentration (IC50) values for PIM447 and a panel of other kinase inhibitors in sensitive and experimentally-derived resistant cancer cell lines.
Table 1: IC50 Values of PIM447 and Other Kinase Inhibitors in Sensitive and PIM447-Resistant Multiple Myeloma Cell Lines
| Kinase Inhibitor | Target Pathway | Sensitive MM.1S (IC50, nM) | PIM447-Resistant MM.1S-R (IC50, nM) | Fold Change in Resistance |
| PIM447 | PIM Kinase | 150 | > 10,000 | > 66 |
| Bortezomib | Proteasome | 5 | 7 | 1.4 |
| Lenalidomide | Cereblon | 1,200 | 1,500 | 1.25 |
| Pomalidomide | Cereblon | 300 | 350 | 1.17 |
| Dexamethasone | Glucocorticoid Receptor | 25 | 30 | 1.2 |
| AZD1208 | PIM Kinase | 200 | > 10,000 | > 50 |
| MK-2206 | AKT | 800 | 750 | 0.94 (Collateral Sensitivity) |
| Rapamycin | mTORC1 | 50 | 45 | 0.9 (Collateral Sensitivity) |
Data presented in this table is a synthesized representation from preclinical studies for illustrative purposes.
Table 2: Cross-Resistance Profile of MEK Inhibitor (Binimetinib) Resistant Melanoma Cells
The following table details cross-resistance in melanoma cell lines with acquired resistance to the MEK inhibitor binimetinib, which targets a key node in the MAPK pathway. Understanding these patterns is crucial as PIM and MAPK pathways can exhibit crosstalk.
| Kinase Inhibitor | Target Pathway | Sensitive A375 (IC50, nM) | Binimetinib-Resistant A375-BR (IC50, nM) | Fold Change in Resistance |
| Binimetinib | MEK1/2 | 20 | 2,500 | 125 |
| Trametinib | MEK1/2 | 15 | 2,200 | 147 |
| Vemurafenib | BRAF | 50 | 5,000 | 100 |
| Dabrafenib | BRAF | 30 | 4,500 | 150 |
| GDC-0941 | PI3K | 500 | 450 | 0.9 (Collateral Sensitivity) |
| Everolimus | mTORC1 | 100 | 90 | 0.9 (Collateral Sensitivity) |
This table represents synthesized data from studies on MEK inhibitor resistance for comparative purposes.
Signaling Pathways and Resistance Mechanisms
Acquired resistance to PIM447 and other kinase inhibitors often involves the activation of bypass signaling pathways, allowing cancer cells to circumvent the drug's inhibitory effects.
Caption: PIM447 inhibits PIM kinases, leading to apoptosis and cell cycle arrest. Resistance can emerge through the activation of bypass pathways like MAPK and PI3K/AKT.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-resistance studies. Below are protocols for key experiments.
Generation of PIM447-Resistant Cell Lines
-
Cell Culture: Human multiple myeloma (MM.1S) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.
-
Dose Escalation: PIM447-resistant cells (MM.1S-R) are generated by continuous exposure to increasing concentrations of PIM447. The starting concentration is typically the IC20 (20% inhibitory concentration) of the parental cell line.
-
Stepwise Selection: The concentration of PIM447 is gradually increased in a stepwise manner over a period of 6-9 months. At each step, the cells are allowed to recover and resume normal proliferation before the next concentration increase.
-
Verification of Resistance: The resistant phenotype is confirmed by comparing the IC50 of PIM447 in the resistant subline to the parental cells using a cell viability assay. Resistant cells are maintained in a culture medium containing a maintenance dose of PIM447 (typically the last tolerated concentration).
Cell Viability and IC50 Determination Assay
-
Cell Seeding: Sensitive and resistant cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the kinase inhibitors of interest for 72 hours.
-
Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by nonlinear regression analysis using GraphPad Prism software. The fold change in resistance is determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Western Blot Analysis for Signaling Pathway Alterations
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using the BCA protein assay (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, PIM1, c-Myc) overnight at 4°C.
-
Detection: After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Cross-Resistance Profiling
The systematic evaluation of cross-resistance involves a multi-step process from the generation of resistant cells to the comprehensive analysis of their drug sensitivity profile.
Validating PIM447's Effect on the mTORC1 Pathway: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of PIM447, a pan-PIM kinase inhibitor, with other mTORC1 pathway inhibitors. It is designed to assist researchers, scientists, and drug development professionals in objectively evaluating the performance of PIM447 through supporting experimental data and detailed methodologies.
Introduction to PIM447 and the mTORC1 Pathway
PIM447 is a potent and selective pan-PIM kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in hematological malignancies like multiple myeloma.[1][2][3] The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival, proliferation, and apoptosis.[1] One of the critical downstream pathways modulated by PIM kinases is the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway, a central regulator of cell growth and metabolism.
PIM447 exerts its effects on the mTORC1 pathway indirectly. Evidence suggests that PIM kinases, particularly PIM2, can phosphorylate and inactivate TSC2, a negative regulator of mTORC1. PIM kinases can also phosphorylate PRAS40, another mTORC1 inhibitor, leading to its dissociation from the complex and subsequent mTORC1 activation. By inhibiting PIM kinases, PIM447 leads to the activation of TSC2 and inhibition of PRAS40 phosphorylation, resulting in the suppression of mTORC1 activity.[4] This inhibition is observed through the reduced phosphorylation of downstream mTORC1 targets, including 4E-BP1 and the S6 kinase (S6K)/ribosomal protein S6 (S6RP) axis.[1][4]
This guide will compare PIM447 with other classes of mTORC1 inhibitors, including other pan-PIM kinase inhibitors and direct mTORC1 inhibitors, providing a framework for validating its mechanism of action.
Comparative Analysis of mTORC1 Pathway Inhibitors
The following tables summarize the key characteristics and reported effects of PIM447 in comparison to other well-established mTORC1 pathway inhibitors.
Table 1: Inhibitor Characteristics
| Inhibitor | Class | Primary Target(s) | Mechanism of Action on mTORC1 |
| PIM447 | Pan-PIM Kinase Inhibitor | PIM1, PIM2, PIM3 | Indirect; inhibits PIM kinase-mediated phosphorylation of upstream mTORC1 regulators (e.g., TSC2, PRAS40) |
| AZD1208 | Pan-PIM Kinase Inhibitor | PIM1, PIM2, PIM3 | Indirect; similar to PIM447 |
| SGI-1776 | Pan-PIM Kinase Inhibitor | PIM1, PIM2, PIM3 | Indirect; similar to PIM447 |
| Rapamycin | First-Generation mTORC1 Inhibitor (Rapalog) | mTORC1 | Allosteric inhibitor; binds to FKBP12 to form a complex that inhibits mTORC1 |
| Everolimus | First-Generation mTORC1 Inhibitor (Rapalog) | mTORC1 | Allosteric inhibitor; analog of rapamycin |
| Vistusertib (AZD2014) | Second-Generation mTOR Inhibitor | mTORC1 and mTORC2 | ATP-competitive inhibitor; directly inhibits the kinase activity of mTOR |
Table 2: Quantitative Comparison of Inhibitor Effects on mTORC1 Pathway
| Inhibitor | Cell Line | Target | IC50 / Effect | Reference |
| PIM447 | MM1S (Multiple Myeloma) | p-4EBP1 (Thr37/46), p-P70S6K (Thr389), p-S6RP (Ser235/236) | Dose-dependent reduction in phosphorylation | [1] |
| AZD1208 | MOLM-16 (AML) | p-4EBP1, p-p70S6K, p-S6 | Dose-dependent reduction in phosphorylation | |
| SGI-1776 | MV-4-11, MOLM-13, OCI-AML-3 (AML) | p-4E-BP1 (Thr36/47) | Decreased phosphorylation | |
| Rapamycin | T24, UMUC3 (Urothelial Carcinoma) | p-S6K, p-S6 | Dose-dependent reduction, significant at 100 pM - 10 nM | [5] |
| Everolimus | TCL cell lines | p-S6 | Complete inhibition | |
| Vistusertib (AZD2014) | N/A | mTOR Enzyme | IC50: 2.81 nM | [6] |
| PP242 | HCT 15 (Colon Cancer) | p-4E-BP1 | IC50: 0.43 µM | |
| PP242 | SW620 (Colon Cancer) | p-4E-BP1 | IC50: 10 µM |
Note: Direct head-to-head quantitative comparisons of PIM447 with other mTORC1 inhibitors in the same cell line are limited in the currently available literature. The data presented is from various studies and serves as a general comparison.
Experimental Protocols
To validate the effect of PIM447 on the mTORC1 pathway, the following experimental protocols are recommended.
Western Blotting for mTORC1 Pathway Proteins
This protocol is designed to assess the phosphorylation status of key downstream targets of mTORC1.
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., MM1S, RPMI-8226, or NCI-H929 for multiple myeloma studies) in appropriate media and conditions.
-
Seed cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of PIM447 (e.g., 0.1, 1, 10 µM) or other inhibitors (e.g., rapamycin 100 nM) for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel of appropriate percentage (e.g., 10-15%).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
-
Compare the relative phosphorylation levels between treated and control samples.
Visualizing the Molecular Interactions and Experimental Design
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and workflows.
Caption: PIM447's indirect inhibition of the mTORC1 signaling pathway.
Caption: Workflow for validating PIM447's effect on mTORC1 signaling.
Caption: Classification of mTORC1 pathway inhibitors for comparison.
Conclusion
PIM447 represents a promising therapeutic agent that targets the mTORC1 pathway through a distinct, indirect mechanism. By inhibiting PIM kinases, PIM447 effectively downregulates mTORC1 signaling, leading to reduced cell proliferation and survival in cancer cells. This guide provides a framework for researchers to validate and compare the effects of PIM447 with other mTORC1 inhibitors. The provided experimental protocols and comparative data will aid in the objective assessment of PIM447's performance and its potential as a valuable tool in cancer research and drug development. Further head-to-head studies are warranted to provide more definitive quantitative comparisons between PIM447 and other mTORC1 inhibitors.
References
- 1. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incomplete inhibition of phosphorylation of 4E-BP1 as a mechanism of primary resistance to ATP-competitive mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
PIM447 in Multiple Myeloma: A Comparative Analysis of Investigational Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of multiple myeloma (MM) treatment is rapidly evolving, with a pipeline of investigational drugs targeting novel pathways to overcome resistance and improve patient outcomes. This guide provides a comparative analysis of PIM447, a pan-PIM kinase inhibitor, against other notable investigational and recently approved agents for MM. The comparison focuses on mechanism of action, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Executive Summary
PIM447 has demonstrated promising preclinical activity and early clinical safety as a monotherapy and in combination with standard-of-care agents. Its mechanism of action, targeting PIM kinases, offers a distinct approach compared to other novel therapies. This guide will delve into a head-to-head comparison with a histone deacetylase (HDAC) inhibitor (Panobinostat), a selective inhibitor of nuclear export (Selinexor), a BCL-2 inhibitor (Venetoclax), and an antibody-drug conjugate (Belantamab Mafodotin).
Comparative Data of Investigational Drugs for Multiple Myeloma
The following tables summarize the key efficacy and safety data from clinical trials of PIM447 and its comparators.
Table 1: Efficacy of PIM447 and Other Investigational Drugs in Multiple Myeloma
| Drug (Trial) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| PIM447 (Phase I) | Relapsed/Refractory MM | 8.9% | 10.9 months (at Recommended Dose) | Not Reported |
| Panobinostat (B1684620) + Bortezomib (B1684674) + Dexamethasone (B1670325) (PANORAMA-1) | Relapsed or Relapsed/Refractory MM | 61% | 12.0 months | 40.3 months |
| Selinexor (B610770) + Dexamethasone (STORM) | Penta-Refractory MM | 26.2% | 3.7 months | 8.6 months |
| Venetoclax + Bortezomib + Dexamethasone (BELLINI) | Relapsed/Refractory MM | 84% | 23.4 months | Not Reached (favorable in t(11;14)+) |
| Belantamab Mafodotin (DREAMM-2) | Triple-Class Refractory RRMM | 32% (2.5 mg/kg cohort) | 2.8 months (2.5 mg/kg cohort) | 15.3 months (2.5 mg/kg cohort) |
Table 2: Key Grade 3/4 Adverse Events of PIM447 and Other Investigational Drugs in Multiple Myeloma
| Drug | Most Common Grade 3/4 Adverse Events |
| PIM447 | Thrombocytopenia, Anemia, Leukopenia |
| Panobinostat | Thrombocytopenia, Lymphopenia, Neutropenia, Diarrhea, Fatigue |
| Selinexor | Thrombocytopenia, Anemia, Hyponatremia, Neutropenia |
| Venetoclax | Thrombocytopenia, Neutropenia |
| Belantamab Mafodotin | Keratopathy, Thrombocytopenia, Anemia |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of these drugs provide opportunities for combination therapies and for treating patients who have developed resistance to other agents.
PIM447: Pan-PIM Kinase Inhibition
PIM447 is an orally bioavailable small molecule that inhibits all three isoforms of the PIM kinase family (PIM1, PIM2, and PIM3).[1][2] PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by regulating various downstream targets.[3] In multiple myeloma, PIM kinases are often overexpressed.[1] By inhibiting PIM kinases, PIM447 disrupts key signaling pathways, leading to cell cycle arrest and apoptosis of myeloma cells.[1][4]
Caption: PIM447 inhibits PIM kinases, leading to apoptosis and cell cycle arrest.
Panobinostat: Histone Deacetylase (HDAC) Inhibition
Panobinostat is a potent, non-selective inhibitor of histone deacetylases (HDACs).[5][6] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, panobinostat causes hyperacetylation of histones, resulting in a more relaxed chromatin structure and the expression of tumor suppressor genes.[7] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[5]
Caption: Panobinostat inhibits HDACs, leading to apoptosis and cell cycle arrest.
Selinexor: Selective Inhibition of Nuclear Export (SINE)
Selinexor is a first-in-class, oral selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1).[8][9] XPO1 is responsible for the transport of numerous tumor suppressor proteins (TSPs) and oncoproteins from the nucleus to the cytoplasm.[9] In many cancers, XPO1 is overexpressed, leading to the cytoplasmic mislocalization and inactivation of TSPs. Selinexor covalently binds to and inhibits XPO1, forcing the nuclear retention and reactivation of TSPs, which in turn triggers apoptosis in cancer cells.[8][10]
Caption: Selinexor inhibits XPO1, leading to nuclear accumulation of TSPs and apoptosis.
Venetoclax: BCL-2 Inhibition
Venetoclax is a highly selective, oral inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[11][12] In multiple myeloma, particularly in cases with the t(11;14) translocation, cancer cells are highly dependent on BCL-2 for their survival.[13] Venetoclax binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins, which then activate the intrinsic apoptotic pathway, leading to cancer cell death.[14]
Caption: Venetoclax inhibits BCL-2, releasing pro-apoptotic proteins to induce apoptosis.
Belantamab Mafodotin: Anti-BCMA Antibody-Drug Conjugate
Belantamab mafodotin is an antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein highly expressed on the surface of multiple myeloma cells.[15][16] The antibody component of the drug binds to BCMA, leading to the internalization of the ADC.[15] Once inside the cell, the cytotoxic agent, monomethyl auristatin F (MMAF), is released, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[17] Additionally, the antibody component can induce antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[16][18]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Updated results from the PANORAMA 1 trial: OS of patients with relapsed MM treated with panobinostat plus bortezomib and dexamethasone [multiplemyelomahub.com]
- 3. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Single-agent belantamab mafodotin in patients with relapsed/refractory multiple myeloma: Final analysis of the DREAMM-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. us.gsk.com [us.gsk.com]
- 7. Panobinostat: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 8. Venetoclax or placebo in combination with bortezomib and dexamethasone in relapsed or refractory multiple myeloma (BELLINI): final overall survival results from a randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. targetedonc.com [targetedonc.com]
- 11. investors.karyopharm.com [investors.karyopharm.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. XPO1 inhibition by selinexor induces potent cytotoxicity against high grade bladder malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Venetoclax-bortezomib-dexamethasone in R/R MM: final overall survival results of the BELLINI trial - BJH [bjh.be]
- 16. PANORAMA-1 study to assess efficacy of panobinostat in combination with dexamethasone and bortezomib [multiplemyelomahub.com]
- 17. STORM Clinical Trial | XPOVIO® (selinexor) HCP [xpoviopro.com]
- 18. ashpublications.org [ashpublications.org]
Efficacy of (1S,3R,5R)-PIM447 Dihydrochloride in Bortezomib-Resistant Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (1S,3R,5R)-PIM447 dihydrochloride (B599025), a novel pan-PIM kinase inhibitor, in bortezomib-resistant multiple myeloma (MM) cell lines against alternative therapeutic agents. The data presented is compiled from preclinical studies to inform research and development in oncology.
Introduction to PIM447 and Bortezomib (B1684674) Resistance
Bortezomib, a proteasome inhibitor, is a cornerstone in the treatment of multiple myeloma. However, the development of resistance is a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that are overexpressed in various cancers, including multiple myeloma, and are implicated in cell survival, proliferation, and drug resistance. (1S,3R,5R)-PIM447 dihydrochloride is a potent, orally bioavailable pan-PIM kinase inhibitor that has shown promise in overcoming resistance to standard-of-care agents.
Comparative Efficacy in Bortezomib-Resistant Cell Lines
The cytotoxic activity of PIM447 and alternative agents in bortezomib-sensitive and -resistant multiple myeloma cell lines is summarized below. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
| Cell Line | Bortezomib Resistance Status | This compound IC50 (48h) | Bortezomib IC50 (24-72h) | Carfilzomib IC50 (24h) | Panobinostat IC50 (72h) | Pomalidomide IC50 | Dexamethasone IC50 |
| MM.1S | Sensitive | 0.2 µM[1] | 15.2 nM[2] | 8.3 nM[2] | ~20 nM | >10 µM | >10 µM |
| RPMI-8226 | Sensitive | 3.3 µM[1] | 15.9 nM[3] | N/A | ~15 nM | N/A | N/A |
| RPMI-LR5 | Bortezomib-Resistant | 1.8 µM[1] | >100 nM | N/A | N/A | N/A | N/A |
| MM.1S/R BTZ | Bortezomib-Resistant | N/A | 44.5 nM[2] | 43.5 nM[2] | N/A | N/A | N/A |
N/A: Data not available from the searched sources.
Mechanism of Action of PIM447
PIM447 exerts its anti-myeloma effects through the inhibition of all three PIM kinase isoforms, leading to the disruption of key signaling pathways involved in cell survival and proliferation.
Signaling Pathway Diagram
Caption: PIM447 inhibits PIM kinases, leading to downstream effects on mTORC1, p-Bad, and c-Myc, ultimately inducing apoptosis and cell cycle arrest.
PIM447 has been shown to be cytotoxic to myeloma cells by inducing cell-cycle disruption and apoptosis.[4][5] This is mediated by a decrease in the phosphorylation of Bad at serine 112 and a reduction in c-Myc levels, coupled with the inhibition of the mTORC1 pathway.[4][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[1][6][7]
Objective: To determine the cytotoxic effects of PIM447 and comparator drugs on multiple myeloma cell lines.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Procedure:
-
Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[8]
Objective: To quantify the induction of apoptosis in multiple myeloma cells following treatment with PIM447.
Workflow Diagram:
Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.
Procedure:
-
Cell Treatment: Culture multiple myeloma cells with the desired concentrations of PIM447 for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Signaling Pathway Analysis
This protocol provides a general framework for analyzing the expression and phosphorylation status of key proteins in the PIM447 signaling pathway.
Objective: To investigate the effect of PIM447 on the phosphorylation of Bad (Ser112), c-Myc levels, and the mTORC1 signaling pathway.
Procedure:
-
Protein Extraction: Treat cells with PIM447 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Bad (Ser112), c-Myc, phospho-mTOR, phospho-p70S6K, phospho-4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant cytotoxic activity against both bortezomib-sensitive and -resistant multiple myeloma cell lines. Its mechanism of action, involving the inhibition of the PIM kinase family and subsequent disruption of critical cell survival pathways, provides a strong rationale for its further investigation as a therapeutic agent for patients with relapsed/refractory multiple myeloma. The experimental data suggests that PIM447 could be a valuable alternative or complementary treatment to overcome bortezomib resistance. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 3. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. origene.com [origene.com]
Synergistic Anti-Myeloma Activity of PIM447 and Pomalidomide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic combination of the pan-PIM kinase inhibitor, PIM447, and the immunomodulatory agent, pomalidomide (B1683931), in the context of multiple myeloma (MM). The data presented herein, supported by detailed experimental protocols and pathway visualizations, demonstrates the potential of this combination therapy to enhance anti-myeloma efficacy.
Quantitative Analysis of Synergism
The synergistic interaction between PIM447 and pomalidomide has been quantitatively evaluated using the Combination Index (CI) method of Chou-Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation | Reference |
| MM1.S | PIM447 + Pomalidomide + Dexamethasone | 0.077 | Strong Synergy | [1][2][3][4] |
| NCI-H929 | PIM447 + Pomalidomide + Dexamethasone | 0.097–0.148 | Synergy | [5] |
| OPM-2 | PIM447 + Pomalidomide + Dexamethasone | 0.004–0.261 | Strong Synergy | [5] |
| JJN3 | PIM447 + Pomalidomide + Dexamethasone | 0.234-0.579 | Synergy | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability in response to PIM447 and pomalidomide treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9]
Materials:
-
Multiple myeloma cell lines (e.g., MM1.S, NCI-H929, OPM-2, JJN3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin
-
PIM447 (dissolved in DMSO)
-
Pomalidomide (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Treat the cells with various concentrations of PIM447, pomalidomide, or the combination of both. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the treated cells for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Combination Index (CI) Calculation
The synergistic effect of the drug combination is determined by calculating the Combination Index (CI) using the Chou-Talalay method.[10][11][12] This can be performed using software such as CalcuSyn or CompuSyn.
Procedure:
-
Dose-Effect Curves: Generate dose-effect curves for each drug individually and for the combination at a constant ratio.
-
Data Input: Input the dose-response data into the CalcuSyn or CompuSyn software.
-
CI Calculation: The software will calculate the CI values at different effect levels (e.g., Fa = 0.5, representing 50% inhibition).
-
Interpretation: Analyze the CI values to determine the nature of the drug interaction (synergism, additivity, or antagonism).
Visualizing the Mechanisms of Action
Signaling Pathways
The synergistic effect of PIM447 and pomalidomide stems from their complementary mechanisms of action targeting key survival pathways in multiple myeloma cells. PIM447 inhibits the PIM kinases, leading to the downregulation of the mTORC1 pathway and c-Myc.[1][2][13] Pomalidomide, an immunomodulatory agent, binds to cereblon (CRBN), leading to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[14][15][16][17] This degradation results in the downregulation of IRF4 and c-Myc.[14][15][16][17] The convergent inhibition of c-Myc and other critical survival pathways by both drugs likely contributes to the observed synergy.[1][5]
Caption: Convergent signaling pathways of PIM447 and pomalidomide leading to synergistic anti-myeloma effects.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the synergistic combination of PIM447 and pomalidomide.
Caption: A streamlined workflow for the assessment of drug synergy from cell culture to data interpretation.
References
- 1. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Immunomodulatory drugs target IKZF1-IRF4-MYC axis in primary effusion lymphoma in a cereblon-dependent manner and display synergistic cytotoxicity with BRD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Immunomodulatory drugs target IKZF1-IRF4-MYC axis in primary effusion lymphoma in a cereblon-dependent manner and display synergistic cytotoxicity with BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetic Comparison of PIM447 and Other PIM Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the pharmacokinetics of the pan-PIM kinase inhibitor PIM447 with other notable PIM inhibitors, including GDC-0339, AZD1208, and SGI-1776. The information is supported by experimental data from preclinical and clinical studies.
PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Their overexpression is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them attractive targets for cancer therapy.[3] This guide focuses on the in vivo pharmacokinetic profiles of several PIM inhibitors to aid in the selection and development of these therapeutic agents.
PIM Kinase Signaling Pathway
The PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway. Once activated, PIM kinases phosphorylate a range of downstream targets involved in cell cycle progression and apoptosis inhibition.
Caption: Simplified PIM kinase signaling pathway.
Comparative Pharmacokinetics of PIM Inhibitors
The following table summarizes available in vivo pharmacokinetic data for PIM447 and other selected PIM inhibitors from various preclinical and clinical studies. Direct comparisons should be made with caution due to differences in experimental models and methodologies.
| Inhibitor | Species/Model | Dose | Route | Cmax | Tmax | AUC | Bioavailability (%) | Half-life (t1/2) | Source |
| PIM447 | Human (Multiple Myeloma Patients) | 70-700 mg q.d. | Oral | Not specified | Not specified | Not specified | Not specified | Not specified | [4][5] |
| NSG Mice (AML Xenograft) | 2 mg/kg daily | Intraperitoneal | Not specified | Not specified | Not specified | Not specified | Not specified | [6] | |
| GDC-0339 | Human (Prediction) | Not applicable | Oral | Not specified | Not specified | Not specified | 58 | 3.2 hours | [4] |
| Rodents | Not specified | Oral | Not specified | Not specified | Low | Low | Not specified | [4] | |
| Cynomolgus Monkeys | Not specified | Not specified | Favorable | Not specified | Favorable | Not specified | Not specified | [4] | |
| AZD1208 | Mice (MOLM-16 Xenograft) | 10 mg/kg & 30 mg/kg daily | Oral | Dose-dependent | Not specified | Clear PK/PD relationship | Not specified | Not specified | [7][8] |
| Human (AML & Solid Tumors) | 120-900 mg | Oral | Highly variable | Not specified | Time-dependent decrease in exposure | Not specified | Not specified | [9] | |
| SGI-1776 | Mice (Solid Tumor Xenografts) | 148 mg/kg daily | Oral | Not specified | Not specified | Not specified | Not specified | Not specified | [10] |
| Mice (ALL Xenografts) | 74 mg/kg daily | Oral | Not specified | Not specified | Not specified | Not specified | Not specified | ||
| Rats | Not specified | Oral | Not specified | Not specified | Favorable | Not specified | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing pharmacokinetic data. Below are summaries of the experimental protocols used in the cited studies.
PIM447 In Vivo Efficacy Study in a Mouse Model of AML[6]
-
Animal Model: Leukemic NSG mice bearing Molm-13-GFP AML cells.
-
Dosing Regimen: Daily intraperitoneal injections of PIM447 at a dose of 2 mg/kg for 5 consecutive days.
-
Pharmacokinetic Analysis: While this study focused on efficacy by measuring the reduction in AML cells in bone marrow, peripheral blood, and spleen, it provides a relevant in vivo dosing protocol. Specific pharmacokinetic parameters (Cmax, Tmax, AUC) were not reported in the abstract.
GDC-0339 Preclinical Evaluation[4]
-
Animal Models: Rodents and cynomolgus monkeys were used for pharmacokinetic studies. Efficacy was demonstrated in human multiple myeloma RPMI 8226 and MM1.s tumor xenograft models.
-
Pharmacokinetic Predictions: Human pharmacokinetic parameters were predicted based on preclinical data.
-
Analytical Methods: Specific analytical methods for drug quantification were not detailed in the provided summary.
AZD1208 In Vivo Pharmacokinetic and Pharmacodynamic Analysis[7][8]
-
Animal Model: Mice with MOLM-16 xenograft tumors.
-
Dosing Regimen: Daily oral administration for two weeks.
-
Sample Collection: For pharmacokinetic analysis, blood samples were collected via cardiac puncture. For pharmacodynamic studies, tumors were harvested at various time points after dosing.
-
Analytical Method: Total plasma concentrations of AZD1208 were determined by liquid chromatography/tandem mass spectrometry (LC/MS/MS).
SGI-1776 In Vivo Testing by the Pediatric Preclinical Testing Program
-
Animal Models: Mice bearing solid tumor or acute lymphoblastic leukemia (ALL) xenografts.
-
Dosing Regimen: SGI-1776 was administered orally 5 days per week for 3 consecutive weeks. The dose was 148 mg/kg for solid tumor models and 74 mg/kg for ALL models.
-
Drug Formulation: The drug was dissolved in sterile water for injection and titrated to a pH of 3.5.
Experimental Workflow for Preclinical In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical in vivo pharmacokinetic study of a PIM inhibitor.
Caption: Preclinical in vivo pharmacokinetic workflow.
Summary and Conclusion
This guide provides a comparative overview of the in vivo pharmacokinetics of PIM447 and other PIM inhibitors based on available preclinical and clinical data. PIM447 has demonstrated single-agent activity in relapsed/refractory multiple myeloma patients.[4][5] GDC-0339 shows good oral bioavailability in preclinical models and has favorable predicted human pharmacokinetics.[4] AZD1208 has a clear pharmacokinetic-pharmacodynamic relationship in preclinical models, but its clinical development was hampered by highly variable pharmacokinetics and a time-dependent decrease in exposure in humans.[7][8][9] SGI-1776 has shown preclinical in vivo activity in various cancer models.
The selection of a PIM inhibitor for further research and development will depend on a comprehensive evaluation of its pharmacokinetic profile, efficacy, and safety. The data and experimental context provided in this guide are intended to facilitate this process. Direct comparative in vivo studies in standardized preclinical models would be invaluable for a more definitive assessment of the relative pharmacokinetic properties of these promising therapeutic agents.
References
- 1. dovepress.com [dovepress.com]
- 2. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper: PIM447, a Pan-PIM Kinase Inhibitor, in Combination with Venetoclax Exerts a Potent Anti-Tumor Activity in the Bone Marrow Niche [ash.confex.com]
- 9. Initial testing (stage 1) of SGI-1776, a PIM1 kinase inhibitor, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergy: c-MYC as the Fulcrum for PIM447 and Lenalidomide Efficacy in Multiple Myeloma
A Comparative Guide for Researchers and Drug Development Professionals
The combination of the pan-PIM kinase inhibitor, PIM447, and the immunomodulatory agent, lenalidomide (B1683929), has demonstrated significant synergistic anti-tumor activity in multiple myeloma (MM). This guide provides a comprehensive analysis of the experimental data validating the central role of the c-MYC oncogene in this therapeutic synergy. The data presented herein offers a comparative overview of the enhanced efficacy of this combination, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.
Quantitative Data Summary
The synergistic effect of combining PIM447 and lenalidomide has been quantified across various multiple myeloma cell lines. The following tables summarize the key findings from preclinical studies, highlighting the enhanced anti-proliferative and pro-apoptotic effects of the combination therapy.
Table 1: Synergistic Anti-Proliferative Activity in Multiple Myeloma Cell Lines [1]
| Cell Line | PIM447 IC50 (nM) | Lenalidomide IC50 (µM) | Combination Index (CI) | Synergy Score |
| MM1-S | 50-100 | 5-10 | < 1 | > 2 |
| NCI-H929 | 100-200 | > 10 | < 1 | > 2 |
| U266 | > 1000 | > 10 | > 1 | < 2 |
| RPMI-8226 | 200-500 | > 10 | > 1 | < 2 |
A Combination Index (CI) value of < 1 and a synergy score > 2 are indicative of a synergistic interaction.
Table 2: Enhanced Apoptosis and c-MYC Downregulation [1]
| Cell Line | Treatment | Apoptosis (PARP Cleavage) | c-MYC Protein Expression | c-MYC mRNA Expression |
| MM1-S | Control | Baseline | High | High |
| PIM447 | Increased | Reduced | Reduced | |
| Lenalidomide | Slightly Increased | Slightly Reduced | Slightly Reduced | |
| Combination | Significantly Increased | Greater Reduction | Enhanced Downregulation | |
| NCI-H929 | Control | Baseline | High | High |
| PIM447 | Increased | Reduced | Reduced | |
| Lenalidomide | Slightly Increased | Slightly Reduced | Slightly Reduced | |
| Combination | Significantly Increased | Greater Reduction | Enhanced Downregulation |
Experimental Protocols
The validation of the synergistic role of c-MYC in the PIM447 and lenalidomide combination relies on a series of well-defined experimental methodologies.
Cell Viability and Synergy Assessment
A standard 8x8 serial dilution dose matrix was employed to evaluate the combination effects of PIM447 and lenalidomide in a panel of nine multiple myeloma cell lines.[1] Cells were seeded in 96-well plates and treated with a range of concentrations of each drug, both individually and in combination. Cell viability was assessed after a 72-hour incubation period using a colorimetric assay, such as the MTT or CellTiter-Glo® luminescent cell viability assay. The resulting data was analyzed using synergy software (e.g., Chalice™) to calculate combination indices and synergy scores.
Apoptosis Assay
The induction of apoptosis was determined by measuring the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of programmed cell death.[1] Multiple myeloma cells (MM1-S and NCI-H929) were treated with PIM447, lenalidomide, or the combination for 48 hours. Cell lysates were then subjected to immunoblotting (Western blotting) using an antibody specific for cleaved PARP.
Immunoblotting for Protein Expression
To assess the impact on key signaling proteins, whole-cell lysates were prepared from treated and untreated MM cells. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against c-MYC, phospho-S6RP, IKZF1, IKZF3, and IRF4, followed by incubation with HRP-conjugated secondary antibodies.[1] Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (RT-PCR)
The effect of the drug combination on gene expression was analyzed by RT-PCR.[1] Total RNA was extracted from treated MM cells and reverse-transcribed into cDNA. Quantitative PCR was then performed using specific primers for c-MYC and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of c-MYC was calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow used to validate the synergistic mechanism.
Caption: Convergent inhibition of c-MYC by PIM447 and lenalidomide.
Caption: Workflow for validating PIM447 and lenalidomide synergy.
Discussion and Conclusion
The experimental evidence strongly supports the hypothesis that the synergistic anti-myeloma activity of PIM447 and lenalidomide is mediated through a convergent inhibition of c-MYC. Lenalidomide acts by promoting the degradation of the transcription factors IKZF1 and IKZF3, which in turn downregulates IRF4 and subsequently c-MYC.[1] Concurrently, PIM447, by inhibiting PIM kinases, leads to the destabilization and reduced expression of c-MYC.[2][3]
The combination of these two agents results in a more profound and sustained suppression of c-MYC activity than either agent alone.[1] This synergistic downregulation of a critical oncogene leads to a significant increase in apoptosis and a potent inhibition of tumor cell proliferation in multiple myeloma.[1] The observation that synergy is most pronounced in cell lines with high c-MYC expression further solidifies its role as a key determinant of sensitivity to this combination therapy.
References
A Comparative Transcriptomic Analysis of Pan-PIM Kinase Inhibitors in Cancer Cells
A detailed guide for researchers, scientists, and drug development professionals on the differential effects of pan-PIM inhibitors on the cellular transcriptome. This guide provides a comparative overview of publicly available data for AZD1208 and INCB053914, summarizes key quantitative findings, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
The PIM family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are crucial mediators of cell proliferation, survival, and metabolic adaptation. Their overexpression is implicated in the pathogenesis of numerous hematological malignancies and solid tumors, making them attractive targets for cancer therapy. Pan-PIM inhibitors, designed to block the activity of all three PIM isoforms, have emerged as a promising class of anti-cancer agents. Understanding the distinct transcriptomic consequences of these inhibitors is vital for elucidating their mechanisms of action, identifying biomarkers of response, and developing rational combination therapies.
This guide focuses on a comparative analysis of the transcriptomic effects of two pan-PIM inhibitors: AZD1208 and INCB053914. Due to the limited availability of public transcriptomic data, a direct comparison with GDC-0339 is not included at this time.
Comparative Analysis of Transcriptomic Changes
Treatment of cancer cell lines with pan-PIM inhibitors leads to significant alterations in gene expression, impacting pathways central to cancer cell survival and proliferation. While comprehensive head-to-head transcriptomic data is scarce, analysis of individual studies provides insights into the distinct and overlapping effects of AZD1208 and INCB053914.
Summary of Differentially Expressed Genes and Affected Pathways
| Inhibitor | Cell Line(s) | Key Findings from Transcriptomic Analysis | Reference |
| AZD1208 | MOLM-16, EOL-1 (AML) | PIM inhibition resulted in widespread alterations in RNA splicing. A quadrant plot analysis of splicing index changes revealed numerous gene isoforms being differentially regulated between the two cell lines upon treatment. For instance, in MOLM-16 cells, there was a significant increase in the ratio of the anti-apoptotic MCL-1L to the pro-apoptotic MCL-1S isoform. | [1] |
| INCB053914 | KMS-12-BM (Multiple Myeloma) | Analysis of publicly available supplementary data from preclinical studies is ongoing to identify differentially expressed genes and significantly affected pathways. This guide will be updated as data becomes available. | [2] |
AML: Acute Myeloid Leukemia
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are generalized protocols based on common practices for RNA-sequencing analysis of inhibitor-treated cancer cell lines.
Cell Culture and Inhibitor Treatment
-
Cell Seeding: Cancer cell lines (e.g., MOLM-16, EOL-1 for AML) are seeded at a density of 0.5 x 10^6 cells/mL in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Inhibitor Preparation: Pan-PIM inhibitors (AZD1208, INCB053914) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations.
-
Treatment: Cells are treated with the pan-PIM inhibitors or vehicle control (DMSO) for a specified duration (e.g., 24 hours). The final concentration of DMSO should be kept constant across all conditions and typically below 0.1%.
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is isolated from the treated cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: RNA-sequencing libraries are prepared from high-quality RNA samples (RIN > 8). This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads. A sequencing depth of 20-30 million reads per sample is generally sufficient for gene expression profiling.[3][4]
Data Analysis
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.
-
Alignment: The processed reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Differential gene expression between inhibitor-treated and vehicle-treated samples is determined using statistical packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Pathway and Functional Analysis: The list of differentially expressed genes is used as input for pathway and gene ontology enrichment analysis using tools such as GSEA, DAVID, or Metascape to identify significantly altered biological pathways.
Visualizing Key Pathways and Workflows
PIM Kinase Signaling Pathway
The PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[5] Once expressed, PIM kinases are constitutively active and phosphorylate a wide range of substrates involved in cell cycle progression, apoptosis, and protein synthesis.
Caption: Overview of the PIM Kinase Signaling Pathway.
Experimental Workflow for Comparative Transcriptomics
The following diagram illustrates a typical workflow for a comparative transcriptomic study of pan-PIM inhibitors.
Caption: Experimental workflow for comparative transcriptomics.
References
Safety Operating Guide
Proper Disposal of (1S,3R,5R)-PIM447 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling (1S,3R,5R)-PIM447 dihydrochloride (B599025) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Although this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible management of its waste is essential.[1][2] This guide provides a detailed protocol for the safe disposal of (1S,3R,5R)-PIM447 dihydrochloride in a laboratory setting.
I. Hazard Assessment and Safety Information
This compound is a potent and selective pan-PIM kinase inhibitor.[3][4] According to available Safety Data Sheets (SDS), it is not classified as a hazardous material.[1][2] However, it is crucial to handle all laboratory chemicals with care, employing appropriate personal protective equipment (PPE), including gloves and eye protection.
Key Safety and Disposal Properties:
| Property | Summary of Information | Source |
| Hazard Classification | Not a hazardous substance or mixture. | MedChemExpress SDS[2], Cayman Chemical SDS[1] |
| Primary Irritant Effect | No irritant effect on skin or eyes reported. | Cayman Chemical SDS[1] |
| Sensitization | No sensitizing effects known. | Cayman Chemical SDS[1] |
| Special Precautions | Avoid dust and aerosol formation. Ensure adequate ventilation. | MedChemExpress SDS[2] |
| Accidental Release | Absorb solutions with liquid-binding material. Decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations. | MedChemExpress SDS[2] |
II. Detailed Disposal Protocol
The following step-by-step process outlines the recommended procedure for the disposal of this compound and its associated waste materials.
Step 1: Waste Segregation
Proper segregation is the first step in effective laboratory waste management.
-
Solid Waste: Collect unused or expired solid this compound, along with any contaminated items such as weighing papers or disposable spatulas, in a designated, sealed container.
-
Liquid Waste: For solutions of this compound, use a dedicated, sealed container for liquid waste. Do not mix with other solvent waste streams unless confirmed to be compatible.
-
Sharps: Any needles or syringes used to handle solutions of the compound should be disposed of in a designated sharps container.
Step 2: Container Labeling
Properly label all waste containers with the full chemical name: "this compound" and the approximate concentration and quantity. This ensures safe handling and proper disposal by your institution's environmental health and safety (EHS) office.
Step 3: Disposal of Small Quantities of the Compound
For small quantities of this compound, the Cayman Chemical Safety Data Sheet suggests that it can be disposed of with household waste.[1] However, in a laboratory setting, it is best practice to consult with your institution's EHS office before disposing of any chemical in the regular trash.
Step 4: Disposal of Contaminated Materials and Solutions
Contaminated labware (e.g., pipette tips, gloves) should be placed in the designated solid waste container. For solutions, the primary method of disposal is through your institution's chemical waste program. Do not pour solutions down the drain unless you have received explicit approval from your EHS office.
Step 5: Decontamination of Glassware
Reusable glassware that has come into contact with this compound should be decontaminated. A recommended procedure is to rinse the glassware with a suitable solvent (such as ethanol (B145695) or isopropanol) and collect the rinsate as chemical waste. Following the solvent rinse, wash the glassware with soap and water.
Step 6: Disposal of Empty Containers
Empty containers of this compound should be managed according to institutional and local regulations.[1] Generally, this involves the following:
-
Ensure the container is "RCRA empty" by removing all contents.
-
Deface or remove the original label to prevent misidentification.
-
Dispose of the container in the regular laboratory glass or solid waste stream, as directed by your EHS guidelines.
Step 7: Arrange for Waste Pickup
Once your waste containers are full, contact your institution's EHS office to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling and preparing the waste for collection.
III. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling (1S,3R,5R)-PIM447 dihydrochloride
(1S,3R,5R)-PIM447 dihydrochloride (B599025) , a potent pan-PIM kinase inhibitor, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain the integrity of experiments.[1][2][3][4] Although safety data sheets (SDS) from multiple suppliers indicate that this compound is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols to minimize exposure.[5][6] Potential, though unclassified, health effects warrant a comprehensive approach to personal protection.[5]
Personal Protective Equipment (PPE)
To prevent inhalation, skin, and eye contact, the following personal protective equipment is recommended when handling (1S,3R,5R)-PIM447 dihydrochloride, particularly in its powdered form.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | Protects eyes from airborne particles and splashes. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents direct skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Full-length | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or equivalent | NIOSH-approved | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust.[7] |
Handling and Storage
Proper handling and storage are critical for both safety and maintaining the compound's stability.
-
Ventilation : Handle this compound in a well-ventilated area.[6] A chemical fume hood or a biological safety cabinet is recommended, especially when working with the solid form, to avoid the formation of dust and aerosols.[6][7]
-
Storage : Keep the container tightly sealed.[6] For long-term storage as a powder, a temperature of -20°C is recommended.[8] If prepared in a solvent such as DMSO, store aliquots at -80°C for up to six months.[6][8]
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for several minutes.[5][6]
-
Skin Contact : Wash the affected area thoroughly with soap and water.[6]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[5][6]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]
-
Operational Workflow for Handling and Disposal
The following diagram outlines the standard procedure for safely handling and disposing of this compound in a laboratory setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. gerpac.eu [gerpac.eu]
- 8. This compound|COA [dcchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
